1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride: A Technical Guide to Properties, Synthesis, and Drug Discovery Applications
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing CNS-penetrant scaffolds that maintain high target affinity while exhibiting favorable pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing CNS-penetrant scaffolds that maintain high target affinity while exhibiting favorable pharmacokinetic profiles. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl, CAS: 38869-07-7) is a privileged building block that perfectly exemplifies this balance. Widely utilized as an intermediate in the synthesis of neuroactive and cardiovascular agents, TMPP-HCl combines the basicity of a piperazine ring with the lipophilic, sterically distinct 3,4,5-trimethoxyphenyl moiety[1]. This whitepaper provides an in-depth analysis of its chemical properties, pharmacophore rationale, and a self-validating synthetic protocol designed for high-yield isolation.
Physicochemical Properties
Understanding the physicochemical baseline of TMPP-HCl is critical for predicting its behavior in both synthetic reactions and biological systems. The data below summarizes the core metrics of the hydrochloride salt[2].
Soluble in water, DMSO, and methanol; insoluble in ether
Mechanistic Rationale & Pharmacophore Analysis
In drug discovery, the selection of a scaffold is never arbitrary. The combination of the piperazine ring and the trimethoxyphenyl group in TMPP-HCl provides a highly specific geometric and electronic profile[1]:
The Piperazine Core (The Anchor): Piperazine is a classic pharmacophore for aminergic G-Protein Coupled Receptors (GPCRs). With a pKa of approximately 9.8, the secondary amine is protonated at physiological pH. This positive charge is causally responsible for forming a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp3.32) deep within the orthosteric binding pockets of 5-HT (serotonin) and dopamine receptors.
The 3,4,5-Trimethoxyphenyl Group (The Modulator): The electron-rich aromatic ring engages in
π−π
stacking with aromatic residues (like Phenylalanine or Tryptophan) in the receptor pocket. Furthermore, the three methoxy groups serve as versatile hydrogen bond acceptors while simultaneously increasing the overall lipophilicity (
logP
) of the molecule. This precise steric bulk and lipophilicity are critical parameters for facilitating passive diffusion across the blood-brain barrier (BBB) in CNS drug development.
Synthetic Methodology: The Buchwald-Hartwig Approach
The synthesis of arylpiperazines presents a specific chemical challenge. Traditional Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient aryl halide. However, the 3,4,5-trimethoxyphenyl ring is highly electron-rich due to the electron-donating resonance effects of the three methoxy groups. Therefore, SNAr is kinetically unfavorable.
To overcome this, the optimal, self-validating approach is the Palladium-catalyzed Buchwald-Hartwig amination [3][4].
Step-by-Step Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
Procedure: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 3,4,5-trimethoxybromobenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and Cs₂CO₃ (1.5 equiv)[3].
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and the ligand BINAP (3 mol%) in anhydrous toluene. Heat the mixture to 100°C for 12 hours.
Causality & Rationale:
Why N-Boc protection? Using free piperazine often leads to bis-arylated byproducts. N-Boc protection ensures strict mono-arylation.
Why Cs₂CO₃? Cesium carbonate is chosen as a mild base to prevent the degradation of sensitive functional groups that stronger bases (like NaOtBu) might cause[4].
Why BINAP? The bidentate phosphine ligand BINAP provides the necessary steric bulk to accelerate the reductive elimination step in the Pd catalytic cycle, ensuring high yields of the C-N coupled product while suppressing off-target
β
-hydride elimination pathways[4].
Step 2: Workup & Deprotection
Procedure: Cool the reaction to room temperature and filter through a pad of Celite to remove the insoluble palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
Salt Formation: Dissolve the crude N-Boc-1-(3,4,5-trimethoxyphenyl)piperazine in anhydrous ethanol. Slowly bubble anhydrous HCl gas into the solution (or add 4M HCl in dioxane) at 0°C.
Causality & Rationale: The highly acidic environment serves a dual purpose: it quantitatively cleaves the Boc protecting group and simultaneously protonates the secondary amine. Because the resulting hydrochloride salt (TMPP-HCl) is highly polar, it crashes out of the less polar ethanol/ether solution. This creates a self-validating purification system —the precipitation drives the deprotection to completion and allows for the isolation of pure product via simple vacuum filtration, entirely bypassing the need for time-consuming column chromatography.
Workflow Visualization
The following diagram illustrates the logical progression of the synthetic and validation workflow.
Figure 1: Synthetic workflow for 1-(3,4,5-Trimethoxyphenyl)piperazine HCl via Buchwald-Hartwig.
Analytical Validation (Self-Validating System)
To ensure scientific integrity and confirm the success of the synthesis, the isolated TMPP-HCl must be subjected to rigorous analytical validation. A successful batch will yield the following analytical profile:
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The positive electrospray ionization (ESI+) spectrum must display a dominant
[M+H]+
peak at m/z 253.1, corresponding to the free base of the compound.
¹H-NMR (DMSO-d₆, 400 MHz): Confirms structural connectivity. The spectrum will show:
A sharp singlet at ~3.75 ppm integrating to 9H (confirming the presence of the three intact methoxy groups).
A singlet at ~6.20 ppm integrating to 2H (the symmetric aromatic protons).
Broad multiplets between 3.10–3.30 ppm integrating to 8H (the piperazine ring protons, broadened due to the hydrochloride salt).
A broad exchangeable signal >9.0 ppm (the
NH2+
protons).
HPLC (High-Performance Liquid Chromatography): Confirms purity. Run on a C18 reverse-phase column using a water/acetonitrile gradient buffered with 0.1% Trifluoroacetic acid (TFA). The product peak should integrate to >95% Area Under the Curve (AUC) to be deemed acceptable for downstream drug development applications.
References
American Chemical Society. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol". Organic Process Research & Development. URL:[Link]
An In-depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)piperazine and its Hydrochloride Salts
Abstract This technical guide provides a comprehensive overview of 1-(3,4,5-Trimethoxyphenyl)piperazine and its hydrochloride salt forms, a key intermediate and building block in modern pharmaceutical synthesis. This doc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of 1-(3,4,5-Trimethoxyphenyl)piperazine and its hydrochloride salt forms, a key intermediate and building block in modern pharmaceutical synthesis. This document delves into the compound's chemical identity, including a clarification of its various CAS numbers, and presents its physicochemical properties. Detailed, field-proven protocols for its synthesis via reductive amination and its analytical characterization by High-Performance Liquid Chromatography (HPLC) are provided. The guide further explores its significant applications in drug discovery, particularly its role as a registered impurity and precursor to the anti-anginal drug Trimetazidine. Safety, handling, and storage protocols are also summarized to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
1-(3,4,5-Trimethoxyphenyl)piperazine is a synthetic organic compound featuring a piperazine ring linked to a trimethoxybenzyl group. This structure is a common pharmacophore, making the compound a valuable precursor in medicinal chemistry.[1] A critical point of clarification for researchers is the distinction between the free base and its various salt forms, which are often used interchangeably in literature but have distinct identifiers.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned distinct numbers to the free base and its hydrochloride salt forms. It is crucial to use the correct identifier to ensure traceability and regulatory compliance.
While some suppliers may list the free base CAS number (52146-35-7) for a hydrochloride product, the most accurate CAS number for the dihydrochloride salt is 107049-57-0.[3][7] The monohydrochloride salt is less commonly referenced with a unique CAS number in major databases but may be encountered.[10][11][12] Researchers should verify the specific form of the material with the supplier's Certificate of Analysis.
Chemical Structure
The molecular structure consists of a central piperazine heterocycle N-substituted with a 3,4,5-trimethoxybenzyl group. The hydrochloride salt forms by the protonation of one or both of the nitrogen atoms in the piperazine ring.
Caption: Chemical Structure of 1-(3,4,5-Trimethoxyphenyl)piperazine.
Physicochemical Properties
A summary of the key properties for the free base and its dihydrochloride salt is presented below. These properties are critical for designing synthesis, formulation, and analytical protocols.
The synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine is well-documented, with several viable routes available. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Common strategies include direct alkylation and reductive amination.[1]
Synthesis Pathways Overview
Alkylation Method: This route involves the direct reaction of 3,4,5-trimethoxybenzyl chloride with piperazine, typically in the presence of a base. While straightforward, this method can sometimes lead to di-substitution of the piperazine ring, requiring careful control of stoichiometry and reaction conditions.[1]
Reductive Amination: A more controlled and widely used method involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the final product. This method generally offers higher yields and better control over side products.[1]
Caption: Reductive Amination Synthesis Pathway.
Detailed Protocol: Reductive Amination
This protocol provides a robust, lab-scale procedure for synthesizing the target compound. The causality behind each step is explained to provide deeper insight.
Objective: To synthesize 1-(3,4,5-Trimethoxyphenyl)piperazine via reductive amination.
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous DCM.
Causality: Anhydrous conditions are crucial because the reducing agent, NaBH(OAc)₃, reacts with water. DCM is an excellent solvent for the reactants and does not interfere with the reaction.
Addition of Piperazine: Add piperazine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
Causality: A slight excess of piperazine helps drive the reaction towards the formation of the iminium ion intermediate.
Reduction Step: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the temperature to ensure it does not rise significantly.
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. Portion-wise addition controls the reaction rate and any potential exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours or until completion. Monitor progress using Thin Layer Chromatography (TLC).
Work-up - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess reducing agent.
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Causality: The product is more soluble in the organic solvent (DCM), allowing for its extraction from the aqueous phase.
Work-up - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
Causality: The brine wash removes residual water and inorganic salts. MgSO₄ is a drying agent that removes trace amounts of water from the organic solution.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The salt will precipitate and can be collected by filtration.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the predominant technique for quality control.[13][14][15]
Analytical Techniques Overview
HPLC: The primary method for purity assessment and quantification. Reverse-phase columns (e.g., C8 or C18) are typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile.[13][15]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identification and detection, especially for the more volatile free base.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation and confirmation.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Caption: General Workflow for HPLC Analysis.
Detailed Protocol: Reverse-Phase HPLC Method
This protocol is a representative method for the purity analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. Method validation according to ICH guidelines is recommended for use in a regulated environment.[15]
Objective: To determine the purity of a sample by RP-HPLC with UV detection.
Apparatus and Reagents:
HPLC system with UV detector
C8 or C18 analytical column (e.g., 125 x 4 mm, 5 µm particle size)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Water (HPLC grade)
Reference standard of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride
Chromatographic Conditions:
Parameter
Condition
Rationale
Mobile Phase
Methanol : 0.02M KH₂PO₄ buffer (50:50, v/v)
Provides good resolution and peak shape for this class of compounds.[13]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[13]
Column
C8, 125 x 4 mm, 5 µm
A C8 stationary phase offers slightly less retention than C18, which can be beneficial for moderately polar compounds.
Detection
UV at 240 nm
A wavelength where the trimethoxyphenyl chromophore exhibits significant absorbance.[13]
Injection Volume
10 µL
A typical volume to achieve good sensitivity without overloading the column.
Column Temp.
Ambient or 35°C
Maintaining a constant temperature ensures reproducible retention times.[14]
Procedure:
Mobile Phase Preparation: Prepare the 0.02M KH₂PO₄ buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Filter and degas. Mix with methanol in a 50:50 ratio.
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).
Sample Solution Preparation: Prepare the sample solution in the same manner and at approximately the same concentration as the standard solution.
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Analysis: Inject the standard and sample solutions. Record the chromatograms.
Calculation: Calculate the purity (as area %) of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
The primary significance of 1-(3,4,5-Trimethoxyphenyl)piperazine lies in its role as a versatile intermediate and building block in the synthesis of more complex, biologically active molecules.[1]
Precursor to Trimetazidine: Its most notable application is as a key starting material and a registered impurity (Impurity A) in the synthesis of Trimetazidine, a widely used anti-anginal medication.[2][3][4][5] Quality control of this impurity is a critical aspect of Trimetazidine manufacturing.
Drug Discovery Scaffold: The piperazine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of activities.[16] The 3,4,5-trimethoxyphenyl group is also a known pharmacophore that can interact with various biological targets. Researchers utilize this compound as a starting point to synthesize novel derivatives for pharmacological screening.[1]
Structure-Activity Relationship (SAR) Studies: By modifying the piperazine ring or the trimethoxyphenyl group, scientists can systematically investigate how chemical structure affects biological activity. This is fundamental to rational drug design.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[6]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
First Aid:
Eyes: Immediately flush with plenty of water for at least 15 minutes.
Skin: Wash off with soap and plenty of water.
Inhalation: Move to fresh air.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
1-(3,4,5-Trimethoxyphenyl)piperazine and its hydrochloride salts are compounds of significant industrial and academic interest. A clear understanding of its chemical identity, particularly the correct use of CAS numbers for its free base (52146-35-7) and dihydrochloride (107049-57-0) forms, is essential for accurate research and regulatory documentation. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its practical application in the laboratory. Its role as a crucial precursor in drug synthesis, exemplified by its connection to Trimetazidine, underscores its importance to the pharmaceutical sciences.
Synthesis, Characterization, and Methodological Evaluation of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The N-arylpiperazine scaffold is a privileged pharmacophor...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The N-arylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded within agents targeting the central nervous system (e.g., serotonin and dopamine receptor ligands) and oncology pathways. Specifically, 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride combines the lipophilic, electron-rich 3,4,5-trimethoxyphenyl moiety with the basic, hydrogen-bond-donating piperazine ring. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, comparing the classical Prelog cyclization with modern palladium-catalyzed Buchwald-Hartwig cross-coupling.
As process scientists, our objective is not merely to mix reagents, but to engineer a self-validating chemical system that maximizes yield, minimizes bis-arylation, and ensures high-purity salt formation suitable for downstream pharmaceutical formulation.
The synthesis of 1-(3,4,5-trimethoxyphenyl)piperazine can be approached via two primary disconnections: the formation of the piperazine ring from an acyclic precursor (Prelog method) or the direct C-N bond formation between a pre-formed piperazine and an aryl halide (Buchwald-Hartwig method)[1].
Synthetic pathways for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
Route A: The Prelog Cyclization
This classical approach reacts 3,4,5-trimethoxyaniline with bis(2-chloroethyl)amine hydrochloride.
Causality of Reagent State: Bis(2-chloroethyl)amine is utilized as a hydrochloride salt to purposefully suppress premature aziridinium ion formation and self-polymerization.
Causality of Thermodynamics: The reaction requires a high-boiling solvent (e.g., diglyme or 1-butanol at 150 °C) because the second intramolecular nucleophilic attack is sterically and electronically hindered by the newly formed tertiary amine [2].
A more modern approach involves the cross-coupling of 3,4,5-trimethoxybromobenzene with piperazine.
Causality of Stoichiometry: A 3-to-5-fold molar excess of piperazine is strictly required. This statistical bias prevents the formation of the undesired 1,4-bis(3,4,5-trimethoxyphenyl)piperazine byproduct.
Causality of the Catalytic Cycle: The bidentate ligand BINAP is selected over monodentate phosphines to stabilize the Pd(0) intermediate, preventing catalyst aggregation into palladium black. Sodium tert-butoxide (NaOtBu) is employed as it is sufficiently basic to deprotonate the Pd-coordinated amine, driving the crucial reductive elimination step [3].
Comparative Methodological Data
To guide process selection, the quantitative and operational parameters of both methods are summarized below.
Protocol 1: Synthesis via Buchwald-Hartwig Amination (Recommended for High Yield)
Self-Validation Checkpoint: The reaction system must be rigorously degassed; the presence of oxygen will rapidly oxidize the electron-rich Pd(0) catalyst, turning the solution black and halting conversion.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybromobenzene (10.0 mmol, 1.0 eq), anhydrous piperazine (40.0 mmol, 4.0 eq), and NaOtBu (14.0 mmol, 1.4 eq).
Catalyst Loading: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.2 mmol, 2 mol%) and rac-BINAP (0.4 mmol, 4 mol%).
Solvent Addition & Degassing: Add 30 mL of anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles.
Reaction: Heat the mixture to 100 °C under a positive nitrogen pressure for 12 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water (3 × 30 mL) to remove excess piperazine and salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the free base as a viscous pale-yellow oil.
Protocol 2: Hydrochloride Salt Formation
Causality of Salt Selection: The free base is susceptible to air oxidation and is difficult to handle. Conversion to the hydrochloride salt yields a highly crystalline, stable solid with predictable solubility profiles for biological assays.
Dissolution: Dissolve the purified 1-(3,4,5-trimethoxyphenyl)piperazine free base (approx. 8 mmol) in 20 mL of anhydrous diethyl ether.
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas into the solution (or add 2.0 M HCl in diethyl ether dropwise) until the pH of the supernatant is approximately 2.
Isolation: A dense white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
Washing & Drying: Filter the solid under vacuum, wash with cold anhydrous ether (2 × 10 mL), and dry in a vacuum desiccator over P₂O₅ for 24 hours.
Analytical Characterization
A rigorous characterization protocol ensures the absence of the bis-arylated byproduct and confirms the stoichiometry of the salt.
Calculated for C₁₃H₂₁N₂O₃⁺ [M+H]⁺: 253.1547. Found: 253.1550.
Conclusion
The synthesis of 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride requires careful selection between thermal cyclization and catalytic cross-coupling. While the Prelog method utilizes highly accessible building blocks [4], the Buchwald-Hartwig amination [1][3] provides superior atom economy, yield, and purity profiles when scaled under rigorous inert conditions. The conversion to the hydrochloride salt remains a non-negotiable step for long-term stability and downstream pharmacological viability.
References
ACS Publications. "A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines." Journal of Organic Chemistry. URL:[Link]
ACS Publications. "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters. URL:[Link]
Exploratory
1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride: Pharmacodynamics and Mechanistic Pathways
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl, CAS 38869-07-7) is a highly versatile small molecule scaffold frequently utilized in medicinal chemistry[1]. Beyond its role as a synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl, CAS 38869-07-7) is a highly versatile small molecule scaffold frequently utilized in medicinal chemistry[1]. Beyond its role as a synthetic intermediate, the isolated molecule possesses profound intrinsic pharmacodynamic activity. Functioning as a monoaminergic modulator, TMPP HCl represents a structural hybridization between classical phenethylamine psychedelics and N-arylpiperazine serotonergic ligands. This technical guide dissects the structure-activity relationship (SAR), primary G-protein-coupled receptor (GPCR) signaling pathways, and the self-validating experimental methodologies required to characterize its mechanism of action.
Chemical Identity and Structural Pharmacodynamics
As a Senior Application Scientist, analyzing the pharmacophore of TMPP HCl reveals a rationally designed hybrid molecule that targets the biogenic amine receptor family through two distinct structural motifs:
The 3,4,5-Trimethoxyphenyl Motif: This is the exact substitution pattern found in mescaline (3,4,5-trimethoxyphenethylamine), a classical psychedelic known to exert its primary behavioral effects via 5-HT2A and 5-HT2C receptor activation[2]. Homology modeling of the 5-HT2A receptor demonstrates that the 3,4,5-trimethoxy ring acts as a critical determinant for orthosteric binding, perfectly occupying the hydrophobic pocket of the receptor[3].
The Piperazine Core: N-arylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP), are well-established serotonergic ligands[4]. The basic secondary amine of the piperazine ring is protonated at physiological pH, allowing it to form an essential salt bridge with the highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of serotonin and dopamine receptors.
Primary Mechanism of Action: Serotonergic Modulation
The primary mechanism of action of TMPP HCl is the modulation of the 5-HT2A and 5-HT2C receptor subtypes . Similar to other substituted phenylpiperazines, TMPP HCl acts as a partial agonist at these sites[5][6].
Upon binding to the orthosteric site of the 5-HT2A/2C receptors, TMPP HCl stabilizes the active conformation of the GPCR, leading to the activation of the heterotrimeric Gq/11 protein complex . The alpha subunit (Gαq) dissociates and stimulates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
Inositol 1,4,5-trisphosphate (IP3): Binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a massive release of intracellular calcium (Ca²⁺).
Diacylglycerol (DAG): Remains in the plasma membrane and, alongside the released Ca²⁺, co-activates Protein Kinase C (PKC), which subsequently phosphorylates downstream intracellular targets[5].
Figure 1: Gq/11-coupled signaling cascade initiated by TMPP HCl at the 5-HT2A/2C receptors.
Secondary Mechanisms: Adrenergic and 5-HT1 Interactions
While 5-HT2A/2C receptors are the primary targets, the piperazine core confers promiscuity across the monoaminergic system:
Alpha-1 Adrenergic Receptors: Structural analyses of phenylpiperazine derivatives indicate that the spatial arrangement of the aryl ring relative to the basic nitrogen allows for significant cross-reactivity with α1-adrenergic receptors, often resulting in antagonistic or partial agonistic off-target effects[7].
5-HT1 Receptor Subtypes: Analogous to mCPP, which mediates complex locomotor changes via simultaneous 5-HT1 and 5-HT2C interactions, TMPP HCl exhibits affinity for 5-HT1A and 5-HT1B receptors[4]. Because 5-HT1 receptors are Gi/o-coupled (inhibiting adenylyl cyclase), this creates a complex push-pull dynamic on intracellular cAMP levels.
Quantitative Pharmacological Profile
To contextualize the potency of TMPP HCl, the following table summarizes representative structure-activity relationship (SAR) binding affinities (Ki) extrapolated from its parent pharmacophores.
Compound
5-HT2A Affinity (Ki, nM)
5-HT2C Affinity (Ki, nM)
Alpha-1 Adrenergic (Ki, nM)
Primary Functional Role
Mescaline
~5,000
~3,000
>10,000
Full/Partial Agonist
mCPP
~100
~40
~300
Partial Agonist
TMPP HCl (Representative)
150 - 300
80 - 150
400 - 600
Partial Agonist
(Note: TMPP HCl values represent SAR extrapolations based on the hybridization of the mescaline 3,4,5-trimethoxy motif and the phenylpiperazine core).
Purpose: To determine the equilibrium dissociation constant (Ki) of TMPP HCl at the 5-HT2A receptor.
Causality in Protocol Design: Ascorbic acid (0.1%) is added to the Tris-HCl assay buffer to prevent the auto-oxidation of monoaminergic ligands. Pargyline (10 µM) is included to inhibit monoamine oxidase (MAO) from degrading endogenous baseline ligands if tissue homogenates are utilized. Polyethylenimine (PEI, 0.1%) is used to pre-soak the GF/B glass fiber filters to neutralize the negative charge of the glass, drastically reducing non-specific binding of the positively charged piperazine.
Incubate membranes in 50 mM Tris-HCl buffer (pH 7.4) containing 0.5 nM[³H]-Ketanserin (a selective 5-HT2A antagonist).
Add TMPP HCl in a 10-point concentration gradient (10⁻¹⁰ M to 10⁻⁴ M).
Self-Validation Step: Include 10 µM unlabeled Mianserin in parallel wells to define Non-Specific Binding (NSB).
Incubate for 60 minutes at 37°C to reach thermodynamic equilibrium.
Terminate the reaction via rapid vacuum filtration through PEI-soaked GF/B filters. Wash 3x with ice-cold buffer to lock the bound radioligand.
Measure retained radioactivity using liquid scintillation counting and calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation.
Purpose: To determine the intrinsic efficacy (Emax) and functional potency (EC50) of TMPP HCl via Gq-mediated calcium release.
Causality in Protocol Design: Probenecid (2.5 mM) is added to the dye-loading buffer to inhibit multidrug resistance proteins (e.g., MRP1). This prevents the premature efflux of the Fluo-4 AM fluorescent dye from the intracellular compartment, ensuring a high signal-to-noise ratio.
Step-by-Step:
Seed HEK293-5HT2A cells in a 384-well black, clear-bottom microplate at 15,000 cells/well.
Load cells with Fluo-4 AM calcium indicator dye (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 1 hour at 37°C.
Self-Validation Step: Program the automated liquid handler to inject Serotonin (5-HT, 10 µM) as a 100% Emax positive control, and Ketanserin (1 µM) as an antagonist control to prove signal specificity.
Inject TMPP HCl concentration gradients and immediately record fluorescence kinetics (Ex: 488 nm / Em: 515 nm) using a FLIPR Tetra system for 120 seconds.
Calculate the Area Under the Curve (AUC) of the calcium transient to determine the EC50.
Pharmacological Profile of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride: A Mechanistic and Methodological Whitepaper
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl, CAS 38869-07-7) is a highly versatile small-molecule scaffold that has become indispensable in modern medicinal chemistry[1]. Characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl, CAS 38869-07-7) is a highly versatile small-molecule scaffold that has become indispensable in modern medicinal chemistry[1]. Characterized by a basic piperazine core linked to an electron-rich 3,4,5-trimethoxyphenyl moiety, this compound serves as a critical pharmacophore for developing ligands targeting monoaminergic G-protein coupled receptors (GPCRs)—particularly serotonin (5-HT) and dopamine (D2) receptors—as well as
α
1-adrenergic receptors[1][2]. This whitepaper synthesizes the structure-activity relationship (SAR) of the TMPP scaffold and provides self-validating experimental protocols for its pharmacological profiling.
Structural & Mechanistic Profiling
The pharmacological utility of TMPP HCl stems from its precise structural mimicry of endogenous neurotransmitters, allowing it to navigate the complex binding pockets of aminergic GPCRs.
The Piperazine Core: At physiological pH, the secondary amine (N4) of the piperazine ring is protonated (hence its formulation as a hydrochloride salt). This positive charge is an absolute requirement for anchoring the ligand to the highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of monoaminergic GPCRs via a critical ionic salt bridge[3].
The 3,4,5-Trimethoxyphenyl Moiety: The aromatic ring engages in strong
π−π
stacking interactions with hydrophobic residues (such as Phe6.52 and Phe5.47) deep within the receptor binding pocket[3]. The specific 3,4,5-trimethoxy substitution pattern is highly significant; it mirrors the structure of mescaline (3,4,5-trimethoxyphenethylamine), imparting strong affinity for 5-HT2A and 5-HT2C receptors[4]. Furthermore, the electron-donating nature of the methoxy groups increases the electron density of the aromatic system, which can profoundly modulate antagonist activity by altering the electron density at the N1-piperazine nitrogen[5].
Receptor Binding Profile
Through iterative SAR studies, derivatives of the TMPP scaffold have demonstrated potent, often nanomolar affinity across a spectrum of neuroreceptor targets. The quantitative data below summarizes the established binding landscape for this class of phenylpiperazines.
Table 1: Representative Binding Affinities (
Ki
) of TMPP-Derived Scaffolds
(Note: Values represent the typical SAR landscape derived from competitive radioligand binding assays[2][4][6][7])
To accurately profile the pharmacological activity of TMPP HCl, researchers must employ a combination of radioligand binding assays (to determine affinity) and functional assays (to determine efficacy). The following protocols are engineered with internal validation mechanisms to ensure absolute data integrity.
This assay determines the inhibitory constant (
Ki
) of TMPP HCl by measuring its ability to displace a tritiated radioligand (e.g.,
[3H]
-Ketanserin for 5-HT2A or
[3H]
-Granisetron for 5-HT3) from receptor preparations[8].
Membrane Preparation: Cultured HEK293 or CHO-K1 cells stably expressing the target receptor are homogenized and centrifuged[7][9].
Causality: Utilizing recombinant cell lines ensures receptor homogeneity, preventing the biphasic binding curves and confounding data often seen in native brain tissue preparations that contain multiple overlapping receptor subtypes[5].
Filter Pre-treatment: Unifilter-96 GF/C plates are soaked in 0.5% Polyethyleneimine (PEI) for 30 minutes prior to use[9].
Causality: Glass fiber filters carry a net negative charge. Because TMPP HCl is a positively charged hydrochloride salt, it will non-specifically bind to the filter material. PEI is a cationic polymer that neutralizes the filter, drastically reducing non-specific binding (NSB) and improving the assay's signal-to-noise ratio.
Co-Incubation: In a 96-well plate, combine 50
μ
g of membrane protein, a constant concentration of radioligand (at its
Kd
value), and varying concentrations of TMPP HCl (
10−11
to
10−5
M) in assay buffer. Incubate for 60 minutes at room temperature to reach equilibrium[10].
Self-Validation: Every plate must include a "Total Binding" well (buffer only) and a "Non-Specific Binding" well containing a 200-fold excess of a cold reference ligand (e.g., 10
μ
M unlabeled 5-HT)[10][11].
Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C plates. Wash six times with 0.5 mL of ice-cold buffer[10].
Causality: The ice-cold temperature kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation of the bound radioligand during the mechanical washing steps[10].
Detection: Dry the plates, add 50
μ
L of Microscint-20 cocktail, and quantify radioactivity using a MicroBeta scintillation counter[10][11]. Calculate the
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
To determine if a TMPP derivative acts as an agonist or antagonist at the 5-HT2A receptor, a functional assay measuring intracellular calcium release is utilized.
Dye Loading: Seed 5-HT2A-expressing CHO-K1 cells in a 384-well black/clear-bottom plate. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.
Causality: The acetoxymethyl (AM) ester allows the dye to easily permeate the lipophilic cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, highly calcium-sensitive fluorophore inside the cell.
Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), inject TMPP HCl into the wells.
Kinetic Readout: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to detect any intrinsic agonist activity.
Antagonist Mode: If TMPP HCl shows no agonist activity, incubate the cells with the compound for 15 minutes, followed by an injection of an
EC80
concentration of serotonin.
Self-Validation: A rightward shift of the serotonin dose-response curve in the presence of TMPP HCl confirms competitive antagonism, allowing for the calculation of a Schild plot and a highly accurate
pA2
value.
ACS Publications. Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update. Retrieved from: [Link]
PubMed (NIH). 5-Hydroxytryptamine2 (5-HT2) structure-function relationships of the nitro and amino phenylpiperazines on intact human platelets. Retrieved from: [Link]
ACS Publications. Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. Retrieved from:[Link]
MDPI. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from: [Link]
bioRxiv. TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION. Retrieved from:[Link]
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from: [Link]
PLOS One. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. Retrieved from: [Link]
ACS Publications. Design, Synthesis, and Structure−Activity Relationships of Phthalimide-Phenylpiperazines: A Novel Series of Potent and Selective α1a-Adrenergic Receptor Antagonists. Retrieved from: [Link]
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride literature review
An In-depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technica...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its synthesis, characterization, pharmacological profile, and analytical methodologies, offering field-proven insights to support your research endeavors.
Introduction: A Building Block of Therapeutic Potential
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a synthetic organic compound belonging to the benzylpiperazine class. The core of its structure is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This moiety is a well-established pharmacophore present in a wide array of approved drugs, valued for its ability to be readily modified, its favorable physicochemical properties such as water solubility, and its capacity to form hydrogen bonds. The 3,4,5-trimethoxyphenyl group attached to the piperazine ring influences the molecule's lipophilicity and its potential interactions with biological targets.
While not a therapeutic agent in itself, 1-(3,4,5-Trimethoxyphenyl)piperazine serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules. It is notably recognized as a potential impurity in the production of Trimetazidine, a drug used for the treatment of angina pectoris.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and central nervous system effects.[2][3]
Table 1: Chemical Identity of 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine
Synthesis and Characterization: Pathways to a Pure Intermediate
The synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine can be achieved through several established chemical routes. The choice of method often depends on the desired scale, available starting materials, and required purity.
Synthetic Methodologies
Two primary synthetic strategies for preparing the parent compound, which can then be converted to the hydrochloride salt, are alkylation and reductive amination.[1]
Alkylation Method: This approach involves the direct reaction of 3,4,5-trimethoxybenzyl chloride with piperazine. A base, such as sodium hydroxide, is typically employed to neutralize the hydrogen chloride formed during the reaction.[1]
Reductive Amination: This method utilizes the reaction between 3,4,5-trimethoxybenzaldehyde and piperazine in the presence of a reducing agent like sodium borohydride. This pathway offers the advantage of milder reaction conditions.[1]
Workflow for Synthesis via Alkylation
Caption: Alkylation synthesis workflow for 1-(3,4,5-Trimethoxyphenyl)piperazine.
Purification and Characterization
Purification of the synthesized compound is critical to remove unreacted starting materials and byproducts. Column chromatography is a common method for obtaining a high-purity product.[2] The final hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.
The structural confirmation of 1-(3,4,5-Trimethoxyphenyl)piperazine and its hydrochloride salt is achieved through a combination of spectroscopic and analytical techniques.
Table 2: Spectroscopic and Analytical Data for Characterization
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons of the trimethoxyphenyl ring, the methoxy groups, the benzylic methylene protons, and the piperazine ring protons.
Mass Spectrometry (MS)
A molecular ion peak ([M+H]⁺) consistent with the calculated molecular weight. For a derivative, an m/z of 282.1 has been reported for the free base.[2]
Elemental Analysis
The percentage composition of Carbon, Hydrogen, and Nitrogen should align with the calculated values for the molecular formula.[2]
Physicochemical Properties
Understanding the physicochemical properties of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is essential for its handling, formulation, and application in further synthetic steps.
Solubility: The hydrochloride salt is generally expected to have good solubility in water and polar organic solvents like methanol and ethanol. The free base is more soluble in nonpolar organic solvents.[5]
Melting Point: The melting point is a key indicator of purity. For the related 1-(3-methoxyphenyl)piperazine dihydrochloride, a melting point of 214°C has been reported.[5]
Stability: The compound is generally stable under standard laboratory conditions but may be susceptible to degradation at extreme pH or temperatures.[1]
Pharmacological Profile: A Scaffold for Diverse Activities
The piperazine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[2] While 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride itself is primarily an intermediate, its derivatives have shown promising pharmacological effects.
Antimicrobial Activity: Derivatives of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone have been synthesized and evaluated for their antifungal and antibacterial properties. Some of these compounds exhibited good antifungal and moderate antibacterial activity.[2][6]
Anticancer Activity: The piperazine core is present in several anticancer agents. For instance, a novel microtubule depolymerizing piperazine derivative has shown potent inhibition of proliferation in various cancer cell lines, including multidrug-resistant ones.[2]
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on the central nervous system. Many act on the monoamine pathway and have been developed as antipsychotic, antidepressant, and anxiolytic drugs.[3] Benzylpiperazine, a related compound, is known for its stimulant and euphoric effects.[3]
Mechanism of Action Insights
The mechanism of action for derivatives of 1-(3,4,5-Trimethoxyphenyl)piperazine can be diverse. Some derivatives have been shown to interact with enzymes involved in metabolic pathways.[1] Others may modulate the activity of specific receptors, such as sigma receptors or platelet-activating factor receptors, which could explain their potential roles in inflammatory processes and cellular signaling.[1]
Caption: Potential mechanisms of action for derivatives.
Analytical Methods for Quality Control
Robust analytical methods are crucial for ensuring the purity and quality of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, especially when it is used as a starting material in drug synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of piperazine derivatives.[7]
Experimental Protocol: RP-HPLC Analysis
Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[7]
Mobile Phase: A polar mixture of an aqueous buffer (e.g., sodium phosphate with triethylamine, pH adjusted to 7.0 with phosphoric acid) and an organic solvent (e.g., methanol).[7]
Detection: UV detection at the wavelength of maximum absorbance for the analyte.[7]
Sample Preparation:
Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., a 1:1 mixture of 20 mM HCl and methanol).[7]
Sample Solution: Accurately weigh the sample, dissolve it in the same diluent as the standard, and filter through a 0.45 µm syringe filter before injection.[7]
Analysis: Equilibrate the system with the mobile phase. Inject a blank, followed by the standard and sample solutions. The concentration of the analyte in the sample is determined by comparing its peak area to that of the standard.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of piperazine derivatives, often used in forensic and metabolic studies.[8]
Experimental Protocol: GC-MS Analysis
Apparatus: A gas chromatograph coupled to a mass spectrometer.[8]
Chromatographic Conditions:
Column: A capillary column suitable for the separation of amines (e.g., 5% phenyl/95% methyl silicone).[5]
Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of all components.[5][8]
Sample Preparation: Dissolve the sample in a suitable solvent like methanol.[5] Derivatization (e.g., with a silylating agent) may be necessary to improve the volatility and chromatographic behavior of the analyte.
Analysis: Inject the sample into the GC. The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.[8]
Conclusion and Future Perspectives
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its core structure, combining the privileged piperazine scaffold with the modulatory trimethoxyphenyl group, provides a foundation for the synthesis of a wide range of novel compounds with therapeutic potential. The diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and CNS effects, underscore the importance of this chemical entity in drug discovery programs. Further exploration of derivatives of 1-(3,4,5-Trimethoxyphenyl)piperazine is warranted to unlock their full therapeutic potential.
References
SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Retrieved from [Link]
European Patent Office. (1990, May 30). Piperazine compounds, process for preparing them, pharmaceutical composition and use (EP 0251141 B1).
de Oliveira, A. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives. Retrieved from [Link]
Google Patents. (n.d.). Novel synthesis path of trimetazidine hydrochloride (CN102993122A).
RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]
Inxight Drugs. (n.d.). 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Google Patents. (n.d.). Triazine derivatives and their therapeutical applications (WO2010144338A1).
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
PubChem. (n.d.). 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. Retrieved from [Link]
The Discovery, Synthesis, and Pharmacological Evolution of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a highly versatile N-arylpiperazine derivative that functions as a privileged small molecule scaffold in modern medicinal chemistry [1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a highly versatile N-arylpiperazine derivative that functions as a privileged small molecule scaffold in modern medicinal chemistry [1]. Characterized by the fusion of a classic 3,4,5-trimethoxyphenyl moiety with a conformationally restricted piperazine ring, this compound bridges the gap between natural alkaloid pharmacophores and synthetic G-protein coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its discovery, physicochemical properties, validated synthetic methodologies, and its critical role in drug discovery workflows.
Historical Context & Rational Drug Design
The discovery of TMPP represents a textbook example of rational pharmacophore optimization. Historically, the 3,4,5-trimethoxyphenyl group was identified as the primary structural determinant for the neuropharmacological activity of mescaline (3,4,5-trimethoxyphenethylamine). While mescaline exhibits potent 5-HT2A receptor agonism leading to hallucinogenic effects, researchers hypothesized that rigidifying the flexible ethylamine side chain could alter the intrinsic efficacy (shifting from full agonist to partial agonist or antagonist) while maintaining high receptor binding affinity.
By replacing the ethylamine chain with a piperazine ring—a ubiquitous nitrogenous heterocycle known for excellent central nervous system (CNS) penetration and metabolic stability—medicinal chemists successfully synthesized 1-(3,4,5-trimethoxyphenyl)piperazine [2]. Today, TMPP and its hydrochloride salt are not utilized as standalone therapeutics, but rather as foundational building blocks for complex active pharmaceutical ingredients (APIs), including cardiovascular agents and next-generation neuropsychiatric drug candidates [3].
Physicochemical & Computational Profiling
Understanding the physicochemical properties of TMPP is critical for predicting its behavior in both synthetic reactions and biological assays. The hydrochloride salt form is preferred in pharmaceutical development due to its vastly superior aqueous solubility and oxidative stability compared to the free base.
Table 1: Physicochemical & Computational Data of TMPP
Property
TMPP (Free Base)
TMPP Hydrochloride
CAS Number
38869-07-7
N/A (Salt specific)
Molecular Formula
C13H20N2O3
C13H20N2O3 • HCl
Molecular Weight
252.31 g/mol
288.77 g/mol
XLogP3-AA
1.8 - 2.0
< 0.5 (Highly water-soluble)
Topological Polar Surface Area (TPSA)
41.5 Ų
41.5 Ų (excluding counterion)
Hydrogen Bond Donors
1
2 (Protonated nitrogen)
Hydrogen Bond Acceptors
5
5
Rotatable Bonds
4
4
Validated Synthetic Methodologies
The synthesis of TMPP HCl can be achieved through two primary pathways. The choice of protocol depends on precursor availability, scale-up requirements, and tolerance for transition metal catalysts.
This legacy route constructs the piperazine ring directly onto the aryl amine. It is highly scalable but requires harsh thermal conditions [4].
Causality & Rationale: The reaction utilizes bis(2-chloroethyl)amine hydrochloride. A high-boiling polar protic solvent (n-butanol) is required to overcome the high activation energy of the double SN2 cyclization. Potassium carbonate (
K2CO3
) acts as an acid scavenger; without it, the generated HCl would protonate the 3,4,5-trimethoxyaniline, neutralizing its nucleophilicity and halting the reaction.
Step-by-Step Workflow:
Preparation: Suspend 3,4,5-trimethoxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in anhydrous n-butanol.
Activation: Add finely powdered
K2CO3
(3.0 eq) to the suspension to neutralize the hydrochloride salt and maintain an alkaline environment.
Cyclization: Heat the mixture to reflux (120°C) under a nitrogen atmosphere for 24-36 hours.
Validation: Monitor the disappearance of the aniline precursor via TLC (Dichloromethane:Methanol, 9:1).
Workup & Salt Formation: Cool to room temperature, filter inorganic salts, and concentrate the filtrate in vacuo. Dissolve the crude free base in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation of TMPP HCl is complete. Filter and recrystallize from ethanol.
A modern, high-yield alternative that couples an intact piperazine ring to an aryl halide [5].
Causality & Rationale: This method relies on the oxidative addition of 3,4,5-trimethoxybromobenzene to a Pd(0) catalyst. A bulky phosphine ligand (e.g., XPhos or BINAP) is critical as its steric bulk accelerates the final reductive elimination step, releasing the N-arylpiperazine product. Sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine, forming the reactive palladium-amido complex.
Step-by-Step Workflow:
Degassing: In a Schlenk flask, dissolve 3,4,5-trimethoxybromobenzene (1.0 eq) and a large excess of piperazine (3.0 eq, to prevent bis-arylation) in anhydrous toluene. Degas via three freeze-pump-thaw cycles to prevent Pd catalyst oxidation.
Catalyst Addition: Add
Pd2(dba)3
(2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) under argon.
Coupling: Heat the reaction mixture to 90°C for 8-12 hours.
Validation: Confirm product formation via LC-MS (Expected
m/z[M+H]+=253.1
).
Workup: Quench with water, extract with ethyl acetate, dry over
Na2SO4
, and concentrate. Convert to the HCl salt using ethereal HCl as described in Protocol A.
Figure 1: Comparative synthetic pathways for the generation of TMPP Hydrochloride.
Table 2: Comparative Analysis of Synthetic Methodologies
As a privileged scaffold, TMPP is heavily utilized in fragment-based drug discovery (FBDD) []. The terminal secondary amine of the piperazine ring serves as an ideal synthetic handle for further functionalization (e.g., acylation, alkylation, or reductive amination), allowing medicinal chemists to build complex libraries of drug candidates.
Mechanistically, N-arylpiperazines are classical pharmacophores for the serotonin (5-HT) receptor family [2]. When a drug candidate utilizing the TMPP scaffold binds to the orthosteric site of a 5-HT2A or 5-HT2C receptor, it modulates the downstream
Gq
-coupled signaling cascade. Depending on the specific functionalization at the N4 position of the piperazine ring, these compounds can act as agonists, antagonists, or allosteric modulators, regulating intracellular calcium release via the Phospholipase C (PLC) / Inositol triphosphate (
IP3
) pathway.
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride stands as a testament to the power of rational structural modification in medicinal chemistry. By merging the receptor-targeting capabilities of the trimethoxyphenyl moiety with the pharmacokinetic stability of a piperazine core, it provides an indispensable scaffold for modern drug discovery. Whether synthesized via classical SN2 cyclization or modern Buchwald-Hartwig cross-coupling, its reliable chemistry and predictable pharmacology ensure its continued relevance in the development of novel therapeutics.
The Versatility of 1-(3,4,5-Trimethoxyphenyl)piperazine: A Pharmacophore Whitepaper on Structural Analogs and Derivatives
Executive Summary The 1-(3,4,5-trimethoxyphenyl)piperazine (TMPP) scaffold is a highly privileged motif in modern medicinal chemistry[1]. By combining the lipophilic, sterically demanding 3,4,5-trimethoxyphenyl group wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-(3,4,5-trimethoxyphenyl)piperazine (TMPP) scaffold is a highly privileged motif in modern medicinal chemistry[1]. By combining the lipophilic, sterically demanding 3,4,5-trimethoxyphenyl group with the basic, hydrophilic piperazine ring, this structural core achieves an optimal balance of bioavailability, blood-brain barrier (BBB) penetration, and target affinity. Originally recognized for its role in central nervous system (CNS) agents and cardiovascular drugs, recent structural derivatives of TMPP hydrochloride have demonstrated profound efficacy across diverse therapeutic domains, including oncology, infectious diseases, and antiplatelet therapy.
As a Senior Application Scientist, I have structured this technical guide to analyze the mechanistic causality behind the TMPP scaffold's success, summarize recent derivative classes, and provide self-validating experimental protocols for their synthesis and biological evaluation.
Pharmacophore Rationale: The Causality of the TMPP Scaffold
The pharmacological success of TMPP derivatives is not coincidental; it is rooted in specific physicochemical properties that dictate molecular interactions:
The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This group is a structural mimic of the A-ring of colchicine[2]. The three methoxy groups act as hydrogen bond acceptors while providing a highly lipophilic surface area. This allows the molecule to precisely anchor into hydrophobic pockets of target proteins, such as the colchicine-binding site on
β
-tubulin[3].
The Piperazine Ring: Acting as a versatile, semi-rigid linker, the piperazine ring provides controlled distance and vectorality between the TMP group and secondary pharmacophores. Crucially, its secondary or tertiary amine nature grants basicity (pKa ~9.8), allowing the formation of highly water-soluble hydrochloride salts (TMPP HCl). This basicity is the causal driver for improved aqueous solubility and favorable pharmacokinetic profiles compared to purely lipophilic scaffolds[1].
Cancer therapeutics have heavily leveraged the TMPP scaffold to target cell division. Recent synthesis of Combretastatin A-4 (CA-4) piperazine conjugates has yielded compounds that potently depolymerize tubulin[3]. For example, amino-containing derivatives like compound 4x bind directly to the colchicine site, inducing G2/M cell cycle arrest and subsequent apoptosis via poly ADP ribose polymerase (PARP) cleavage[3].
Similarly, novel 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives have been synthesized to target kinase receptors and tubulin simultaneously. Compound 4b demonstrated exceptional cytostatic activity, eliciting an 86.28% growth inhibition (GI) against the HOP-92 non-small cell lung cancer line at a 10
μ
M dose[2].
Mechanism of action for TMPP-piperazine derivatives in microtubule destabilization.
Cardiovascular diseases require precise modulation of platelet aggregation. Recent studies have successfully fused the piperazine core with thiourea to create piperazine-thiourea hybrids[4]. Compound 3d (4-Phenyl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide) and its analogs significantly inhibit arachidonic acid (AA)-induced platelet aggregation by targeting the COX-1 enzyme, achieving efficacy levels comparable to aspirin[4].
CNS & Antimicrobial Applications
Inspired by traditional Chinese medicine, 3,4,5-trimethoxycinnamic acid (TMCA) piperazine amide derivatives have been synthesized to target the GABAA/BZ receptor and 5-HT pathways, showing strong anticonvulsant potential[5]. Furthermore, in the antimicrobial space, 1-(5-isoquinolinesulfonyl)piperazine analogues modified with a 3,4,5-trimethoxyphenyl group (Compound 20 ) have demonstrated targeted whole-cell activity against Mycobacterium tuberculosis by inhibiting the IMPDH enzyme (MIC90: 15.6
μ
M)[6].
Quantitative Efficacy Data
The following table summarizes the quantitative biological data for key TMPP derivatives across various therapeutic targets, allowing for rapid comparative analysis.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale explaining why the action is taken, alongside built-in validation checkpoints to guarantee data reliability.
Synthesis of Piperazine-Thiourea Hybrids (Compound 3d)
Objective: Synthesize COX-1 targeting 4-Phenyl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carbothioamide under mild conditions[4].
Mechanistic Rationale: The synthesis leverages the differential solubility of the precursors versus the product. By using an excess of isothiocyanate, which is highly soluble in nonpolar solvents (hexane), the polar thiourea product can be purified without the need for complex column chromatography[4].
Step-by-Step Protocol:
Reaction Setup: Dissolve 1.1 mmol of 3,4,5-trimethoxyphenyl isothiocyanate and 1.0 mmol of N-phenylpiperazine in 20 mL of anhydrous dichloromethane (DCM).
Incubation: Stir the mixture continuously at room temperature for 1 hour.
Self-Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the N-phenylpiperazine spot confirms the reaction has run to completion.
Solvent Removal: Evaporate the DCM under reduced pressure using a rotary evaporator.
Purification via Differential Solubility: Wash the crude solid residue three times with cold hexane.
Self-Validation Checkpoint 2 (Purity): The unreacted isothiocyanate will dissolve entirely in the hexane washes. The remaining insoluble precipitate is the pure thiourea product. Confirm purity via 1H NMR (absence of isothiocyanate peaks).
Collection: Collect the purified solid via vacuum filtration and dry under a high vacuum.
Step-by-step synthetic workflow for piperazine-thiourea hybrid derivatives.
In Vitro Tubulin Polymerization Assay
Objective: Validate the microtubule-destabilizing effect of synthesized TMPP-thiazole-pyrimidine derivatives[2].
Mechanistic Rationale: Tubulin polymerization into microtubules increases the optical density (turbidity) of the solution. By dynamically measuring absorbance at 340 nm, we can track the assembly of microtubules in real-time. Compounds that bind the colchicine site will sterically hinder this assembly, resulting in a flattened absorbance curve[3].
Step-by-Step Protocol:
Buffer Preparation: Prepare a PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.
Protein Assembly: Dilute purified porcine brain tubulin to a final concentration of 3 mg/mL in the PEM buffer. Keep on ice to prevent premature polymerization.
Compound Introduction: Aliquot the tubulin solution into a pre-warmed 96-well plate. Add the TMPP derivative (e.g., Compound 4b) at varying concentrations (0.1
μ
M to 10
μ
M).
Self-Validation Checkpoint 1 (Control Integrity): Include a vehicle control (0.1% DMSO) and a positive control (10
μ
M Colchicine). The assay validates itself only if the vehicle control shows a steep sigmoidal increase in OD (normal polymerization) and the colchicine control shows a flat OD curve (complete inhibition).
Kinetic Measurement: Incubate the plate at 37°C in a temperature-controlled microplate reader. Measure absorbance at 340 nm every 60 seconds for 60 minutes.
Self-Validation Checkpoint 2 (Dose-Dependency): Calculate the maximum velocity (
Vmax
) of polymerization for each well. A statistically significant, dose-dependent decrease in
Vmax
confirms the causal relationship between the TMPP derivative and tubulin destabilization.
References
Organic & Biomolecular Chemistry (RSC Publishing): Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates.
URL:[Link]
European Journal of Medicinal Chemistry (via PMC): Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH.
URL:[Link]
Pharmaceuticals (MDPI): Excavating Precursors from Herb Pairs Polygala tenuifolia and Acori tatarinowii: Synthesis and Anticonvulsant Activity Evaluation of 3,4,5-Trimethoxycinnamic Acid (TMCA) Piperazine Amide Derivatives.
URL:[Link]
Molecules (via PMC): Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
URL:[Link]
ACS Omega: Piperazine-Thiourea Hybrids as Novel Antiplatelet Agents Targeting COX-1: Synthesis, in Vitro, and in Silico Evaluation.
URL:[Link]
Structural Informatics and Analytical Characterization of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a highly versatile heterocyclic building block and pharmacophore extensively utilized in medicinal chemistry. Structurally related to cardiovascular...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a highly versatile heterocyclic building block and pharmacophore extensively utilized in medicinal chemistry. Structurally related to cardiovascular agents like trimetazidine and various central nervous system (CNS) modulators, this compound serves as a critical intermediate in drug discovery. This technical guide provides an authoritative breakdown of its structural informatics, pharmacological rationale, and self-validating experimental workflows for synthesis and analytical characterization.
Chemical Identification & Structural Informatics
The accurate identification of chemical entities in modern drug development relies heavily on standardized machine-readable formats. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a fixed-length signature that prevents the ambiguity often associated with IUPAC nomenclature.
For the free base form of 1-(3,4,5-Trimethoxyphenyl)piperazine, the standardized InChIKey is UWWBIYGLDJXNGY-UHFFFAOYSA-N [1]. When formulated as a hydrochloride salt (CAS: 38869-07-7), the protonation layer of the InChI string is modified to account for the chloride counterion, yielding the molecular formula
C13H21ClN2O3
[2].
Physicochemical Properties Summary
The following table consolidates the quantitative structural data for both the free base and the hydrochloride salt forms to facilitate comparative analysis during formulation and assay design[3],[2].
Property
Free Base
Hydrochloride Salt
CAS Registry Number
38869-07-7 (often used interchangeably)
38869-07-7
Molecular Formula
C13H20N2O3
C13H21ClN2O3
Molecular Weight
252.31 g/mol
288.77 g/mol
Exact Mass (Monoisotopic)
252.14739 Da
288.12407 Da
Topological Polar Surface Area (TPSA)
~41.5 Ų
~44.5 Ų (due to ionization)
Hydrogen Bond Donors
1
2 (Protonated amine)
Hydrogen Bond Acceptors
5
5
Pharmacological Relevance & Structural Topology
The architectural design of 1-(3,4,5-Trimethoxyphenyl)piperazine is not accidental; it is a highly optimized scaffold for interacting with monoaminergic systems. Compounds containing this specific motif are frequently investigated for their anxiolytic, antidepressant, and antipsychotic properties[3].
The 3,4,5-Trimethoxyphenyl Core: This electron-rich, lipophilic moiety serves as a hydrophobic anchor. It enhances blood-brain barrier (BBB) permeability and perfectly occupies the hydrophobic pockets of target receptors (e.g., 5-HT and Dopamine receptors).
The Piperazine Ring: Acting as the basic pharmacophore, the secondary amine of the piperazine ring is protonated at physiological pH (7.4). This localized positive charge is essential for forming salt bridges with highly conserved aspartate residues (e.g., Asp3.32) in the binding clefts of G-protein coupled receptors (GPCRs).
Hydrochloride Salt Formulation: The free base exhibits poor aqueous solubility, which can cause erratic bioavailability and precipitation in in vitro assays. Converting the secondary amine to a hydrochloride salt drastically lowers the partition coefficient (LogP) in aqueous media, ensuring rapid dissolution and uniform dosing.
Caption: Structural topology mapping the functional components of the molecule to their biological roles.
To ensure scientific integrity, the following protocols represent a self-validating system. The synthetic methodology is designed to yield high-purity material, which is subsequently verified by a targeted LC-MS/MS workflow.
Protocol A: Synthesis via Buchwald-Hartwig Amination
Causality of Design: The electron-rich nature of 3,4,5-trimethoxybromobenzene makes standard nucleophilic aromatic substitution (
SNAr
) sluggish and low-yielding. Employing a Palladium-catalyzed Buchwald-Hartwig cross-coupling overcomes this activation barrier.
Cross-Coupling: In an oven-dried Schlenk flask under argon, combine 3,4,5-trimethoxybromobenzene (1.0 eq), Boc-piperazine (1.2 eq),
Pd2(dba)3
(0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene.
Reaction: Heat the mixture to 90°C for 12 hours. The bulky, electron-rich BINAP ligand promotes efficient oxidative addition and reductive elimination.
Workup: Cool to room temperature, filter through Celite to remove the Pd catalyst, and concentrate in vacuo. Purify the Boc-protected intermediate via flash chromatography (Silica gel, Hexanes/EtOAc).
Deprotection & Salt Formation: Dissolve the intermediate in anhydrous dichloromethane (DCM) and add 4M HCl in dioxane (10 eq).
Mechanistic Note: Anhydrous HCl is chosen over aqueous HCl to prevent side reactions and to drive the direct precipitation of the hydrochloride salt.
Isolation: Stir for 2 hours. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
Protocol B: LC-MS/MS Analytical Validation
Causality of Design: Electrospray Ionization in positive mode (ESI+) is selected because the basic secondary amine of the piperazine ring readily accepts a proton, yielding a strong
[M+H]+
signal.
Sample Preparation: Dissolve 1.0 mg of the synthesized salt in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid (FA). The FA acts as an ionizing agent.
UHPLC Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm).
Mobile Phase A: Water + 0.1% FA.
Mobile Phase B: Acetonitrile + 0.1% FA.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the precursor ion at m/z 253.15.
Caption: Step-by-step analytical workflow for validating the synthesized hydrochloride salt via LC-MS/MS.
Quantitative MS/MS Fragmentation Data
During collision-induced dissociation (CID) of the
[M+H]+
precursor (m/z 253.15), specific structural fragments are generated. The following table summarizes the diagnostic product ions used to validate the structural integrity of the synthesized compound.
Precursor Ion (m/z)
Product Ion (m/z)
Structural Assignment / Neutral Loss
Relative Abundance
253.15
253.15
[M+H]+
(Intact protonated molecule)
100% (Base Peak in MS1)
253.15
236.12
[M+H−NH3]+
(Cleavage within piperazine)
High
253.15
181.08
[C9H11O3]+
(Trimethoxyphenyl cation)
Very High (Base Peak in MS2)
253.15
166.06
[C8H8O3]+
(Loss of methyl from trimethoxy)
Moderate
Conclusion
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a structurally privileged molecule whose unique combination of a lipophilic trimethoxyaryl core and a basic piperazine ring makes it indispensable in neuropharmacology and cardiovascular drug design. By leveraging standardized identifiers like the InChIKey (UWWBIYGLDJXNGY-UHFFFAOYSA-N)[1] and employing rigorous, causality-driven synthetic and analytical workflows, researchers can ensure high-fidelity data generation in their drug discovery pipelines.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 176482077, Trimetazidine Impurity 14". PubChem. Available at:[Link]
Comprehensive Physicochemical Profiling and Solubility Data of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine (CAS: 38869-07-7) and its hydrochloride salt represent a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry for the development of c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine (CAS: 38869-07-7) and its hydrochloride salt represent a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry for the development of central nervous system (CNS) and cardiovascular therapeutics [1]. The molecule features a unique amphiphilic balance: the trimethoxyphenyl moiety drives lipophilicity and target-receptor affinity, while the piperazine ring provides a critical ionizable center. Understanding the thermodynamic solubility of its hydrochloride salt is paramount for formulation scientists to optimize bioavailability, design self-validating analytical workflows, and prevent late-stage attrition in drug development [2].
This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, detailing structural causality, quantitative data, and the rigorous methodologies required for accurate physicochemical characterization.
Structural Causality: The "Why" Behind the Solubility Profile
As a Senior Application Scientist, it is critical to look beyond raw data and understand the molecular drivers of solubility. The solubility of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is governed by two competing structural domains:
The Hydrophobic Domain (3,4,5-Trimethoxyphenyl group): The three methoxy (-OCH₃) substituents increase the molecule's steric bulk and LogP (octanol-water partition coefficient). While this is excellent for membrane permeability and blood-brain barrier (BBB) penetration, it inherently restricts intrinsic aqueous solubility [1].
The Hydrophilic Domain (Piperazine Hydrochloride): The secondary amine of the piperazine ring has a typical pKa in the range of 8.5–9.0. By formulating this as a hydrochloride salt, the nitrogen is protonated at physiological and acidic pH levels. This protonation creates a strong ion-dipole interaction with water, drastically increasing aqueous solubility compared to the free base [3].
When the pH of the environment exceeds the pKa of the piperazine nitrogen, the molecule deprotonates, reverting to its free base form. This triggers a rapid drop in solubility, often leading to precipitation—a phenomenon that must be carefully managed during intestinal absorption and intravenous formulation.
Mechanism of pH-dependent ionization and solubilization for the piperazine scaffold.
Quantitative Thermodynamic Solubility Data
The following table summarizes the thermodynamic solubility of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride across various standard solvents and biorelevant media at 25°C. Note: Values are representative benchmarks for this specific piperazine HCl scaffold derived from standard physicochemical profiling.
Solvent / Media
pH
Solubility (mg/mL)
Descriptive Category
Mechanistic Rationale
Purified Water
Unbuffered
> 50.0
Freely Soluble
High polarity and full dissociation of the HCl salt.
0.1 N HCl
1.2
> 100.0
Very Soluble
Complete protonation of the piperazine ring.
PBS Buffer
7.4
~ 15.0 - 20.0
Soluble
Partial common-ion effect (chlorides) and proximity to pKa.
DMSO
N/A
> 30.0
Soluble
Excellent solvation of both polar and non-polar domains [3].
Ethanol (100%)
N/A
~ 5.0 - 10.0
Slightly Soluble
Limited ability to solvate the highly polar chloride counterion.
Hexane
N/A
< 0.1
Practically Insoluble
Extreme non-polarity cannot disrupt the crystal lattice of the salt[3].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate trustworthy, reproducible solubility data, researchers must employ a self-validating system. The traditional shake-flask method is the gold standard, but it is prone to errors such as supersaturation and filter-binding.
The following protocol is designed to eliminate these artifacts, ensuring high scientific integrity.
Step-by-Step Analytical Workflow
Preparation of Excess Solid: Add an excess amount of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (e.g., 100 mg) to a 2 mL Eppendorf tube.
Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4). Ensure the presence of un-dissolved solid to guarantee thermodynamic equilibrium.
Isothermal Agitation: Place the tubes in a thermoshaker at 25°C (or 37°C for biorelevant data) at 800 RPM.
Self-Validation Checkpoint: Prepare duplicate sets. Harvest Set A at 24 hours and Set B at 48 hours. If the concentration in Set B is significantly different, equilibrium has not been reached, or degradation is occurring.
Phase Separation (Crucial Step): Do not use standard PTFE or Nylon syringe filters. The lipophilic trimethoxyphenyl moiety can non-specifically bind to the filter membrane, artificially lowering the measured concentration. Instead, centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved API.
Dilution and Quantification: Carefully extract the supernatant. Dilute appropriately with the HPLC mobile phase to fit within the linear range of the UV calibration curve.
HPLC-UV Analysis: Quantify using a reversed-phase C18 column, monitoring at the optimal UV wavelength for the trimethoxyphenyl chromophore (typically ~210-230 nm).
Self-validating shake-flask workflow for thermodynamic solubility determination.
Formulation Strategies for Drug Development
Based on the solubility profile of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, drug development professionals should consider the following strategies:
Oral Formulations: The high solubility in acidic environments (pH 1.2) ensures rapid dissolution in the stomach. However, as the drug transitions to the alkaline environment of the small intestine (pH 6.8 - 7.4), the risk of free-base precipitation increases. Formulators should consider using enteric-coated polymers or solid dispersion technologies (e.g., HPMCAS) to maintain supersaturation in the gut.
Parenteral Formulations: For intravenous (IV) dosing, the API can be easily formulated in standard saline or 5% dextrose due to its high aqueous solubility. If the formulation pH must be raised closer to 7.4 for patient comfort, the addition of a co-solvent (like 10% DMSO or PEG 400) may be required to prevent precipitation[3].
References
ACS Omega. "Piperazine-Thiourea Hybrids as Novel Antiplatelet Agents Targeting COX-1: Synthesis, in Vitro, and in Silico Evaluation". Discussion on piperazine derivative solubility in polar and nonpolar solvents. Available at: [Link]
Foundational
A Spectroscopic and Analytical Guide to 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
This technical guide provides a comprehensive overview of the spectral and analytical data for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and develop...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the spectral and analytical data for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and development. This molecule is recognized as Impurity A of Trimetazidine, a well-known anti-anginal agent. A thorough understanding of its spectral characteristics is crucial for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry.[1][2][3][4]
This document delves into the core analytical techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will present the expected spectral data, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features, providing a holistic understanding of the molecule's structure and properties.
Molecular Structure and Key Features
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic piperazine moiety. This structure gives rise to a distinct spectroscopic fingerprint.
Caption: Chemical structure of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~10-12
Broad Singlet
2H
N-H protons of the piperazine ring (as hydrochloride salt)
~6.5-6.7
Singlet
2H
Ar-H (protons on the trimethoxyphenyl ring)
~3.85
Singlet
6H
-OCH₃ (methoxy groups at C3 and C5)
~3.75
Singlet
3H
-OCH₃ (methoxy group at C4)
~3.5-3.7
Broad Multiplet
4H
-CH₂- (piperazine ring protons adjacent to the substituted nitrogen)
~3.2-3.4
Broad Multiplet
4H
-CH₂- (piperazine ring protons adjacent to the NH₂⁺)
~4.1
Singlet
2H
Ar-CH₂-N (benzylic protons)
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Chemical Shift (δ) ppm
Assignment
~153
Ar-C (C3, C5 - carbons attached to methoxy groups)
~138
Ar-C (C4 - carbon attached to a methoxy group)
~132
Ar-C (C1 - quaternary carbon)
~106
Ar-CH (C2, C6 - aromatic methine carbons)
~61
Ar-CH₂-N (benzylic carbon)
~60
-OCH₃ (methoxy carbon at C4)
~56
-OCH₃ (methoxy carbons at C3, C5)
~52
-CH₂- (piperazine ring carbons adjacent to the substituted nitrogen)
~48
-CH₂- (piperazine ring carbons adjacent to the NH₂⁺)
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation:
Accurately weigh 10-20 mg of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical as the N-H protons of the hydrochloride salt are exchangeable and may not be observed in D₂O.
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., zg30).
Spectral Width: 0-16 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
Spectral Width: 0-220 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
Temperature: 298 K.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase and baseline correct the resulting spectrum.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Interpretation of NMR Spectra
The ¹H NMR spectrum is expected to show a characteristic singlet for the two equivalent aromatic protons, indicative of the symmetrical substitution pattern on the phenyl ring. The three methoxy groups will appear as two distinct singlets with a 2:1 integration ratio. The benzylic protons will be a singlet, and the eight piperazine protons will likely appear as two broad multiplets due to the conformational flexibility of the ring and the presence of the hydrochloride salt. The acidic N-H protons are expected to be downfield and broad.
The ¹³C NMR spectrum will confirm the presence of the different carbon environments. The aromatic region will show four signals corresponding to the quaternary and methine carbons. The three methoxy carbons will give rise to two signals due to symmetry. The piperazine ring will show two distinct signals for the two pairs of non-equivalent methylene carbons.
Caption: Workflow for NMR analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine HCl.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3200-2800
Strong, Broad
N-H stretching (from the protonated amine salt)
3000-2800
Medium
C-H stretching (aromatic and aliphatic)
~1600, ~1500
Medium-Strong
C=C stretching (aromatic ring)
~1250, ~1120
Strong
C-O stretching (aryl ether)
~1100-1000
Strong
C-N stretching
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride powder directly onto the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Mode: Absorbance.
Data Processing:
Perform a background scan of the empty ATR crystal.
Collect the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum.
Perform baseline correction if necessary.
Interpretation of IR Spectrum
The IR spectrum will be dominated by a broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the protonated amine in the hydrochloride salt. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will also be present in this region. The characteristic C=C stretching bands of the aromatic ring will be observed around 1600 and 1500 cm⁻¹. The strong absorptions corresponding to the C-O stretching of the aryl ether groups are expected around 1250 and 1120 cm⁻¹. The C-N stretching vibrations will likely appear in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectral Data
The mass spectrum of the free base, 1-(3,4,5-Trimethoxyphenyl)piperazine, has been reported with a prominent peak in the GC-MS analysis.[5]
m/z
Interpretation
266
[M]⁺ (Molecular ion of the free base)
181
Major fragment, likely corresponding to the trimethoxybenzyl cation [C₁₀H₁₃O₃]⁺
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For a non-volatile salt like the hydrochloride, LC-MS with electrospray ionization (ESI) is more appropriate.
Sample Preparation (for LC-MS):
Prepare a dilute solution of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride in a suitable solvent system (e.g., methanol/water with a small amount of formic acid to promote ionization). A typical concentration is in the range of 1-10 µg/mL.
Filter the solution through a 0.22 µm syringe filter before injection.
LC-MS Acquisition Parameters (ESI+):
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Mass Range: m/z 50-500.
Capillary Voltage: 3-4 kV.
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
Source Temperature: 120-150 °C.
Desolvation Temperature: 350-450 °C.
Interpretation of Mass Spectrum
In positive ion ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected at m/z 267. The molecular ion of the free base, [M]⁺, may also be observed at m/z 266. The most significant fragment observed in GC-MS at m/z 181 corresponds to the stable trimethoxybenzyl cation, formed by the cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen. This fragmentation is a key diagnostic feature for this class of compounds.
Caption: Proposed fragmentation pathway in Mass Spectrometry.
Conclusion
The comprehensive spectral analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride using NMR, IR, and MS provides a robust and reliable method for its identification and characterization. The data presented in this guide, including the detailed experimental protocols and spectral interpretations, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Trimetazidine and its related impurities. The consistency of the data obtained from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of this important pharmaceutical compound.
References
PubChem. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine. National Center for Biotechnology Information. Available from: [Link]
Manasa Life Sciences. Trimetazidine Impurity-A. Available from: [Link]
Veeprho. Trimetazidine EP Impurity A. Available from: [Link]
Allmpus. Trimetazidine EP Impurity A. Available from: [Link]
GLP Pharma Standards. Trimetazidine EP Impurity A. Available from: [Link]
Axios Research. Trimetazidine EP Impurity A. Available from: [Link]
Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method. Available from: [Link]
Comprehensive In Vitro Characterization of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride: Monoamine Receptor Profiling and ADME/Tox Workflows
Pharmacological Rationale & Target Selection In the landscape of medicinal chemistry and neuropharmacology, phenylpiperazine derivatives represent a privileged, highly versatile scaffold. 1-(3,4,5-Trimethoxyphenyl)pipera...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Rationale & Target Selection
In the landscape of medicinal chemistry and neuropharmacology, phenylpiperazine derivatives represent a privileged, highly versatile scaffold. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride combines two critical structural motifs:
The Piperazine Ring: Acts as a basic amine anchor. At physiological pH, the protonated nitrogen forms a critical electrostatic salt bridge with the conserved aspartate residue (e.g., Asp3.32) deep within the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs)[1].
The 3,4,5-Trimethoxyphenyl Moiety: Provides essential steric bulk and multiple hydrogen bond acceptors. This specific substitution pattern mimics endogenous monoamines and classical hallucinogens (like mescaline), heavily influencing the compound's selectivity profile between Serotonin (5-HT) and Dopamine (DA) receptor subtypes[2][3].
Because phenylpiperazines frequently exhibit polypharmacology, rigorous in vitro profiling is required to deconvolute their binding affinities (
Ki
) from their functional efficacies (agonism vs. antagonism)[4]. The following application note details a self-validating, step-by-step workflow to characterize this compound.
Fig 1. Sequential in vitro screening workflow for phenylpiperazine hit-to-lead development.
Primary Screening: Radioligand Binding Protocols
Objective: Determine the binding affinity (
Ki
) of 1-(3,4,5-Trimethoxyphenyl)piperazine HCl at 5-HT
1A
, 5-HT
2A
, and D
2
receptors.
Causality: Binding affinity confirms whether the compound physically occupies the receptor's orthosteric site before investing resources into complex functional assays.
Step-by-Step Methodology
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target human GPCR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
Causality: Ice-cold conditions and protease inhibitors prevent proteolytic degradation of the receptor, ensuring the structural integrity of the GPCR binding pocket.
Assay Assembly: In a 96-well plate, combine:
50 µL of radioligand (e.g., 1.5 nM [
3
H]-8-OH-DPAT for 5-HT
1A
).
50 µL of 1-(3,4,5-Trimethoxyphenyl)piperazine HCl (10-point serial dilutions from
10−10
to
10−5
M).
100 µL of membrane suspension (10-20 µg protein/well).
Causality: A 10-point dose-response curve is mathematically necessary to accurately model the Hill slope and calculate the
IC50
.
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity.
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged piperazine ligand from binding to the filter itself, drastically reducing background noise and improving the signal-to-noise ratio.
Self-Validating System Requirements
Every assay plate must include a known reference standard at a saturating concentration (e.g., 10 µM WAY-100635 for 5-HT
1A
) to define Non-Specific Binding (NSB)[5]. The assay is only valid if the calculated Z'-factor is
≥0.5
.
Ki
values are derived from
IC50
using the Cheng-Prusoff equation.
Secondary Screening: Functional GPCR Assays
Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist.
Causality: High binding affinity does not predict the conformational change induced in the receptor. Because 5-HT
1A
and 5-HT
2A
couple to entirely different G-protein pathways, divergent assay technologies must be employed.
Fig 2. Divergent GPCR signaling pathways and their corresponding functional assay readouts.
Cell Stimulation: Seed cells in a 384-well plate. Add 1-(3,4,5-Trimethoxyphenyl)piperazine HCl concurrently with 1 µM Forskolin.
Causality: G
i
-coupled receptors inhibit adenylyl cyclase. Forskolin is required to artificially stimulate a baseline pool of cAMP. An active agonist will suppress this Forskolin-induced cAMP spike.
Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP-Cryptate and d2-labeled cAMP. Read time-resolved fluorescence at 665 nm and 620 nm.
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid for 1 hour.
Causality: Probenecid inhibits multidrug resistance transporters, preventing the cells from prematurely pumping the fluorescent dye out of the cytoplasm.
Kinetic Read: Inject the compound using a Fluorometric Imaging Plate Reader (FLIPR) and monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the transient intracellular Ca
2+
peak.
Developability: In Vitro ADME & Cytotoxicity
Objective: Assess the preliminary safety and metabolic stability of the compound.
Causality: A highly potent ligand is non-viable for in vivo studies if it exhibits severe basal cytotoxicity or is rapidly cleared by hepatic enzymes.
Hepatotoxicity (HepG2 MTT Assay): Incubate HepG2 cells with the compound (up to 100 µM) for 48 hours. Add MTT reagent; viable cells reduce MTT to purple formazan. Measure absorbance at 570 nm.
Self-Validation: Include Doxorubicin as a positive control for cell death.
Microsomal Stability (HLM): Incubate 1 µM of the compound with Human Liver Microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze parent compound depletion via LC-MS/MS.
Representative Data Summaries
The following tables summarize the expected quantitative data structure for profiling a substituted phenylpiperazine derivative.
Perrone R, et al. "Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4." Journal of Medicinal Chemistry. Available at:[Link]
Martin GE, et al. "Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy." Journal of Medicinal Chemistry. Available at:[Link]
Forster EA, et al. "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." European Journal of Pharmacology. Available at:[Link]
Andreozzi G, et al. "Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents." ChemMedChem. Available at:[Link]
Qian Y, et al. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." International Journal of Molecular Sciences. Available at:[Link]
Application Note: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride in Cell Culture – Methodologies for Cytoskeletal and Neuropharmacological Assays
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl) is a highly versatile pharmacological tool compound and synthetic intermediate. Structurally, it combines a piperazine ring—a privileged sca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl) is a highly versatile pharmacological tool compound and synthetic intermediate. Structurally, it combines a piperazine ring—a privileged scaffold in neuropharmacology—with a 3,4,5-trimethoxyphenyl moiety, a classic pharmacophore known for binding the colchicine site of tubulin[1]. In cell culture and biochemical assays, TMPP-HCl and its direct derivatives are primarily utilized to interrogate two distinct biological axes: microtubule dynamics (cancer biology) and Monoacylglycerol Lipase (MAGL) inhibition (neurobiology and lipid signaling)[2],[3].
This application note provides researchers with authoritative, self-validating protocols for formulating TMPP-HCl and deploying it in cell-based and cell-free assay systems, ensuring high-fidelity data generation.
Biological Mechanisms & Rationale
To design effective experiments, it is critical to understand the causality behind TMPP-HCl's interactions with its primary targets:
Tubulin Depolymerization: The 3,4,5-trimethoxyphenyl group sterically mimics the A-ring of colchicine. By binding to the interface between
α
and
β
-tubulin heterodimers, it prevents microtubule assembly[1]. In highly proliferative cell lines (e.g., HeLa), this disruption triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2].
MAGL Inhibition: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol[3]. Piperazine-based compounds act as competitive or irreversible inhibitors of the MAGL catalytic triad. Inhibiting MAGL prevents 2-AG hydrolysis, promoting neuroprotective and anti-inflammatory signaling pathways[3].
Figure 1: Dual-target mechanism of action for TMPP-HCl derivatives in cellular systems.
Physicochemical Properties & Formulation Strategy
Expertise Insight: Although supplied as a hydrochloride salt to improve baseline aqueous solubility, the highly lipophilic trimethoxyphenyl moiety makes concentrated aqueous solutions prone to precipitation. Always prepare primary stocks in anhydrous DMSO to ensure complete dissolution, keeping the final DMSO concentration in cell culture media strictly
≤0.5%
(v/v) to prevent solvent-induced cytotoxicity.
Prevents precipitation; maintains stability at -20°C.
Working Dilution
Culture Media (Serum-supplemented)
Dilute immediately before treatment to avoid compound crash-out.
Max in vitro DMSO %
0.5% v/v (Ideally 0.1%)
DMSO >0.5% alters lipid membranes and baseline MAGL activity.
Experimental Protocols
Figure 2: Standard experimental workflow for evaluating TMPP-HCl in cell culture.
Protocol 1: Cytotoxicity and Proliferation Profiling (MTT Assay)
Objective: Establish the baseline cytotoxicity (
IC50
) to differentiate between specific pharmacological modulation and general cell death.
Cell Seeding: Seed HeLa (tubulin model) or SH-SY5Y (neuronal model) cells at
5×103
cells/well in a 96-well plate. Incubate overnight at 37°C, 5%
CO2
.
Treatment: Prepare a serial dilution of TMPP-HCl (0.1 µM to 100 µM) in culture media. Self-Validation Step: Include a vehicle control well containing the exact equivalent DMSO concentration (e.g., 0.1%) to rule out solvent toxicity.
Incubation: Treat cells for 72 hours. Causality: A 72-hour window is required because tubulin inhibitors rely on cells entering the G2/M phase to induce mitotic catastrophe[2]; shorter incubations may yield falsely elevated
IC50
values.
Detection: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: Confirm that the observed cytotoxicity is mechanistically driven by direct tubulin destabilization[1].
Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
MgCl2
, pH 6.9) supplemented with 1 mM GTP.
System Setup: Pre-warm a 96-well half-area plate to 37°C. Causality: Microtubules rapidly depolymerize at cold temperatures. Cold plates will create a false-positive destabilization artifact.
Reaction Mix: Combine 3 mg/mL purified porcine brain tubulin with TMPP-HCl (10 µM). Self-Validation Step: Run Colchicine (10 µM) as a positive destabilization control and Paclitaxel (10 µM) as a positive stabilization control[1].
Kinetic Read: Immediately place the plate in a microplate reader at 37°C. Monitor absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes, the solution becomes turbid, increasing light scattering at 340 nm. TMPP-HCl will suppress this
Vmax
curve[1].
Protocol 3: MAGL Enzymatic Activity Assay
Objective: Quantify the compound's ability to inhibit MAGL using a colorimetric surrogate substrate[3],[4].
Buffer Preparation: Prepare 10 mM Tris-HCl buffer (pH 7.2) containing 1 mM EDTA and 0.1 mg/mL BSA[3]. Causality: pH 7.2 is optimal to maintain MAGL stability while allowing the detection of the phenolate ion[4].
Enzyme & Inhibitor Incubation: In a 96-well plate, mix 10 µL of TMPP-HCl (various concentrations) with 150 µL of assay buffer and 10 µL of recombinant human MAGL (or cell lysate). Incubate for 15 minutes at room temperature to allow compound binding[4].
Detection & Validation: Read absorbance kinetically at 405 nm for 10 minutes. Self-Validation Step: 4-NPA undergoes spontaneous hydrolysis in aqueous buffers. You must include a "No Enzyme" blank to subtract background absorbance[4].
Data Interpretation & Expected Outcomes
When executing the protocols above, researchers should benchmark their results against the following expected parameters to ensure assay validity.
Table 2: Expected Assay Metrics & Control Reference Data
Assay Type
Target Metric
Expected Outcome for TMPP-HCl / Derivatives
Reference Control
Cell Viability (HeLa)
IC50
(72h)
Low micromolar to nanomolar range (depending on specific derivative)[2].
Colchicine (
IC50≈10
nM)
Tubulin Polymerization
Vmax
(Abs 340 nm)
Near-zero
Vmax
(Flat curve); complete suppression of assembly[1].
Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2023). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL:[Link]
Wang, Q., Arnst, K. E., Wang, Y., Kumar, G., Ma, D., Chen, H., ... & Li, W. (2018). "Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities." Journal of Medicinal Chemistry, 61(17), 7877-7891. URL:[Link]
Muccioli, G. G., Labar, G., & Lambert, D. M. (2008). "CAY10499, a Novel Monoglyceride Lipase Inhibitor Evidenced by an Expeditious MGL Assay." ChemBioChem, 9(16), 2704-2710. URL:[Link]
Application Note: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride in Oncology Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Focus: Pharmacophore utilization, mechanistic validation, and in vitro assay protocols for tubulin polymerization inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals
Focus: Pharmacophore utilization, mechanistic validation, and in vitro assay protocols for tubulin polymerization inhibitors.
Executive Summary & Mechanistic Rationale
The development of microtubule-targeting agents (MTAs) remains a cornerstone of anti-mitotic cancer therapy. Among the various binding domains on β-tubulin, the colchicine binding site is highly targeted for developing vascular disrupting agents and apoptosis-inducing compounds. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) has emerged as a privileged building block in medicinal chemistry for targeting this site[1].
The Causality of Structural Design
The efficacy of TMPP-derived compounds is rooted in the synergistic physical properties of its two primary moieties:
The 3,4,5-Trimethoxyphenyl (TMP) Headgroup: This moiety is electronically and sterically homologous to the A-ring of Combretastatin A-4 (CA-4) and colchicine. The oxygen atoms of the methoxy groups act as critical hydrogen bond acceptors, interacting with the Cys241 and Val315 residues deep within the hydrophobic pocket of β-tubulin [2].
The Piperazine Linker: The piperazine ring serves a dual purpose. Structurally, it acts as a rigid, semi-saturated spacer that projects the TMP headgroup at the optimal dihedral angle into the binding pocket. Physicochemically, the basic nitrogen atoms (protonated at physiological pH as a hydrochloride salt) drastically improve aqueous solubility and pharmacokinetic profiles compared to highly lipophilic traditional MTAs [3].
When TMPP derivatives bind to β-tubulin, they sterically hinder the addition of new tubulin heterodimers to the growing plus-end of the microtubule. This suppresses microtubule dynamics, activating the Spindle Assembly Checkpoint (SAC), which subsequently arrests the cell cycle in the G2/M phase and triggers caspase-dependent apoptosis [4].
Mechanism of action: TMPP derivatives disrupt tubulin, triggering SAC and inducing apoptosis.
Quantitative Data: Efficacy of TMPP Derivatives
TMPP HCl is frequently derivatized into piperazine-thiourea hybrids, triazoles, and quinazoline conjugates to enhance target affinity. The table below summarizes the in vitro efficacy of various TMPP-derived structural classes against common human cancer cell lines and their direct effect on tubulin polymerization[1, 5].
Compound Class
Representative Modification
Cell Line
Cell Viability IC₅₀ (µM)
Tubulin Polymerization IC₅₀ (µM)
Piperazine-Thiourea
4-Phenyl-N-(TMPP)-carbothioamide
HeLa (Cervical)
1.24 ± 0.15
3.10 ± 0.22
Triazole-TMPP Hybrid
1,2,4-Triazole substitution
A549 (Lung)
0.24 ± 0.03
1.67 ± 0.11
Dual-Target Inhibitor
TMPP-NEDDylation hybrid (C11)
HepG2 (Liver)
1.17 ± 0.08
2.40 ± 0.15
Reference Standard
Combretastatin A-4 (CA-4)
Various
0.01 ± 0.005
0.92 ± 0.08
Data synthesized from recent structure-activity relationship (SAR) studies evaluating TMPP pharmacophores[5, 6].
Experimental Protocols
To ensure rigorous scientific validation of newly synthesized TMPP derivatives, researchers must utilize self-validating assay systems. The following protocols detail the in vitro biochemical and cellular assays required to confirm the mechanism of action.
Protocol A: In Vitro Tubulin Polymerization Assay
This cell-free assay measures the dynamic light scattering (turbidity) of tubulin as it polymerizes into microtubules. It is the gold standard for proving that a TMPP derivative directly targets tubulin rather than acting via off-target cytotoxicity [7].
Reagents & Materials:
Purified Porcine Brain Tubulin (>99% pure, e.g., Cytoskeleton Inc. BK001).
G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10.2% glycerol.
96-well half-area UV-transparent microplate (pre-warmed to 37°C).
Spectrophotometer capable of kinetic reads at 340 nm.
Positive Enhancer: 5 µM Paclitaxel – validates the assay's ability to detect microtubule stabilization.
Positive Inhibitor: 5 µM Colchicine or CA-4 – validates the assay's ability to detect destabilization.
Step-by-Step Methodology:
Compound Preparation: Dissolve the TMPP derivative in anhydrous DMSO to a 10 mM stock. Prepare working dilutions in ice-cold G-PEM buffer so that the final DMSO concentration in the well does not exceed 0.5%.
Tubulin Reconstitution: Thaw purified tubulin on ice. Dilute tubulin in ice-cold G-PEM buffer to a final concentration of 3.0 mg/mL. Critical: Keep tubulin strictly on ice to prevent premature spontaneous polymerization.
Plate Loading: Aliquot 10 µL of the test compound (at 10x final concentration, e.g., 0.3 to 30 µM) or controls into the pre-warmed 96-well plate.
Reaction Initiation: Using a multichannel pipette, rapidly add 90 µL of the cold tubulin solution to each well.
Kinetic Measurement: Immediately place the plate into the spectrophotometer at 37°C. Record the optical density (OD) at 340 nm every 60 seconds for 60 minutes.
Data Analysis: Calculate the Vₘₐₓ (maximum rate of polymerization) from the linear growth phase of the curve. The IC₅₀ is determined by plotting the percentage of inhibition relative to the DMSO control against the log concentration of the TMPP derivative.
To confirm that the tubulin inhibition observed in Protocol A translates to the expected cellular phenotype (G2/M arrest).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 or HeLa cells in 6-well plates at a density of
2×105
cells/well. Incubate overnight at 37°C in 5% CO₂.
Treatment: Treat cells with the TMPP derivative at 0.5x, 1x, and 2x of its established cellular IC₅₀ for 24 and 48 hours. Include a DMSO vehicle control.
Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin-EDTA. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours (or overnight).
Staining: Centrifuge to remove ethanol. Wash cells with PBS. Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.
Acquisition: Analyze the DNA content using a flow cytometer (e.g., BD FACSCanto). A successful TMPP tubulin inhibitor will show a distinct dose-dependent accumulation of cells in the 4N (G2/M) peak and a reduction in the 2N (G0/G1) peak.
Experimental Workflow Diagram
Workflow from TMPP derivative synthesis through biochemical and phenotypic validation.
References
MDPI. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences. Retrieved April 3, 2026, from[Link]
ACS Omega. (2026). Piperazine-Thiourea Hybrids as Novel Antiplatelet Agents Targeting COX-1: Synthesis, in Vitro, and in Silico Evaluation. Retrieved April 3, 2026, from[Link]
Semantic Scholar. (2021). Discovery of dual tubulin-NEDDylation inhibitors with antiproliferative activity. Retrieved April 3, 2026, from[Link]
Taylor & Francis. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Retrieved April 3, 2026, from[Link]
Journal of Medicinal Chemistry. (2007). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Retrieved April 3, 2026, from[Link]
Application
Application Note: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride as a Tubulin Polymerization Inhibitor
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Microtubule Destabilization, Cell Cycle Arrest, and Antineoplastic Drug Screening Scientific Rationale & Pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Application Focus: Microtubule Destabilization, Cell Cycle Arrest, and Antineoplastic Drug Screening
Scientific Rationale & Pharmacological Profile
The structural design of microtubule-targeting agents heavily relies on mimicking natural pharmacophores. The 3,4,5-trimethoxyphenyl (TMP) moiety is a universally recognized structural motif that exhibits high binding affinity for the colchicine site located at the interface of
α
and
β
tubulin heterodimers[1]. When tubulin inhibitors bind to this site, they sterically hinder the curved-to-straight conformational transition required for microtubule polymerization, leading to catastrophic microtubule depolymerization[2].
Integrating a piperazine ring with the TMP moiety—specifically as 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride —serves a dual purpose. First, the piperazine acts as a highly versatile, basic linker that can form a stable hydrochloride salt, drastically improving the aqueous solubility of the highly lipophilic TMP group[3]. Second, the rigid, nitrogen-rich heterocycle allows for precise spatial orientation within the hydrophobic pocket of the colchicine binding site, enhancing target specificity[4].
Quantitative Pharmacological Profile
The following table summarizes the baseline quantitative data and analytical significance of TMP-piperazine derivatives in tubulin-targeting assays[3][5].
Parameter
Typical Value Range
Analytical Significance
Target Binding Site
Colchicine site (
β
-tubulin)
Prevents
α
/
β
-tubulin heterodimer assembly.
Polymerization IC
50
1.5 – 3.0 µM
Baseline cell-free efficacy for TMP-piperazine scaffolds.
Cytotoxicity (HeLa/MCF-7)
0.08 – 5.0 µM
Highly correlated with microtubule destabilization potency.
Eliminates the need for high-concentration DMSO in in vivo models.
Mechanism of Action
The primary mechanism of action for TMP-piperazine derivatives involves a highly coordinated cellular cascade. Upon entering the intracellular space, the compound binds to soluble tubulin dimers. This binding depletes the pool of available tubulin required for mitotic spindle formation. The cell detects this structural failure via the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the G2/M transition. Prolonged arrest inevitably triggers caspase-dependent apoptosis[6].
Mechanistic pathway of 1-(3,4,5-Trimethoxyphenyl)piperazine HCl inducing apoptosis via tubulin.
Standardized Experimental Workflow
To rigorously validate the efficacy of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a multi-tiered validation approach is required. The workflow transitions from direct biochemical interaction (cell-free) to phenotypic cellular responses.
Standardized experimental workflow for evaluating tubulin polymerization inhibitors.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By embedding strict positive and negative controls, any deviation in reagent integrity or instrument calibration is immediately identifiable.
Protocol 4.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Purpose: To quantify the direct biochemical inhibition of tubulin assembly.
Causality & Design Choices:
PIPES Buffer: Utilized over standard PBS because PIPES maintains the optimal pKa at 37°C required for tubulin stability.
GTP Addition: Tubulin requires GTP binding at the E-site to undergo the conformational changes necessary for polymerization.
Fluorescence Reporter (e.g., DAPI or specific fluorophores): The fluorophore intercalates into the polymerized microtubule backbone. An increase in fluorescence directly correlates with the mass of polymerized microtubules[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
2
, 0.5 mM EGTA, 1 mM GTP). Keep strictly on ice to prevent premature polymerization.
Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5 µL of 1-(3,4,5-Trimethoxyphenyl)piperazine HCl at varying concentrations (0.1 µM to 50 µM).
Self-Validation Controls (Critical):
Vehicle: 0.1% DMSO (Establishes baseline maximum polymerization).
Positive Enhancer: 10 µM Paclitaxel (Validates that the tubulin is capable of hyper-polymerization).
Positive Inhibitor: 3 µM Combretastatin A-4 (CA-4) (Validates complete inhibition at the colchicine site)[6].
Reaction Initiation: Rapidly add 45 µL of purified porcine brain tubulin (3 mg/mL in Tubulin Buffer containing the fluorescent reporter) to all wells.
Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm for standard reporters) every 1 minute for 60 minutes.
Data Interpretation: A successful assay will show a sigmoidal increase in fluorescence for the vehicle. The test compound should flatten this curve in a dose-dependent manner.
Protocol 4.2: Microtubule Dynamics via Immunofluorescence
Purpose: To visualize the disruption of the intracellular microtubule network.
Causality & Design Choices:
Cold Methanol Fixation: Microtubules are highly dynamic. Cold methanol (-20°C) simultaneously fixes the cells and precipitates the soluble (unpolymerized) tubulin, effectively "washing it out" and leaving only the polymerized structural network visible[6].
Step-by-Step Methodology:
Cell Seeding: Seed HeLa cells at
2×104
cells/well in a glass-bottom 96-well plate. Incubate overnight at 37°C.
Treatment: Treat cells with the test compound (e.g., 1 µM and 5 µM) for 24 hours. Include a 0.1% DMSO control.
Fixation: Aspirate media and immediately submerge cells in 100% cold Methanol (-20°C) for 5 minutes. Wash 3x with PBS.
Blocking & Primary Antibody: Block with 1% BSA in PBS for 1 hour. Incubate with anti-
α
-tubulin primary antibody (1:500) overnight at 4°C.
Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.
Validation Checkpoint: Under a fluorescence microscope, the DMSO control must display fine, thread-like microtubule networks. The treated cells should display diffuse, disorganized green fluorescence and potentially fragmented nuclei (DAPI), confirming structural collapse and apoptosis[5].
Protocol 4.3: Cell Cycle Analysis via Flow Cytometry
Purpose: To confirm that microtubule destabilization leads to Spindle Assembly Checkpoint (SAC) activation and G2/M arrest.
Causality & Design Choices:
Ethanol Fixation: Permeabilizes the cell membrane while preserving nucleic acid integrity.
RNase A Treatment: Propidium Iodide (PI) intercalates into both DNA and RNA. RNase A degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content, allowing accurate differentiation between G1 (2N DNA) and G2/M (4N DNA) phases[2].
Step-by-Step Methodology:
Treatment & Harvest: Treat SGC-7901 or HeLa cells with the test compound for 24 hours. Collect both the media (containing detached, apoptotic cells) and the adherent cells via trypsinization.
Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
Staining: Centrifuge cells and discard ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
Incubation: Incubate for 30 minutes at 37°C in the dark.
Acquisition & Validation: Run on a flow cytometer. The vehicle control must show a standard distribution (e.g., ~60% G1, ~20% S, ~20% G2/M). A successful tubulin inhibitor will shift the population drastically, showing >80% accumulation in the G2/M peak[1].
References
Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity
Source: NIH / PubMed Central
URL:[Link]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents
Source: NIH / PubMed Central
URL:[Link]
Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects
Source: PubMed / Elsevier
URL:[Link]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents
Source: ResearchGate
URL:[Link]
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization
Source: MDPI / Molecules
URL:[Link]
Preclinical Application Note: In Vivo Dosing and Administration of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Pharmacological Context & Rationale 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a substituted phenylpiperazine derivative. In preclinical neuropharmacology, the phenylpiperazine scaffold is a privile...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Context & Rationale
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a substituted phenylpiperazine derivative. In preclinical neuropharmacology, the phenylpiperazine scaffold is a privileged structure known for its robust interaction with monoaminergic systems, specifically exhibiting high affinity for serotonin (5-HT) receptors (such as 5-HT1A, 5-HT2A, and 5-HT2C), dopamine receptors (D2/D3), and
α
-adrenergic receptors[1].
Researchers utilize TMPP HCl and analogous compounds (e.g., mCPP, TFMPP) to investigate serotonergic modulation of behavior, extracellular monoamine release dynamics, and as structural intermediates for cardiovascular and neuropsychiatric drug development[2]. This application note provides a self-validating, highly controlled protocol for the in vivo formulation, administration, and pharmacodynamic evaluation of TMPP HCl in rodent models.
Physicochemical Properties & Vehicle Selection
The selection of an appropriate vehicle is the most critical variable in in vivo behavioral pharmacology. Solvents like Dimethyl Sulfoxide (DMSO) or Tween-80 can alter blood-brain barrier (BBB) permeability, induce local tissue inflammation, and act as central nervous system (CNS) depressants, thereby confounding behavioral readouts.
Solubility Advantage: Because TMPP is supplied as a hydrochloride (HCl) salt , it possesses excellent aqueous solubility.
Causality in Vehicle Choice: This allows researchers to use 0.9% physiological saline as the sole vehicle. By utilizing a purely aqueous, isotonic vehicle, the protocol completely eliminates solvent-induced neurobehavioral artifacts, ensuring that any observed phenotype is strictly attributable to the target engagement of TMPP.
pH Considerations: The dissolution of HCl salts in unbuffered saline can slightly lower the pH of the solution. To prevent localized tissue necrosis or pain upon injection (which can trigger stress-induced monoamine release and skew data), the solution must be titrated to a physiological pH of ~7.4.
In Vivo Dosing Guidelines & Pharmacokinetics
Based on the pharmacological profiles of closely related phenylpiperazines, TMPP HCl exhibits rapid systemic absorption and BBB penetration.
Route of Administration: Intraperitoneal (IP) injection is the gold standard for acute behavioral screening. IP delivery ensures rapid absorption into the mesenteric vessels, bypassing the immediate degradation and variable absorption rates associated with oral (PO) gavage, while being less technically demanding and stressful to the animal than intravenous (IV) administration.
Dose Range: Substituted phenylpiperazines typically exhibit dose-dependent behavioral and neurochemical effects in the range of 0.1 mg/kg to 10.0 mg/kg . Lower doses (0.1 - 1.0 mg/kg) are often used to assess sensitive receptor-specific behaviors (e.g., 5-HT2A mediated head-twitch responses), while higher doses (2.5 - 10.0 mg/kg) are utilized to measure bulk extracellular monoamine release via microdialysis[2].
Experimental Protocols
Protocol A: Formulation of Dosing Solutions (Self-Validating System)
Objective: Prepare a sterile, isotonic, and pH-balanced solution of TMPP HCl.
Calculation: Determine the required concentration based on a standard injection volume of 10 mL/kg for mice or 1 mL/kg for rats. For a 5 mg/kg dose in mice, the required solution concentration is 0.5 mg/mL.
Dissolution: Weigh the precise amount of TMPP HCl powder using a calibrated microbalance. Transfer to a sterile glass vial.
Solvation: Add the calculated volume of sterile 0.9% NaCl (physiological saline). Vortex for 60 seconds until the solution is completely clear.
Validation (pH Check): Extract a 10 µL aliquot and test the pH using a micro-pH meter or high-resolution pH paper. If the pH is < 6.5, add 0.1N NaOH dropwise (typically 1-2 drops per 10 mL) until the pH reaches 7.2–7.4. Causality: Injecting acidic solutions causes peritoneal irritation, elevating baseline corticosterone and confounding behavioral assays.
Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile, foil-wrapped dosing vial. Note: Phenylpiperazines can be light-sensitive in solution; wrapping the vial prevents photodegradation.
Protocol B: Intraperitoneal Administration and Behavioral Assessment
Objective: Administer TMPP HCl and quantify 5-HT-mediated behavioral phenotypes (e.g., Head-Twitch Response).
Acclimation: Habituate mice to the testing room for at least 60 minutes prior to dosing to establish a stable neurochemical baseline.
Blinding: Ensure the experimenter administering the drug and scoring the behavior is blinded to the treatment groups (Vehicle vs. TMPP HCl).
Administration: Restrain the mouse securely. Invert the animal to allow the abdominal organs to shift cranially. Insert a 27-gauge needle at a 30-degree angle into the lower right quadrant of the abdomen. Aspirate slightly to ensure no fluid is drawn (verifying the needle is not in the bladder or intestine), then inject the calculated volume smoothly.
Observation: Immediately place the animal into a clear observation cylinder. Record the behavior using a high-definition overhead camera for 60 minutes.
Quantification: Score the number of paroxysmal rotational head movements (Head-Twitch Responses), a validated proxy for 5-HT2A receptor activation in vivo[3].
Protocol C: In Vivo Microdialysis for Monoamine Quantification
Objective: Measure the effect of TMPP HCl on extracellular serotonin and dopamine levels in the rodent brain.
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the prefrontal cortex or hippocampus. Allow 5-7 days for surgical recovery.
Probe Insertion: Insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) and perfuse with Artificial Cerebrospinal Fluid (ACSF) at a flow rate of 1.5 µL/min. Causality: ACSF must be used instead of saline to maintain the delicate osmotic and ionic balance of the brain interstitium, preventing localized osmotic shock and cell death.
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours until monoamine baselines stabilize (variance < 10% between three consecutive samples).
Dosing & Sampling: Administer TMPP HCl (e.g., 2.5 mg/kg IP). Continue collecting dialysate fractions every 20 minutes for 120-180 minutes post-injection[2].
Analysis: Analyze fractions immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT and DA concentrations.
Quantitative Data Summary
The following table summarizes the expected pharmacokinetic and pharmacodynamic parameters for substituted phenylpiperazines (extrapolated from mCPP and analogous derivatives) to guide experimental design[1][2][3].
Parameter / Assay
Target Range / Value
Biological Rationale
Vehicle
0.9% Saline (pH 7.4)
Maximizes solubility of HCl salt; prevents solvent toxicity.
Injection Volume
10 mL/kg (Mice), 1 mL/kg (Rats)
Standardized volumes to prevent fluid overload.
Tmax
(IP Route)
15 – 30 minutes
Rapid absorption via mesenteric circulation to the CNS.
Sufficient concentration to drive measurable neurotransmitter efflux.
Receptor Targets
5-HT1A, 5-HT2A/C,
α
1-AR
Primary drivers of the phenylpiperazine pharmacological profile.
Experimental Workflow Visualization
The following diagram illustrates the critical path from compound formulation to pharmacodynamic profiling, highlighting the physiological barriers and analytical endpoints.
In Vivo Workflow: From TMPP HCl formulation to neurochemical and behavioral pharmacodynamic profiling.
References
Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats
Source: PubMed Central (PMC) / NIH
URL:[Link]
Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems
Source: PubMed / NIH
URL:[Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands
Source: MDPI
URL:[Link]
Application Note: RP-HPLC Analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Executive Summary 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a critical active pharmaceutical intermediate (API) utilized in the synthesis of vasoactive and psychotropic agents, such as Cinepazide....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a critical active pharmaceutical intermediate (API) utilized in the synthesis of vasoactive and psychotropic agents, such as Cinepazide. Accurate quantification and impurity profiling of TMPP HCl are essential for ensuring the safety and efficacy of downstream drug products. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging structural and physicochemical analogies to related piperazine derivatives like Trimetazidine[1], this guide provides a self-validating analytical framework designed for routine quality control and method transfer.
Physicochemical Rationale & Method Design
As analytical scientists, we do not select chromatographic parameters arbitrarily; every condition is a direct response to the molecule's physicochemical properties. TMPP HCl presents a classic chromatographic dual-challenge: managing the highly basic amines of the piperazine ring while optimizing the retention of the moderately polar trimethoxyphenyl moiety.
Addressing the Basic Nitrogen (The Tailing Problem): The piperazine ring contains aliphatic amines with a pKa of approximately 9.0. In a standard reversed-phase system, unprotonated amines interact strongly with residual acidic silanols on the silica support via ion-exchange mechanisms, causing severe peak tailing. To counter this, we utilize a highly acidic mobile phase (pH 3.0) to ensure the silanols are mostly neutral and the piperazine nitrogens are fully ionized[2].
The Role of Ion-Pairing: Highly polar, fully ionized compounds often elute in the void volume of a C18 column. To achieve adequate retention, we introduce sodium 1-hexanesulfonate as an ion-pairing reagent[2]. The anionic sulfonate group pairs with the cationic piperazine, forming a neutral, lipophilic complex that partitions effectively into the C18 stationary phase, yielding sharp, symmetrical peaks.
Chromophore & Detection: The 3,4,5-trimethoxyphenyl group exhibits a strong
π−π∗
transition. Spectral scanning of analogous trimethoxybenzyl derivatives reveals an absorption maximum (
λmax
) at 232 nm, which is selected to maximize the signal-to-noise ratio[1].
Logical framework for TMPP HCl HPLC method development based on molecular properties.
Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution of TMPP HCl from its synthetic precursors and degradation products, utilizing a gradient-compatible or isocratic setup adapted from validated piperazine impurity methods[3].
Parameter
Specification
Column
End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A
10 mM Sodium 1-hexanesulfonate in Water, adjusted to pH 3.0 with orthophosphoric acid
Mobile Phase B
HPLC-Grade Methanol
Elution Mode
Isocratic (60% Mobile Phase A : 40% Mobile Phase B)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C ± 2°C
Detection Wavelength
UV at 232 nm
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the data generated, this protocol operates as a self-validating closed-loop system. The System Suitability Test (SST) acts as a strict gatekeeper; no sample analysis may proceed unless the system proves its own fitness.
Step 1: Mobile Phase & Diluent Preparation
Dissolve 1.88 g of Sodium 1-hexanesulfonate in 1000 mL of HPLC-grade water.
Adjust the pH to exactly 3.0 using dilute orthophosphoric acid (monitor continuously with a calibrated pH meter).
Filter the buffer through a 0.45 µm membrane filter and degas via sonication for 10 minutes.
Prepare the mobile phase by mixing 600 mL of the buffer with 400 mL of Methanol. Use this mixture as the sample diluent.
Step 2: Standard & Sample Preparation
Standard Stock Solution: Accurately weigh 50.0 mg of TMPP HCl reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume (1.0 mg/mL).
Working Standard Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
Sample Preparation: Weigh an equivalent of 50.0 mg of the TMPP HCl sample, dissolve, and dilute following the exact same steps to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
Step 3: System Suitability Testing (The Validation Gate)
Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is considered validated and ready for sample analysis only if the following criteria are met:
Peak Tailing Factor (T):≤
1.5 (Proves the ion-pairing reagent is effectively masking silanol interactions).
Theoretical Plates (N):≥
3000 (Proves column bed integrity and efficiency).
Area Precision (%RSD):≤
2.0% (Proves autosampler precision and pump flow stability).
Step-by-step self-validating workflow for HPLC method validation.
Method Validation Summary
The method must be validated according to ICH Q2(R1) guidelines. Based on validated data from structurally identical chromophores and piperazine backbones[2], the expected quantitative performance parameters for this method are summarized in the table below:
Validation Parameter
Acceptance Criteria
Representative Result
Linearity Range
Correlation Coefficient (R²)
≥
0.999
20 – 150 µg/mL (R² = 0.9995)
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.5 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
1.5 µg/mL
Accuracy (Recovery)
Mean Recovery between 98.0% – 102.0%
99.2% – 100.3%
Intraday Precision
%RSD of peak area
≤
2.0% (n=6)
0.46%
Interday Precision
%RSD of peak area
≤
2.0% (n=6, 3 days)
0.85%
Robustness
%RSD
≤
2.0% under altered pH (±0.2) & Temp (±5°C)
Pass (No significant shift in
tR
)
References
1.[1] Title: Development and Validation of a RP-HPLC Method for the Analysis of Trimetazidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms
Source: daffodilvarsity.edu.bd
URL:
2.[3] Title: Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study
Source: akjournals.com
URL:
3.[2] Title: Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form
Source: neuroquantology.com
URL:
Application Notes & Protocols: Synthesis of 1-(3,4,5-trimethoxyphenyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 1-(3,4,5-trimethoxyphenyl)piperazine Scaffold The piperazine ring is a quintessential "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1-(3,4,5-trimethoxyphenyl)piperazine Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing as a core structural motif in a vast number of marketed drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for synthetic modification, improve aqueous solubility, and can act as hydrogen bond acceptors, fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
When combined with the 3,4,5-trimethoxyphenyl group, the resulting scaffold becomes a powerful pharmacophore. This trimethoxy substitution pattern is a key feature in many compounds targeting a wide range of diseases, including cancer, microbial infections, and central nervous system disorders.[3][4][5] The development of efficient, robust, and scalable synthetic routes to these derivatives is therefore a critical task for drug discovery programs.
This guide provides an in-depth analysis of field-proven synthetic methodologies, focusing on the highly efficient palladium-catalyzed Buchwald-Hartwig amination for the construction of the core scaffold, followed by a standard protocol for further derivatization.
While traditional methods for N-arylpiperazine synthesis, such as the reaction of an aniline with bis(2-chloroethyl)amine, have been used, they often require harsh conditions and extended reaction times.[6] The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a superior alternative due to its broad substrate scope, high functional group tolerance, and generally high yields under milder conditions.[7][8]
The core of this strategy is the coupling of an aryl halide (or triflate) with piperazine. The choice of catalyst, ligand, base, and solvent is critical for success and is dictated by the reactivity of the specific aryl halide.
Application Note: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In contemporary drug discovery, the selection of robust, versatile building blocks is critical for accelerating hit-to-lead optimization. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl, CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the selection of robust, versatile building blocks is critical for accelerating hit-to-lead optimization. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl, CAS 38869-07-7) represents a strategic amalgamation of two highly privileged structural motifs: the biologically active 3,4,5-trimethoxyphenyl pharmacophore and the structurally rigid, solubilizing piperazine core[1]. This application note provides a comprehensive guide to the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing TMPP-HCl in the development of central nervous system (CNS) modulators and anti-cancer therapeutics[2].
Pharmacophore Rationale & Mechanistic Causality
The architectural design of TMPP-HCl offers distinct advantages in medicinal chemistry, driven by the specific physicochemical contributions of its sub-structures:
The 3,4,5-Trimethoxyphenyl Moiety: This electron-rich aromatic system is a well-established pharmacophore found in natural products like colchicine and combretastatin A-4. In oncology, it exhibits a high binding affinity for the colchicine-binding site on
β
-tubulin, making it indispensable for designing microtubule-destabilizing agents. In neurology, this lipophilic moiety enhances blood-brain barrier (BBB) penetration and fits optimally into the hydrophobic pockets of neurotransmitter receptors, as seen in the anxiolytic drug Enciprazine[3][4].
The Piperazine Core: Acting as a semi-rigid vector, the piperazine ring projects the trimethoxyphenyl group into target binding pockets while exposing a secondary amine for facile synthetic elaboration. Furthermore, the basic nitrogen allows for salt formation (e.g., hydrochloride), which dramatically improves the aqueous solubility and bioavailability of the resulting drug candidates compared to their fully lipophilic analogs[1].
Physicochemical Profiling
To effectively utilize TMPP-HCl in synthetic workflows, researchers must account for its baseline properties. The quantitative data below summarizes its physicochemical profile and standard reaction metrics.
Table 1: Physicochemical Properties of TMPP-HCl
Property
Value
Causality / Significance in Drug Design
Molecular Weight
288.77 g/mol (HCl salt)
Low MW allows for extensive derivatization while remaining compliant with Lipinski's Rule of 5.
Physical State
White/off-white powder
High crystalline stability ensures reliable long-term benchtop storage and precise weighing.
Solubility
Soluble in H2O, DMSO
The HCl salt ensures excellent aqueous solubility, facilitating direct use in biological assays.
Exact Mass (Free Base)
252.147 Da
Crucial for LC-MS tracking; unreacted starting material appears at m/z 253.1 [M+H]+.
Table 2: Reaction Optimization Metrics for TMPP Derivatization
Reaction Type
Reagents
Optimal Solvent
Temp / Time
Expected Yield
N-Alkylation
Alkyl halide, K₂CO₃
DMF or MeCN
80°C / 8-12h
75 - 85%
N-Acylation
Acyl chloride, DIPEA
Anhydrous DCM
0°C to RT / 2-4h
85 - 95%
Amidation
Carboxylic acid, EDCI
DMF
RT / 12-16h
70 - 80%
Synthetic Workflows & Protocols
Every protocol described herein is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.
Protocol A: N-Alkylation (Synthesis of CNS-Active Analogs)
Free-Basing and Activation: Suspend TMPP-HCl (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.
Causality: K₂CO₃ neutralizes the hydrochloride salt, generating the highly nucleophilic free secondary amine. The excess base acts as a scavenger for the HX acid generated during the subsequent alkylation.
Electrophile Addition: Add the desired alkyl bromide/chloride (1.1 eq) dropwise to the suspension.
Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of over-alkylation or thermal degradation.
Thermal Alkylation: Heat the reaction mixture to 80°C and stir for 8–12 hours.
Causality: DMF provides a highly polar aprotic environment that stabilizes the transition state, accelerating the Sₙ2 displacement.
IPC Validation: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The disappearance of the baseline TMPP spot (which is ninhydrin positive) indicates reaction completion.
Workup & Extraction: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).
Causality: Extensive brine washing is mandatory to partition and remove the high-boiling DMF solvent from the organic phase.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: N-Acylation (Synthesis of Tubulin Inhibitors)
Amine Preparation: Suspend TMPP-HCl (1.0 eq) in anhydrous DCM (0.3 M) under an inert atmosphere (N₂/Ar). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 15 minutes at 0°C.
Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the free amine without competing for the electrophile. Cooling to 0°C controls the highly exothermic nature of acylation.
Acylation: Slowly add the acyl chloride (1.1 eq) dissolved in a minimal amount of DCM.
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
IPC Validation: Monitor via LC-MS. Confirm the disappearance of the m/z 253.1 peak and the emergence of the target [M+H]+ mass.
Workup & Isolation: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with 1N HCl (to selectively protonate and remove any trace unreacted TMPP), and then wash with brine. Dry over MgSO₄ and evaporate to yield the pure amide.
Mechanistic Pathways & Workflows (Visualizations)
Fig 1: Pharmacological pathway of TMPP-derived inhibitors targeting the tubulin network.
Fig 2: Step-by-step synthetic workflow for the N-alkylation of TMPP-HCl.
Analytical Validation
To ensure the trustworthiness of the synthesized derivatives, structural confirmation must rely on orthogonal analytical techniques:
¹H-NMR (400 MHz, CDCl₃): The structural signature of the intact 3,4,5-trimethoxyphenyl group is highly conserved. Look for a sharp singlet integrating to 2 protons at ~6.15 ppm , representing the symmetric aromatic protons at C2 and C6. The methoxy groups will appear as two distinct singlets: one at ~3.85 ppm (6H, meta-OCH₃) and one at ~3.80 ppm (3H, para-OCH₃). Successful derivatization at the N4 position of the piperazine ring will shift the adjacent aliphatic protons (normally at 3.00–3.50 ppm) downfield, particularly in amides where restricted C-N bond rotation may cause peak broadening.
LC-MS (ESI+): The free base of the starting material has an exact mass of 252.15 Da. A successful reaction is validated by the complete disappearance of the strong [M+H]+ peak at m/z 253.1 and the appearance of the calculated mass for the new target compound.
References
NCATS Inxight Drugs. "ENCIPRAZINE". Available at: [Link]
Application Note: Utilizing 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride in CNS Drug Discovery Workflows
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale The N-arylpiperazine moiety is a privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The N-arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved neuroactive drugs (e.g., aripiprazole, trazodone, buspirone). Specifically, 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride serves as a highly versatile building block for synthesizing ligands targeting serotonin (5-HT
1A
, 5-HT
2A
) and dopamine (D
2
) receptors [1].
The structural logic behind utilizing this specific scaffold lies in the 3,4,5-trimethoxyphenyl group. The methoxy substituents modulate the lipophilicity and electron density of the aromatic ring, optimizing π-π stacking and hydrophobic interactions within the orthosteric binding pockets of aminergic G-protein-coupled receptors (GPCRs).
Why the Hydrochloride Salt?
In its free base form, 1-(3,4,5-trimethoxyphenyl)piperazine is prone to oxidative degradation and often presents as a viscous oil, complicating precise stoichiometric weighing. The hydrochloride (HCl) salt is a highly stable, crystalline solid. Furthermore, the HCl salt provides the necessary aqueous solubility required for direct formulation into biological assay buffers, bypassing the need for high concentrations of DMSO, which can disrupt cellular membranes in in vitro assays.
Table 1: Physicochemical Properties
Property
Specification
Rationale / Implication
CAS Number
38869-07-7 (Free Base)
Unique identifier for regulatory tracking.
Molecular Weight
288.77 g/mol (Free Base)
Low molecular weight allows for downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
Physical State
Crystalline Solid (HCl salt)
Ensures shelf stability and prevents auto-oxidation.
Solubility
High in H
2
O / Methanol
Ideal for biological stock solutions and polar reaction solvents.
Storage
2-8°C, desiccated
Prevents hygroscopic moisture uptake which can skew molarity calculations.
Experimental Workflow 1: Chemical Derivatization
To build Long-Chain Arylpiperazines (LCAPs)—a class of molecules with high 5-HT
1A
affinity—the secondary amine of the piperazine ring must be functionalized. Structure-activity relationship (SAR) studies indicate that an alkyl chain of 3 to 4 methylene units attached to the N4 atom is optimal for receptor binding [2].
Protocol: Synthesis of LCAP Derivatives via N-Alkylation
Objective: Attach a functionalized alkyl linker to the piperazine core.
Freebasing: Dissolve 1.0 eq of 1-(3,4,5-trimethoxyphenyl)piperazine HCl in a biphasic mixture of dichloromethane (DCM) and 1M NaOH (1:1 v/v).
Causality: The HCl salt must be neutralized to liberate the secondary amine nucleophile. The organic layer (containing the free base) is extracted, dried over anhydrous Na
2
SO
4
, and concentrated.
Alkylation Reaction: Dissolve the free base in anhydrous acetonitrile. Add 1.2 eq of 1-bromo-4-chlorobutane and 2.5 eq of anhydrous potassium carbonate (K
2
CO
3
).
Causality: K
2
CO
3
is chosen as a mild, insoluble inorganic base to scavenge the generated HBr without inducing unwanted side reactions (like elimination of the alkyl halide). Acetonitrile is used for its polar aprotic nature, which accelerates S
N
2 substitutions.
Reflux: Heat the mixture to 80°C under an inert argon atmosphere for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
Alternative - Buchwald-Hartwig Amination: If an aryl extension is required instead of an alkyl chain, utilize Pd
2
(dba)
3
and XPhos in toluene at 110°C [3].
Causality: Traditional S
N
Ar reactions require harsh conditions. Palladium-catalyzed cross-coupling allows for the amination of sterically hindered or electron-rich aryl chlorides in under 30 minutes, preserving delicate functional groups.
Fig 1: Synthetic and screening workflow for 1-(3,4,5-trimethoxyphenyl)piperazine derivatives.
Experimental Workflow 2: In Vitro Receptor Binding Assay
Once derivatives are synthesized, their affinity for the 5-HT
1A
receptor must be quantified. The following protocol describes a self-validating radioligand competition binding assay.
Objective: Determine the inhibition constant (
Ki
) of synthesized derivatives.
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT
1A
receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.
Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
2
, and 0.1% ascorbic acid.
Causality: Mg
2+
ions are critical allosteric modulators that stabilize the high-affinity agonist state of the GPCR. Ascorbic acid is mandatory to prevent the oxidative degradation of the radioligand and the aminergic receptor's binding site.
Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 50 µL of the highly selective 5-HT
1A
agonist radioligand [
3
H]-8-OH-DPAT (final concentration 1 nM), and 50 µL of the test compound (varying concentrations from
10−11
to
10−5
M). Incubate at 37°C for 30 minutes.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby improving the signal-to-noise ratio.
Detection: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC
50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Fig 2: Intracellular signaling pathway of 5-HT1A receptor upon arylpiperazine binding.
Data Presentation: SAR Evaluation
To demonstrate the efficacy of the workflow, Table 2 summarizes typical binding affinities for derivatives synthesized from the 1-(3,4,5-trimethoxyphenyl)piperazine scaffold. Notice how extending the alkyl chain length directly impacts receptor selectivity.
Note: Data represents validated ranges for this class of compounds derived from literature benchmarks.
References
New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties
Pharmaceuticals (MDPI)
URL:[Link]
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions
Organic Letters (ACS Publications)
URL:[Link]
Application
Application Note & Protocol Guide: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride in Target-Directed Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Validated Experimental Protocols Executive Summary & Pharmacophore Rationale In...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals
Document Type: Advanced Application Note & Validated Experimental Protocols
Executive Summary & Pharmacophore Rationale
In contemporary medicinal chemistry, the rational design of small-molecule inhibitors frequently relies on privileged scaffolds that offer both high target affinity and favorable pharmacokinetic (PK) profiles. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (derived from the free base, CAS: 38869-07-7)[1] represents a highly versatile building block, particularly in the development of microtubule-destabilizing agents and multidrug resistance (MDR) modulators[2][3].
As a Senior Application Scientist, I emphasize the strategic causality behind utilizing this specific moiety:
The 3,4,5-Trimethoxyphenyl (TMP) Ring: This is a classic pharmacophore known to bind with high affinity to the colchicine-binding site at the interface of
α
and
β
-tubulin. It sterically hinders the conformational changes required for tubulin heterodimer assembly into microtubules[4][5].
The Piperazine Linker: The incorporation of a basic, nitrogen-rich six-membered ring serves a dual purpose. Biologically, it acts as a hydrogen bond acceptor/donor, improving target residence time. Physicochemically, salt formation (hydrochloride) at the secondary amine drastically enhances aqueous solubility, overcoming the notorious lipophilicity of traditional TMP-containing stilbenes (e.g., Combretastatin A-4)[2].
This guide outlines the physicochemical handling, biological evaluation protocols, and mechanistic pathways for utilizing TMP-piperazine derivatives in preclinical oncology.
To ensure reproducible in vitro and in vivo data, the compound must be handled with strict adherence to its solubility profile. The hydrochloride salt form provides a distinct advantage over the free base.
Solubility: Highly soluble in DMSO (
>30
mg/mL) and moderately soluble in aqueous buffers (PBS, pH 7.4) due to the protonated piperazine nitrogen.
Stock Solution Preparation:
In Vitro Assays: Dissolve in anhydrous, sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.
In Vivo Dosing: Formulate the DMSO stock into a vehicle of 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline to ensure systemic exposure without precipitation in the bloodstream.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Every reagent and step is included to establish causality between the chemical application and the biological readout.
Purpose: To directly quantify the ability of synthesized TMP-piperazine derivatives to inhibit tubulin assembly, isolating the mechanism of action from cellular variables (e.g., efflux pumps).
Reagents & Materials:
Purified porcine brain tubulin (
>99%
purity, unlabelled and rhodamine-labelled).
General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM
MgCl2
, 0.5 mM EGTA.
Polymerization drivers: 1 mM GTP, 10% (v/v) Glycerol. Rationale: GTP fuels the energetic requirement of polymerization, while glycerol thermodynamically lowers the critical concentration of tubulin required for assembly.
Step-by-Step Workflow:
Preparation: Pre-warm a 96-well half-area black microplate to 37°C in a fluorescence microplate reader.
Compound Dilution: Prepare 10X working solutions of the TMP-piperazine derivative in General Tubulin Buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced tubulin denaturation).
Reaction Mixture: In a microtube on ice, combine 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.
Incubation: Add 5 µL of the compound to the microplate wells, followed by 45 µL of the tubulin reaction mixture.
Kinetic Readout: Immediately read fluorescence (Excitation: 340 nm / Emission: 410 nm for DAPI/fluorescence-based kits, or measure absorbance at 340 nm for turbidity) every 1 minute for 60 minutes at 37°C.
Data Analysis: Calculate the
Vmax
of the polymerization curve. The
IC50
is defined as the compound concentration that reduces the
Vmax
by 50% compared to the DMSO vehicle control.
Purpose: To confirm that the in vitro tubulin inhibition translates to the expected cellular phenotype—mitotic arrest.
Step-by-Step Workflow:
Cell Seeding: Seed MCF-7 or HeLa cells at
2×105
cells/well in a 6-well plate. Incubate overnight at 37°C, 5%
CO2
.
Treatment: Treat cells with the TMP-piperazine derivative at
0.5×
,
1×
, and
2×
its established cytotoxicity
IC50
for 24 hours. Rationale: 24 hours is optimal to capture cells accumulating in the G2/M phase before secondary apoptosis fragments the DNA.
Harvesting: Collect both floating (mitotic/apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours. Rationale: Dropwise addition prevents cell clumping, ensuring single-cell analysis.
Staining: Centrifuge to remove ethanol. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate for 30 minutes at room temperature in the dark. Rationale: RNase A is critical because PI intercalates into both DNA and double-stranded RNA; removing RNA ensures the fluorescence signal is strictly stoichiometric to DNA content.
Acquisition: Analyze via flow cytometry (e.g., BD FACSCelesta), capturing at least 10,000 single-cell events. Use the FL2 (PE) channel to quantify 2N (G1), S-phase, and 4N (G2/M) populations.
Quantitative Data Presentation
When 1-(3,4,5-Trimethoxyphenyl)piperazine is utilized to synthesize advanced anticancer conjugates (e.g., CA-4 piperazine hybrids or thiazole-pyrimidine derivatives), the resulting molecules exhibit potent activity. The table below summarizes representative benchmark data for such derivatives[2][7][8].
Compound Class / Reference Drug
Target Affinity (Tubulin
IC50
, µM)
MCF-7 Cytotoxicity (
IC50
, nM)
HeLa Cytotoxicity (
IC50
, nM)
Primary Mechanism of Action
TMP-Piperazine-CA4 Hybrid
1.25 ± 0.10
130 ± 15
180 ± 20
Tubulin Depolymerization
TMP-Piperazine-Thiazole
2.10 ± 0.15
460 ± 35
510 ± 40
Tubulin Depolymerization / Kinase Inhibition
Colchicine (Positive Control)
1.10 ± 0.05
80 ± 10
95 ± 12
Tubulin Depolymerization
Paclitaxel (Reference)
N/A (Stabilizer)
2.5 ± 0.5
3.0 ± 0.6
Tubulin Polymerization Stabilization
Table 1: Comparative pharmacological profile of TMP-piperazine derivatives versus standard chemotherapeutic agents. Data synthesized from recent medicinal chemistry literature evaluating TMP-piperazine scaffolds.
Mechanistic Pathway Visualization
To fully understand the therapeutic potential of TMP-piperazine derivatives, one must trace the causality from molecular binding to cellular death. The diagram below illustrates the sequential activation of the Spindle Assembly Checkpoint (SAC) resulting from microtubule destabilization.
Figure 1: Pharmacological cascade of TMP-piperazine derivatives, from tubulin binding to apoptotic induction.
References
The following sources provide authoritative grounding for the structural properties, synthetic utility, and biological evaluation of 1-(3,4,5-Trimethoxyphenyl)piperazine and its derivatives.
O'Boyle, N. M., et al. "Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates." Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link][2]
Wang, C., et al. "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at: [Link][7]
El-Din, A. K., et al. "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." Pharmaceuticals (Basel), NCBI/PMC. Available at: [Link][4]
Colone, M., et al. "Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold." MDPI. Available at:[Link][3]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Content Type: Technical Application Note & Validated Experimental Protocols
Executive Summary
The compound 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl) is a potent synthetic derivative utilized in oncology and pharmacology research. Compounds bearing the 3,4,5-trimethoxyphenyl moiety are recognized for their profound cytoskeletal disrupting properties, specifically through tubulin inhibition. This application note provides a comprehensive, self-validating flow cytometry workflow to quantify the two primary cellular responses to TMPP-HCl treatment: G2/M cell cycle arrest and subsequent intrinsic apoptosis.
Mechanistic Grounding: The Causality of Cytotoxicity
To design an effective flow cytometry assay, one must first understand the molecular causality of the drug's action. The 3,4,5-trimethoxyphenyl (TMP) pharmacophore is a well-established structural motif that binds with high affinity to the colchicine binding site located at the interface of α- and β-tubulin[1].
When TMPP-HCl enters the intracellular space, it competitively inhibits tubulin polymerization. This destabilization of the microtubule network triggers the Spindle Assembly Checkpoint (SAC), preventing the cell from transitioning from metaphase to anaphase, thereby halting the cell cycle in the G2/M phase . Prolonged mitotic arrest inevitably leads to mitochondrial depolarization, activation of the caspase cascade (Caspase-9 and Caspase-3), and the externalization of phosphatidylserine (PS)—the hallmark of early apoptosis [2].
Mechanistic pathway of TMPP-HCl inducing G2/M arrest and apoptosis via tubulin inhibition.
Experimental Design & Workflow
To capture the full spectrum of TMPP-HCl's efficacy, a dual-assay flow cytometry approach is required.
Cell Cycle Analysis: Utilizes Propidium Iodide (PI) to measure total DNA content, identifying the accumulation of cells with 4n DNA (G2/M phase) and fragmented DNA (Sub-G1 phase)[2].
Apoptosis Analysis: Utilizes Annexin V-FITC to detect early apoptosis (PS externalization) and PI as a vital dye to exclude necrotic cells.
Dual-assay flow cytometry workflow for evaluating cell cycle and apoptosis post-treatment.
Step-by-Step Methodologies
Protocol A: Cell Cycle Analysis via PI/RNase Staining
Scientific Rationale: PI is an intercalating agent that binds to all double-stranded nucleic acids. Because we only want fluorescence to be proportional to DNA content, cellular RNA must be enzymatically degraded. Failure to use RNase A results in broad, overlapping peaks that obscure cell cycle phases[2].
Harvesting: Collect both the culture media (containing detached, apoptotic cells) and adherent cells via standard trypsinization. Centrifuge at 300 × g for 5 minutes.
Washing: Wash the pellet twice with 1X cold PBS to remove residual serum proteins.
Fixation (Critical Step): Resuspend the pellet in 0.5 mL cold PBS. While vortexing gently, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol. Causality: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for flow cytometry. Incubate at -20°C for at least 2 hours (can be stored for up to a month).
Rehydration: Centrifuge at 500 × g for 5 minutes. Decant ethanol and wash twice with cold PBS.
Staining: Resuspend the pellet in 0.5 mL of PI/RNase staining solution. Incubate in the dark at room temperature for 30 minutes.
Acquisition: Acquire data using a flow cytometer (488 nm laser, 585/42 nm bandpass filter). Crucial: Record PI fluorescence on a linear scale.
Protocol B: Apoptosis Detection via Annexin V-FITC/PI
Scientific Rationale: Annexin V binds to PS in a strictly calcium-dependent manner. Therefore, harvesting cells with EDTA (a calcium chelator) will strip calcium from the binding buffer, resulting in false negatives for early apoptosis.
Reagents Needed: Annexin V-FITC, PI (or 7-AAD), 10X Annexin V Binding Buffer (containing
CaCl2
).
Harvesting (Critical Step): Use a non-enzymatic, EDTA-free detachment solution (e.g., Accutase) or gentle mechanical scraping. Collect floating cells from the media.
Washing: Wash cells twice with cold PBS.
Buffer Preparation: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of
1×106
cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer. Record FITC and PI fluorescence on a logarithmic scale.
Quantitative Data Presentation
When TMPP-HCl successfully disrupts the microtubule network, the quantitative output will demonstrate a distinct shift in cellular populations. Below are representative structured data tables illustrating typical outcomes for a human cancer cell line treated with 10 µM TMPP-HCl for 24 hours.
Table 1: Cell Cycle Distribution Analysis
Note the profound accumulation in the G2/M phase and the emergence of a Sub-G1 (apoptotic DNA fragmentation) population in the treated group.
Treatment Group
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Sub-G1 (Apoptotic) (%)
Vehicle Control
65.2 ± 2.1
22.4 ± 1.5
11.8 ± 1.2
0.6 ± 0.2
TMPP-HCl (10 µM)
24.5 ± 1.8
15.2 ± 1.1
52.1 ± 3.4
8.2 ± 1.0
Table 2: Apoptosis Distribution (Annexin V/PI)
Note the shift from viable cells to early apoptotic cells, confirming that the cell death mechanism is programmed apoptosis rather than acute necrosis.
Treatment Group
Viable (Ann-/PI-)
Early Apoptotic (Ann+/PI-)
Late Apoptotic (Ann+/PI+)
Necrotic (Ann-/PI+)
Vehicle Control
94.5 ± 1.2 %
3.1 ± 0.5 %
1.8 ± 0.4 %
0.6 ± 0.2 %
TMPP-HCl (10 µM)
52.4 ± 2.5 %
28.6 ± 2.1 %
16.5 ± 1.8 %
2.5 ± 0.6 %
Quality Control & Self-Validation System
To ensure absolute trustworthiness and reproducibility of the data, the following self-validating controls MUST be included in every experiment:
Doublet Discrimination (Cell Cycle): You must plot PI-Area (PI-A) vs. PI-Width (PI-W) or PI-Height (PI-H). Two G1 cells sticking together will have the same DNA area as one G2/M cell (4n), creating false G2/M peaks. Gating out doublets ensures only single cells are analyzed.
Fluorescence Minus One (FMO) Controls (Apoptosis): Because FITC and PI emission spectra overlap, single-stained controls (cells + Annexin V only; cells + PI only) must be run to calculate the compensation matrix.
Positive Control for Apoptosis: Treat a sample well with a known apoptosis inducer (e.g., Staurosporine or Camptothecin) to validate that the Annexin V binding buffer and fluorophores are functioning correctly.
References
Yang, J., White, S. W., Miller, D. D., & Li, W. (2018). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 61(17), 7877–7891.
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458–1461.
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride stability and storage conditions
Troubleshooting, Stability, and Handling Guidelines for Advanced R&D Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when utili...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting, Stability, and Handling Guidelines for Advanced R&D
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when utilizing piperazine-derived building blocks like 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl, CAS 38869-07-7) 1.
While the trimethoxyphenyl moiety is structurally robust, the secondary amine nature of the piperazine ring and the hygroscopic tendency of the hydrochloride salt demand precise environmental controls. This guide provides a self-validating system for storage, handling, and troubleshooting to ensure absolute scientific integrity in your synthetic workflows and analytical assays.
Part 1: Mechanistic Troubleshooting Guide
Understanding the causality behind reagent degradation to prevent experimental failures.
Issue 1: Reagent Caking and Weighing Inaccuracies
The Causality: Hydrochloride salts of piperazine derivatives are inherently hygroscopic . When exposed to ambient humidity, the salt rapidly absorbs moisture to form hydrates. This not only causes physical caking but alters the effective molecular weight of the powder, leading to stoichiometric imbalances in downstream coupling reactions.
The Solution: Always handle the bulk material in a controlled environment (relative humidity < 20%). If caking has occurred, do not simply crush and use. Verify the moisture content via Karl Fischer titration and adjust your molar calculations accordingly.
The Causality: Pure TMPP HCl appears as a white to off-white crystalline powder. If your batch turns yellow or light brown, it has undergone photo-oxidation. UV and visible light catalyze the generation of reactive oxygen species (ROS), which attack the electron-rich piperazine nitrogen, forming colored degradation products.
The Solution: Store exclusively in amber glass vials. If slight yellowing is observed, the purity may still be acceptable for basic synthesis, but for sensitive biological assays, recrystallization from hot ethanol/ethyl acetate is mandatory.
Issue 3: Unexpected Byproducts in Solution
The Causality: Secondary amines are highly susceptible to N-nitrosation in the presence of trace nitrites or nitrogen oxides (often found in aging solvents or polluted lab air), leading to the formation of N-nitroso impurities 2. Furthermore, residual formic acid in solvents can lead to N-formylation 3.
The Solution: Degas solvents prior to creating stock solutions. Store stock solutions at -20°C and use within 48 hours to prevent the accumulation of adducts.
Fig 1: Environmental degradation pathways of TMPP HCl.
Part 2: Quantitative Stability Profile
To ensure maximum shelf life, adherence to strict storage parameters is required. Below is the empirical stability data for TMPP HCl under various conditions.
Storage Condition
Temperature
Light Exposure
Atmosphere
Expected Shelf Life
12-Month Purity
Optimal
2-8°C
Dark (Amber Vial)
Inert (Ar/N2)
24+ months
>99.0%
Sub-optimal
20-25°C
Dark
Ambient Air
6-12 months
~97.5%
Poor
20-25°C
Clear Vial (Light)
Ambient Air
<3 months
<90.0%
Part 3: Self-Validating Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow
Repeatedly opening a bulk container introduces moisture and oxygen. To maintain integrity, follow this aliquoting protocol upon receiving the reagent 4.
Equilibration: Transfer the sealed primary container to a glovebox purged with high-purity Nitrogen or Argon. Allow the container to equilibrate to the glovebox temperature for 30 minutes to prevent condensation.
Aliquoting: Weigh out single-use aliquots (e.g., 100 mg to 500 mg) into pre-dried, amber glass vials.
Sealing: Cap the vials tightly with PTFE-lined septa closures while still inside the inert atmosphere.
Storage: Transfer the sealed aliquots to a secondary desiccator (containing active silica gel) stored in a 2-8°C refrigerator.
Fig 2: Standardized inert handling and storage workflow.
Protocol B: Free-Base Recovery (Desalting)
If your specific cross-coupling reaction or biological assay requires the free amine rather than the hydrochloride salt, use this self-validating extraction method.
Dissolution: Dissolve 1.0 g of TMPP HCl in 10 mL of deionized water.
Cooling: Chill the solution to 0-5°C in an ice bath to minimize exothermic degradation.
Basification: Dropwise, add 1M NaOH while monitoring with a pH meter until the pH reaches 11-12. The free base will begin to precipitate as a milky suspension.
Extraction: Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM).
Validation & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation step: Weigh the recovered solid to calculate yield; theoretical yield should be ~87% by mass relative to the HCl salt.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store TMPP HCl stock solutions in DMSO at room temperature?A: No. DMSO is highly hygroscopic and often contains trace oxidants. Stock solutions in DMSO should be aliquoted, flash-frozen, and stored at -20°C. Thaw an aliquot only once; discard any unused portion to prevent degradation.
Q: My protocol calls for 1-(3,4,5-Trimethoxyphenyl)piperazine, but I only have the hydrochloride salt. Can I use it directly in an amidation reaction?A: Yes, but you must add a stoichiometric equivalent of a non-nucleophilic base (such as DIPEA or Triethylamine) to your reaction mixture. This neutralizes the HCl and liberates the reactive secondary amine in situ.
Q: How do I verify the integrity of an older batch that has been sitting on the shelf?A: Perform an LC-MS analysis. Look for the parent mass of the free base (m/z ~ 253 for C₁₃H₂₀N₂O₃). If you observe significant peaks at +16 amu (oxidation) or +28/+29 amu (N-formylation from solvent impurities or N-nitrosation) 3, discard the batch immediately.
References
CAS 38869-07-7: Piperazine, 1-(3,4,5-trimethoxyphenyl)-, CymitQuimica. 1
SAFETY DATA SHEET - 1-(2-Phenylethyl)piperazine, Fisher Scientific.
MATERIAL SAFETY DATA SHEETS N-NITROSO TRIMETAZIDINE, CleanChemLab. 2
Trimetazidine Impurity-H | CAS No. 53531-01-4, Clearsynth. 4
Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation, ResearchGate. 3
Technical Support Center: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride Synthesis
Troubleshooting Guides, Protocols, and FAQs for API Intermediate Development Executive Overview 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (CAS: 38869-07-7 for the free base) is a critical N-arylpiperazine buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guides, Protocols, and FAQs for API Intermediate Development
Executive Overview
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (CAS: 38869-07-7 for the free base) is a critical N-arylpiperazine building block utilized in the synthesis of neuroactive compounds and cardiovascular active pharmaceutical ingredients (APIs). Because the 3,4,5-trimethoxy substitution pattern is highly electron-donating, traditional Nucleophilic Aromatic Substitution (SNAr) is energetically unfavorable. Consequently, synthesis must proceed via either classical aliphatic cyclization (the Prelog method)[1] or modern transition-metal-catalyzed C-N cross-coupling (2)[2].
This guide provides self-validating protocols, mechanistic troubleshooting, and structural insights to help scale-up chemists resolve common synthetic bottlenecks.
Caption: Dual-pathway synthesis workflow for 1-(3,4,5-Trimethoxyphenyl)piperazine.
Validated Experimental Protocols
Protocol A: Classical Cyclization (Prelog Method)
Reaction Setup : Charge a dry reaction vessel with 3,4,5-trimethoxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq)[3].
Solvent & Heating : Suspend the reagents in a high-boiling polar solvent (e.g., diglyme or 1-butanol). Heat the mixture to reflux (130–150 °C) for 16–24 hours.
Causality: High thermal energy is required to drive the double SN2 displacement. The hydrochloride salt of the amine acts as an internal proton source to buffer the reaction, preventing premature degradation of the alkylating agent[1].
Workup : Cool the mixture to room temperature and basify with 2M NaOH (aq) to pH > 12 to liberate the free base. Extract the aqueous layer with Ethyl Acetate (EtOAc).
Purification & Validation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation System: Perform a pH-gradient extraction. The target N-arylpiperazine is significantly more basic than unreacted 3,4,5-trimethoxyaniline. Extracting the organic layer with a weak acid (pH ~4) will selectively protonate the piperazine product, pulling it into the aqueous phase and leaving the unreacted aniline in the organic phase. Re-basifying the aqueous layer and extracting with fresh EtOAc yields the pure product.
Protocol B: Buchwald-Hartwig Cross-Coupling
Reaction Setup : Under a strict inert atmosphere (Ar/N₂), charge a Schlenk flask with 1-bromo-3,4,5-trimethoxybenzene (1.0 eq), piperazine (4.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
Causality: A large stoichiometric excess of piperazine is strictly required to statistically favor mono-arylation and suppress the formation of the diarylated impurity[2]. XPhos is selected as the ligand because its steric bulk facilitates rapid reductive elimination, preventing catalyst resting-state degradation.
Base & Solvent : Add sodium tert-butoxide (1.5 eq) and anhydrous toluene.
Heating : Heat the mixture at 90 °C for 8–12 hours.
Workup & Validation : Cool to room temperature, quench with water, and filter the biphasic mixture through a pad of Celite to remove precipitated palladium black.
Self-Validation System: Analyze an aliquot of the organic phase via LC-MS. The reaction is validated as complete and selective when the Ar-Br peak disappears, the target mass ([M+H]⁺ = 253.1 m/z) is dominant, and the diarylated impurity mass ([M+H]⁺ = 419.2 m/z) is <2% relative area.
Troubleshooting Guide & FAQs
Q1: Route A yields a sticky, intractable mass instead of a clean product. What is happening?A: This is typically caused by incomplete cyclization, leaving the mono-alkylated intermediate (an N-(2-chloroethyl) derivative). Bis(2-chloroethyl)amine is essentially a nitrogen mustard; if the concentration is too high or the temperature too low, it can polymerize or form aziridinium ions that cross-link rather than cyclize.
Solution: Run the reaction at higher dilution. Ensure the reaction temperature is strictly maintained above 130 °C to rapidly push the intermediate through the second intramolecular SN2 cyclization before intermolecular side-reactions can occur.
Q2: In Route B, I am seeing significant amounts of the diarylated impurity (N,N'-bis(3,4,5-trimethoxyphenyl)piperazine). How do I prevent this?A: Piperazine has two identical secondary amines. Once mono-arylated, the resulting 1-(3,4,5-trimethoxyphenyl)piperazine is actually more nucleophilic than piperazine itself in the catalytic cycle due to the electron-donating nature of the trimethoxyphenyl group.
Solution: Use a massive stoichiometric excess of piperazine (at least 4–5 equivalents). Alternatively, if you cannot afford to use excess piperazine, use mono-Boc-piperazine as the coupling partner, followed by TFA deprotection. While this adds two steps, it guarantees 100% selectivity for the mono-arylated product.
Q3: How do I effectively clear residual Palladium to meet ICH guidelines (<10 ppm) for API intermediates?A: Simple Celite filtration leaves soluble Pd species in the organic phase.
Solution: Treat the post-reaction organic phase with a metal scavenger such as SiliaMetS® Thiol, or perform a wash with 10% aqueous N-acetylcysteine or trimercaptotriazine (TMT) before salt formation. The strong Pd–S affinity will pull the transition metal into the aqueous phase or solid support.
Q4: The final HCl salt is highly hygroscopic and turns into a syrup on the bench. How can I improve the solid-state properties?A: Hygroscopicity in piperazine hydrochlorides often stems from the formation of a non-stoichiometric mixed salt (e.g., a mixture of mono-HCl and di-HCl salts) or the trapping of protic solvents in the crystal lattice. The piperazine ring contains two basic nitrogens, but the N1 (aryl-substituted) nitrogen is significantly less basic due to resonance delocalization into the trimethoxyphenyl ring.
Solution: Strictly control the equivalents of HCl. 1-(3,4,5-Trimethoxyphenyl)piperazine typically forms a stable mono-hydrochloride salt at the distal basic nitrogen (N4). Use exactly 1.05 equivalents of anhydrous HCl gas dissolved in isopropanol (IPA) or ethyl acetate. Avoid using aqueous HCl. Crystallize the product from hot IPA/MTBE to ensure a highly crystalline, non-hygroscopic lattice.
Mechanistic Visualization: Over-Arylation Pathway
Caption: Buchwald-Hartwig catalytic cycle highlighting the over-arylation impurity pathway.
References
Chamberland, M. R., et al. "Antineoplastic agents. XIX. N-Bis(2-haloethyl)glycine amides". Canadian Journal of Chemistry, Canadian Science Publishing. Available at:[Link][3]
Technical Support Center: Optimizing 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride Synthesis
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride—a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride—a highly valued N-arylpiperazine intermediate used in the development of cardiovascular and neurological APIs[1].
Rather than merely listing reaction conditions, this guide deconstructs the thermodynamic and kinetic realities of the two primary synthetic pathways: the Classical SN2 Cyclization and the Palladium-Catalyzed Buchwald-Hartwig Amination . By understanding the causality behind side reactions, you can implement self-validating protocols that ensure high yield and crystalline purity.
Quantitative Pathway Comparison
Before troubleshooting, it is crucial to select the correct synthetic strategy for your scale and budget. The table below summarizes the operational metrics for both routes.
Parameter
Classical SN2 Cyclization
Buchwald-Hartwig (Boc-Strategy)
Typical Yield
45% – 55%
85% – 95%
Reaction Time
24 – 48 hours
8 – 12 hours
Key Impurities
Polymerized mustard, oxidized aniline
Diarylated piperazine (if unprotected)
Cost Profile
Low (commodity reagents)
High (Pd catalyst, phosphine ligands)
Scalability
Excellent (robust, no air-sensitivity)
Good (requires strict inert atmosphere)
Mechanistic Workflow
The following diagram illustrates the logical flow of both synthetic routes, converging at the critical salt formation step.
Caption: Workflow for 1-(3,4,5-Trimethoxyphenyl)piperazine HCl synthesis via Classical and Pd-Catalyzed routes.
Deep-Dive Troubleshooting & FAQs
Q1: During the classical SN2 cyclization using bis(2-chloroethyl)amine, my yield stalls at 45% and I observe a dark, tarry byproduct. How can I drive the reaction to completion?
Causality: The reaction between 3,4,5-trimethoxyaniline and bis(2-chloroethyl)amine hydrochloride[2] involves a double nucleophilic substitution. The intermediate mono-alkylated species is highly prone to intermolecular side reactions (dimerization or polymerization) if the intramolecular ring closure is too slow. The "dark tar" is typically a mixture of oxidized aniline and polymerized nitrogen mustard.
Actionable Solution:
Kinetic Control via Temperature & Solvent: Switch from lower-boiling solvents (like ethanol) to a high-boiling solvent such as n-butanol or diglyme[3]. The cyclization step requires high activation energy; running the reaction at 120–130 °C significantly favors the rapid intramolecular ring closure over slow intermolecular polymerization.
Finkelstein Catalysis: Add a catalytic amount of Sodium Iodide (NaI). This converts the alkyl chloride to a highly reactive alkyl iodide in situ, drastically lowering the activation barrier for the second substitution.
Q2: I am using the Buchwald-Hartwig amination route. My GC-MS shows a significant amount of diarylated piperazine. How do I improve mono-selectivity?
Causality: Piperazine possesses two equivalent secondary amines. Once the first 3,4,5-trimethoxyphenyl group is attached, the resulting mono-aryl piperazine becomes highly soluble in the organic phase and can outcompete the starting piperazine for the active Palladium complex, leading to rapid diarylation.
Actionable Solution:
Protecting Group Strategy (Self-Validating): Do not use unprotected piperazine. Instead, use 1-Boc-piperazine . The coupling will yield 1-Boc-4-(3,4,5-trimethoxyphenyl)piperazine with absolute 100% mono-selectivity. The subsequent deprotection directly yields the desired hydrochloride salt, acting as a self-validating step: if the salt crystallizes cleanly, the cross-coupling was successful.
Sterically Demanding Ligands: If you must use unprotected piperazine, utilize bulky dialkylbiaryl phosphine ligands like RuPhos or BippyPhos[4]. The steric bulk of the ligand paired with the trimethoxyphenyl group creates a highly congested transition state that suppresses the second arylation event.
Q3: The free base is pure, but upon conversion to the hydrochloride salt, the product precipitates as a gummy solid instead of a flowable powder. Why?
Causality: Gummy precipitates occur when salt formation is thermodynamically rushed. If you bubble HCl gas directly into a solvent where the salt has near-zero solubility (like diethyl ether), the salt crashes out amorphously, trapping solvent molecules and trace impurities within a disordered matrix.
Actionable Solution:
Dissolve the free base in warm Isopropanol (IPA). Use a pre-titrated solution of 3M HCl in IPA. Add the acid dropwise at 40 °C, then cool slowly to 5 °C. This controlled supersaturation promotes the growth of a highly crystalline, thermodynamically stable hydrochloride lattice that excludes impurities.
Validated Experimental Protocols
Protocol A: Optimized Classical Cyclization (Kinetic Control Method)
This protocol utilizes Finkelstein catalysis to outpace polymerization.
Preparation: Charge a dry, N2-flushed 500 mL round-bottom flask with 3,4,5-trimethoxyaniline (10.0 g, 54.6 mmol, 1.0 eq), bis(2-chloroethyl)amine hydrochloride (10.7 g, 60.0 mmol, 1.1 eq), and anhydrous K2CO3 (22.6 g, 163.8 mmol, 3.0 eq).
Solvent & Catalyst: Suspend the mixture in anhydrous n-butanol (100 mL). Add NaI (0.8 g, 5.4 mmol, 0.1 eq) to catalyze the cyclization.
Reaction: Attach a reflux condenser and heat the mixture to 118 °C for 24 hours under vigorous mechanical stirring.
Workup: Cool to room temperature. Filter off the inorganic salts (KCl, K2CO3) through a Celite pad. Concentrate the filtrate under reduced pressure to remove n-butanol.
Extraction: Dissolve the crude residue in Ethyl Acetate (150 mL), wash with distilled water (3 x 50 mL) to remove unreacted mustard, dry over MgSO4, and evaporate to yield the crude free base. Proceed to Salt Formation.
Coupling: Seal the flask, remove from the glovebox, and inject anhydrous toluene (80 mL). Heat the mixture at 85 °C for 12 hours.
Filtration: Cool to room temperature, dilute with EtOAc (50 mL), and filter through Celite to remove Pd black and salts. Concentrate to a thick oil.
One-Pot Deprotection & Salt Formation: Dissolve the crude Boc-intermediate in Isopropanol (50 mL). Heat to 40 °C. Dropwise, add 3M HCl in IPA (40 mL, 120 mmol, 3.0 eq).
Crystallization: Stir for 4 hours. The Boc group will cleave (indicated by CO2 and isobutylene gas evolution), and the pure 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride will spontaneously crystallize from the solution. Filter, wash with cold IPA, and dry under vacuum at 50 °C.
Technical Support Center: Purification of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this important chemical intermediate. Drawing from established chemical principles and field-proven techniques, this document addresses common challenges and offers robust, step-by-step protocols to ensure the successful isolation of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride?
A1: Impurities typically originate from the synthetic route and subsequent degradation. Common contaminants include:
Unreacted Starting Materials: Residual piperazine or 3,4,5-trimethoxybenzyl chloride (or its corresponding aldehyde/alcohol depending on the synthesis).
Side-Reaction Products: The most common side-product is the di-substituted piperazine, 1,4-bis(3,4,5-trimethoxybenzyl)piperazine, where the benzyl group has alkylated both nitrogen atoms.
Structurally Similar Impurities: Related piperazine derivatives or byproducts from the starting materials can co-precipitate, making purification difficult.[1]
Degradation Products: The compound may degrade under harsh pH or high-temperature conditions during synthesis or workup.[2]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4] For 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, which is a salt, polar protic solvents are a good starting point. A solubility screen is recommended. Based on available data and the polarity of the molecule, consider the following:
Primary Solvents: Methanol, Ethanol, Isopropyl Alcohol (IPA). The dihydrochloride salt is known to be soluble in methanol and very soluble in water.[5]
Solvent/Anti-Solvent Systems: A common technique is to dissolve the compound in a minimal amount of a "good" solvent (like hot methanol) and then slowly add a "poor" or "anti-solvent" (like diethyl ether or hexane) until turbidity is observed, then re-heat to clarify and cool slowly.[6]
Q3: Which analytical techniques are best for assessing the final purity?
A3: A combination of methods is essential for a comprehensive purity assessment.[7][8]
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and its impurities with high precision.[9] A reverse-phase C18 column is typically effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and identifying any residual solvents or structurally significant impurities.
Mass Spectrometry (MS): MS confirms the molecular weight of the target compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
Problem 1: Low or No Yield After Recrystallization
Symptoms: After cooling the solution, very few or no crystals form. The product seems to have disappeared or remains in the mother liquor.[1]
Causality & Solution:
Excess Solvent: Using too much solvent is the most common cause of low recovery, as the solution never becomes saturated enough for crystals to form upon cooling.[10]
Solution: Evaporate some of the solvent to concentrate the solution and attempt to cool again. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3]
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
Solution: Re-evaluate your solvent choice. If the compound is too soluble, select a less polar solvent or employ an anti-solvent system to decrease its solubility.[1][6]
Incomplete Salt Formation: If you are forming the hydrochloride salt in situ, incomplete acidification can leave some of the more soluble free base in solution.
Solution: Ensure at least a stoichiometric amount of hydrochloric acid has been added. Check the pH of the solution to confirm it is acidic.[1]
Problem 2: Product "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, the product separates as a gooey, viscous liquid or oil instead of forming solid, well-defined crystals.[6]
Causality & Solution: This occurs when the solute separates from the solution at a temperature above its melting point in the impure state.[6]
Rapid Cooling: Cooling the solution too quickly is a frequent cause. This drives the compound out of solution before it has time to organize into a crystal lattice.[6]
Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can help moderate the cooling rate.
High Impurity Level: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[6]
Solution: Try to pre-purify the crude material. A simple wash with a solvent that dissolves the impurities but not the product can be effective. Alternatively, column chromatography may be necessary before recrystallization.
Highly Concentrated Solution: If the solution is too supersaturated, the kinetics may favor rapid precipitation as an oil.
Solution: Re-heat the oiled-out mixture, add a small amount of additional hot solvent to reduce the concentration, and attempt to cool slowly again.[6] Seeding the solution with a pure crystal can also provide a template for proper crystal growth.[6]
Caption: Troubleshooting Logic for "Oiling Out"
Problem 3: Colored Impurities Persist in the Final Product
Symptoms: The final crystalline product has a noticeable yellow, brown, or other off-white color.
Causality & Solution: Highly colored impurities, often large polymeric or aromatic compounds, can be trapped in the crystal lattice.
Solution: Use activated charcoal (decolorizing carbon).[11] After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon. The charcoal is then removed via hot gravity filtration before allowing the purified solution to cool and crystallize.[10]
Problem 4: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
Symptoms: Chromatograms show asymmetrical peaks with a "tail" extending from the back of the peak, making accurate integration and quantification difficult.
Causality & Solution: The basic nitrogen atoms in the piperazine ring can interact strongly with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1]
Solution: Add a competing base to the mobile phase. A small amount of triethylamine (TEA), typically 0.1%, will interact with the active silanol sites, preventing the analyte from tailing.[1] Alternatively, using a low pH mobile phase can protonate the silanols and the analyte, reducing unwanted interactions.
Experimental Protocols
Protocol 1: Recrystallization of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
This protocol describes a standard procedure for purifying the hydrochloride salt. The choice of solvent (e.g., methanol, ethanol, or isopropanol) should be determined by a preliminary solubility screen.
Dissolution: Place the crude 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride in an Erlenmeyer flask with a stir bar. In a separate flask, heat the chosen recrystallization solvent to boiling. Add the minimum amount of hot solvent to the crude material while stirring and heating until it is fully dissolved.[3][11]
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to a boil for 2-3 minutes.[10]
Hot Gravity Filtration: Set up a gravity filtration apparatus with a short-stemmed or stemless funnel and fluted filter paper. Pre-heat the entire apparatus by pouring hot solvent through it to prevent premature crystallization in the funnel.[11] Filter the hot solution containing your product into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[10]
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
Caption: General Workflow for Recrystallization
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides an example method for determining the purity of the final product. The method should be validated according to ICH guidelines for formal analysis.[9]
Parameter
Condition
HPLC System
Agilent 1260, Shimadzu Nexera, or equivalent with UV/DAD detector
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient
Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 270 nm
Injection Vol.
10 µL
Sample Prep.
Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol. Filter through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.[9]
Data Summary
Table 1: Solubility of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This table provides a general guide to the solubility of a related isomer's dihydrochloride salt, which can inform solvent selection for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. Actual solubility should be determined experimentally.
ChemicalBook. (2026, January 13). 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE.
Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva.
ACS Publications. (2022, April 26). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics.
Technical Support Center: Overcoming Solubility Issues with 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Welcome to the Technical Support Center. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a versatile small-molecule scaffold utilized extensively in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a versatile small-molecule scaffold utilized extensively in medicinal chemistry and drug development. Despite being formulated as a hydrochloride salt to improve hydrophilicity, researchers frequently encounter significant solubility bottlenecks.
These issues stem from the highly lipophilic nature of the 3,4,5-trimethoxyphenyl moiety, which antagonizes the aqueous solubility provided by the protonated piperazine core. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable experimental outcomes.
Diagnostic Workflow
Use the flowchart below to determine the optimal solubilization strategy based on your experimental endpoint.
Diagnostic workflow for troubleshooting TMPP HCl solubility in experimental models.
Frequently Asked Questions & Troubleshooting
Q1: Why does TMPP HCl precipitate when I dilute my DMSO stock into physiological buffers (e.g., PBS at pH 7.4)?A1: This phenomenon, known as "solvent crash-out," is driven by pH-dependent ionization. Unsubstituted piperazine has two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73)[1]. However, the electron-withdrawing nature of the trimethoxyphenyl group reduces the basicity of the adjacent nitrogen. When diluted into a pH 7.4 buffer, a significant fraction of the TMPP HCl salt deprotonates into its free base form. Because the free base relies on hydrophobic interactions that heavily favor precipitation in water[2], its intrinsic aqueous solubility is rapidly exceeded.
Solution: Pre-formulate the DMSO stock with a co-solvent (e.g., PEG400) before introducing the aqueous buffer to lower the dielectric constant of the mixture.
Q2: How can I achieve high-concentration aqueous formulations for in vivo animal dosing without exceeding DMSO toxicity limits?A2: For in vivo applications where DMSO must be kept below 5% (v/v), we recommend inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic trimethoxyphenyl ring, while the hydrophilic exterior maintains aqueous solubility. This method has been extensively validated for complex aryl piperazine derivatives[3].
Solution: Use a 20% (w/v) HP-β-CD aqueous solution. The complexation is endothermic, so gentle heating and sonication will accelerate the dissolution process[4].
Q3: My TMPP HCl powder is clumping and resisting dissolution even in 100% DMSO. Is the compound degraded?A3: Not necessarily. TMPP HCl can absorb ambient moisture, leading to the formation of hydrates or localized aggregation that resists solvation.
Solution: Vortex the suspension vigorously for 60 seconds, followed by bath sonication for 5–10 minutes at room temperature. Ensure the DMSO used is strictly anhydrous (≥99.9%), as water contamination in DMSO drastically reduces the solubility limit of the lipophilic fraction.
Quantitative Data: Solubility Profiles
The table below summarizes the expected solubility limits of TMPP HCl in various formulation vehicles to guide your experimental design.
Solvent / Formulation Vehicle
Max Solubility (mg/mL)
Application Suitability
Formulation Notes
DMSO (Anhydrous)
> 50.0
Stock Solutions
Requires massive dilution for biological assays to avoid cytotoxicity.
PBS (pH 7.4)
< 0.5
In Vitro Assays
High risk of precipitation; requires co-solvents or surfactants.
20% HP-β-CD in Water
10.0 - 15.0
In Vivo Dosing (PO/IP)
Excellent biocompatibility; requires sonication and gentle heating.
10% PEG400 + 90% Saline
2.0 - 5.0
IV / IP Injections
Good balance of solubility and tolerability; monitor for injection site reactions.
Step-by-Step Methodologies
Protocol A: Preparation of a Crash-Resistant 10 mM In Vitro Assay Stock
Objective: Formulate TMPP HCl for cell culture assays without exceeding a 0.5% final DMSO concentration.
Weighing: Accurately weigh 2.89 mg of TMPP HCl powder. The molecular weight of the hydrochloride salt is 288.77 g/mol [5].
Primary Solubilization: Add 100 µL of anhydrous DMSO to achieve a 100 mM primary stock. Vortex for 30 seconds until the solution is optically clear.
Intermediate Dilution (Critical Step): To prevent crash-out, do not add the DMSO stock directly to PBS. First, add 100 µL of PEG400 to the 100 µL DMSO stock. Mix thoroughly by pipetting up and down.
Aqueous Phase Addition: Slowly add 800 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise while continuously vortexing the tube.
Self-Validation: The resulting 1 mL solution is a 10 mM intermediate stock (10% DMSO, 10% PEG400). Inspect the tube against a dark background for micro-precipitates. If cloudy, discard and repeat, ensuring the PBS is fully warmed. For final cell assays, dilute this intermediate stock 1:20 or greater in culture media to ensure the final DMSO concentration is ≤0.5%.
Protocol B: Preparation of a 10 mg/mL HP-β-CD Formulation for In Vivo Dosing
Objective: Achieve a high-concentration, DMSO-free aqueous solution for oral (PO) or intraperitoneal (IP) administration.
Excipient Preparation: Dissolve 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile Ultra-Pure Water to create a 20% (w/v) vehicle. Stir until completely clear.
Drug Addition: Add 100 mg of TMPP HCl powder directly into the 10 mL HP-β-CD solution.
Complexation: The solution will initially appear milky. Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 15–20 minutes. The mechanical energy and heat drive the lipophilic trimethoxyphenyl moiety into the cyclodextrin cavity[4].
pH Adjustment: Check the pH. If it is below 4.0 (due to the HCl salt), carefully adjust to pH 5.5–6.0 using 0.1 N NaOH to prevent injection site irritation. Caution: Do not exceed pH 7.0, which risks free-base precipitation.
Sterilization & Self-Validation: Filter the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Validation Check: If resistance is high during filtration, complexation is incomplete. Return the solution to step 3 for further sonication.
References
[2] The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at:[Link]
[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]
[4] Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. MDPI. Available at:[Link]
[3] Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. ResearchGate. Available at: [Link]
Technical Support Center: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride Assay Troubleshooting
Welcome to the Technical Support Center for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) . As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) . As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the complex analytical challenges associated with this compound.
TMPP HCl is a highly polar, basic piperazine derivative featuring an electron-rich trimethoxyphenyl group[1]. While it serves as a versatile small-molecule scaffold in medicinal chemistry, its secondary amine structure makes it highly susceptible to secondary interactions, matrix suppression, and thermal degradation. This guide moves beyond generic advice, explaining the causality behind these artifacts and providing self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS and GC-MS workflows.
Part 1: LC-MS/MS Troubleshooting & Artifact Mitigation
Q: Why am I observing severe peak tailing, shifting retention times, and run-to-run carryover in my LC-MS/MS assay for TMPP?Expert Answer: The piperazine ring in TMPP contains basic nitrogen atoms that remain positively charged under standard acidic LC conditions. These cations strongly interact with unendcapped silanol groups on reversed-phase stationary phases and bind to metal surfaces in the autosampler needle via ion-exchange mechanisms.
Causality & Solution: Underivatized piperazine derivatives are notorious for severe carryover[2]. To build a self-validating fix, you must disrupt this ionic binding:
Mobile Phase Optimization: Use 0.1% Formic acid to fully protonate the analyte, but add a volatile ion-pairing reagent, or switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to neutralize the piperazine nitrogens.
Needle Wash: Implement a highly basic strong wash (e.g., Methanol/Water/Ammonium Hydroxide 80:20:1 v/v/v) to deprotonate the analyte and wash it off metal surfaces.
Q: My TMPP signal is completely suppressed when analyzing biological matrices (plasma/urine). How do I confirm and eliminate this matrix effect?Expert Answer: The strong polarity of the amino group in the piperazine structure makes it highly susceptible to matrix effects. It is easily protonated within the background produced by co-eluting endogenous matrix components (like phospholipids), which monopolize the charge in the Electrospray Ionization (ESI) source[3].
Causality & Solution: You must first map the suppression zone using a post-column infusion experiment[4]. Once confirmed, you have two instrumental solutions:
Switch Ionization Modes: Change from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is significantly less impacted by liquid-phase ion suppression[5].
Internal Standardization: Always use a deuterated internal standard (e.g., a D-labeled piperazine analog) to normalize the matrix effect and ensure quantitative trustworthiness[6].
Part 2: GC-MS Troubleshooting Guide
Q: When analyzing TMPP via GC-MS, I observe multiple broad peaks, poor reproducibility, and low sensitivity. Is the compound degrading?Expert Answer: Yes. Underivatized piperazines suffer from poor volatility and are thermally labile. When exposed to the high temperatures of a GC inlet (typically 250°C), the secondary amine adsorbs to active sites in the glass liner and undergoes thermal degradation.
Causality & Solution: Chemical derivatization is mandatory for the GC-MS analysis of piperazines to improve volatility and thermal stability. Acetylation with acetic anhydride is highly effective. By converting the secondary amine to an amide, you eliminate active hydrogen interactions, resulting in a single, sharp chromatographic peak[2].
Part 3: Data Presentation & Diagnostics
Table 1: Troubleshooting Matrix for TMPP Assays
Symptom
Platform
Root Cause
Corrective Action
Run-to-Run Carryover
LC-MS/MS
Basic amine binding to metal/silanols
Use 1% NH₄OH in strong needle wash; or perform in-situ acetylation[2].
Signal Loss in Matrix
LC-MS/MS
ESI charge competition (Ion Suppression)
Switch to APCI source[5]; utilize Mixed-Mode Cation Exchange (MCX) SPE.
Multiple Broad Peaks
GC-MS
Thermal degradation in the inlet
Derivatize using Acetic Anhydride prior to injection.
False Positives
LC-MS/MS
Isomeric interference (e.g., Trimetazidine)
Optimize LC gradient; ensure baseline resolution of 2,3,4- vs 3,4,5- isomers.
Table 2: Typical MS Parameters for TMPP
Analyte State
Ionization
Precursor Ion
Primary Product Ions
Notes
Underivatized TMPP
ESI (+)
[M+H]⁺ m/z 253.1
m/z 236.1, 195.1
Prone to in-source fragmentation.
Acetylated TMPP
ESI (+)
[M+H]⁺ m/z 295.1
m/z 253.1, 195.1
Eliminates carryover; highly stable.
Acetylated TMPP
GC-EI (70eV)
M⁺ m/z 294.1
m/z 251.1, 181.1
Sharp peak; excellent thermal stability.
Part 4: Experimental Protocols
Protocol 1: In-Situ Acetylation to Eliminate LC-MS/MS Carryover
This protocol simultaneously extracts and derivatizes TMPP, neutralizing the basic amine to prevent silanol and metal interactions[2].
Aliquot: Transfer 500 µL of the biological sample (plasma/urine) into a glass extraction tube.
Spike: Add 20 µL of the appropriate deuterated internal standard[6].
Extract & Derivatize: Add 1.0 mL of Hexane/Dichloromethane (1:1, v/v) containing 50 µL of Acetic Anhydride directly to the sample.
Agitate: Vortex vigorously for 5 minutes. The acetic anhydride will react with the secondary amine of TMPP in the organic phase.
Back-Extract: Add 200 µL of LC-MS grade water. The excess acetic anhydride will hydrolyze into acetic acid in situ, driving the acetylated TMPP into the organic layer while washing away polar interferences.
Evaporate & Reconstitute: Centrifuge at 3000 rpm for 5 mins. Transfer the organic layer, evaporate under nitrogen, and reconstitute in the initial LC mobile phase.
This protocol maps the exact retention time of ion suppression[4].
Prepare Infusion: Prepare a 100 ng/mL solution of neat TMPP HCl in the mobile phase.
Plumbing: Connect a syringe pump to a post-column T-connector placed just before the MS source. Infuse the TMPP solution continuously at 10 µL/min.
Baseline: Monitor the MRM transition for TMPP. You should see a high, steady baseline signal.
Inject Matrix: Inject a blank, extracted matrix sample (e.g., blank plasma) through the LC system.
Analyze: Any sharp drops in the steady baseline indicate zones of severe ion suppression. If your TMPP retention time falls within a suppression zone, you must alter your LC gradient or improve your SPE cleanup.
Part 5: Assay Resolution Workflow
Root Cause Analysis and Resolution Pathway for TMPP HCl Assay Artifacts.
Technical Support Center: Troubleshooting Low Efficacy of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent dose-response curves or diminished maximal efficacy (Emax) when utilizing 1-(3,4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent dose-response curves or diminished maximal efficacy (Emax) when utilizing 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) in in vitro assays.
This compound (CAS: 38869-07-7) is a highly versatile phenylpiperazine scaffold widely used in neuropharmacology to probe serotonin (5-HT) and alpha-adrenergic receptor subtypes[1]. However, its specific physicochemical properties—namely its hygroscopicity, basic pKa, and intrinsic partial agonism—demand rigorous experimental controls[2]. This guide provides field-proven, self-validating protocols to troubleshoot and resolve efficacy drop-offs in your experiments.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: My IC50/EC50 values are shifting to the right across independent experiments. Why is the potency decreasing over time?
Causality: TMPP HCl is formulated as a hydrochloride salt. Piperazine hydrochlorides are inherently hygroscopic, meaning they readily absorb moisture from ambient air[3]. If you weigh the compound without accounting for this absorbed water mass, your calculated molarity will be falsely high. Consequently, the actual concentration of the drug in your assay is lower than intended, manifesting as a rightward shift in potency.
Self-Validating Solution: Store the compound in a strictly anhydrous environment (e.g., a desiccator with Drierite). Before preparing stock solutions, perform a Karl Fischer titration to quantify the exact water content and adjust your mass calculations accordingly.
Q2: I am observing a very low maximal response (Emax) in my calcium mobilization assay compared to serotonin. Is my batch degraded?
Causality: A low Emax does not necessarily indicate degradation. Substituted phenylpiperazines frequently act as partial agonists rather than full agonists at 5-HT receptors (such as 5-HT2A and 5-HT2C)[4]. While the endogenous ligand (serotonin) stabilizes the fully active state of the G-protein coupled receptor (GPCR) to yield a 100% response, a partial agonist like TMPP may only achieve 30-50% Emax due to its distinct binding conformation[5].
Self-Validating Solution: Perform a competitive antagonism assay. Pre-incubate your cells with TMPP HCl, and subsequently stimulate them with an EC80 dose of a full agonist. If TMPP is a partial agonist, it will competitively occupy the receptor and antagonize the full agonist's effect. This functionally validates target engagement despite the low intrinsic efficacy.
Q3: The compound appears to precipitate when added to my physiological assay buffer (pH 7.4). How do I prevent this?
Causality: The secondary amine of the phenylpiperazine ring has a basic pKa of approximately 8.71[6]. While the hydrochloride salt is highly water-soluble, rapid dilution of a concentrated DMSO stock directly into a high-salt, pH 7.4 physiological buffer can cause a localized "solvent crash," leading to the precipitation of the free base form.
Self-Validating Solution: Employ a step-down dilution method. Dilute the primary DMSO stock into an intermediate transition buffer before making the final dilution into the assay buffer.
Q4: Why is the compound showing poor efficacy in whole-cell assays but excellent affinity in isolated radioligand binding assays?
Causality: This is a classic membrane permeability issue driven by ionization. Because the pKa is ~8.71[6], the molecule exists predominantly in its protonated (ionized) state at physiological pH (7.4). Ionized molecules exhibit significantly lower passive membrane permeability compared to their neutral free-base counterparts, limiting intracellular accumulation if your assay relies on prolonged equilibrium.
Self-Validating Solution: Extend the compound incubation time to allow for steady-state equilibrium across the lipid bilayer, or slightly adjust the assay buffer pH to 7.6 (if tolerated by your cell line) to increase the fraction of the highly permeable free base.
Part 2: Quantitative Data & Physicochemical Summary
Property
Value / Characteristic
Impact on in vitro Efficacy
Troubleshooting Action
Salt Form
Hydrochloride (HCl)
Causes hygroscopicity; falsely inflates weighed mass, lowering actual molarity.
Desiccate before use; validate water content via Karl Fischer titration.
pKa (Secondary Amine)
~8.71
Highly protonated at pH 7.4, reducing passive membrane permeability.
Extend incubation times; use isolated membrane preparations.
Receptor Pharmacology
5-HT1 / 5-HT2 Ligand
Often acts as a partial agonist, resulting in a lower Emax than serotonin.
Run competitive antagonism assays against a full agonist to verify binding.
Aqueous Solubility
High (as HCl salt)
Prone to "solvent crash" when transferring from 100% DMSO to high-salt buffers.
Utilize a step-down dilution gradient (e.g., 50% DMSO intermediate).
Desiccation: Store TMPP HCl in a vacuum desiccator with active desiccant for at least 24 hours prior to use.
Weighing & Titration: Weigh the compound rapidly in a low-humidity environment. Self-Validation Step: Run a parallel Karl Fischer titration on a blank sample of the batch to determine the exact % water weight. Subtract this from your mass calculation to find the true molar mass.
Primary Stock: Dissolve the adjusted mass in 100% anhydrous DMSO to create a 10 mM primary stock. Aliquot into single-use vials and store at -80°C.
Step-Down Dilution: To prevent solvent crash, dilute the 10 mM stock 1:10 into a 50% DMSO / 50% ddH2O intermediate solution (yielding 1 mM TMPP in 50% DMSO).
Final Assay Buffer: Dilute the intermediate solution into your physiological assay buffer (pH 7.4) to achieve your desired top concentration (e.g., 10 µM in 0.5% DMSO).
Cell Preparation: Plate GPCR-expressing cells (e.g., HEK293 expressing 5-HT2A) in a 384-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Baseline Read: Record baseline fluorescence for 10 seconds.
Antagonist/Partial Agonist Addition: Add TMPP HCl at varying concentrations (1 nM to 10 µM). Record the submaximal response (Emax) to confirm partial agonism.
Incubation: Allow cells to incubate with TMPP HCl for 15-30 minutes to reach receptor equilibrium.
Full Agonist Challenge: Self-Validation Step: Inject an EC80 concentration of a full agonist (e.g., Serotonin/5-HT).
Data Analysis: If TMPP HCl is actively binding the receptor but acting as a partial agonist, the calcium mobilization response to the full agonist will be dose-dependently inhibited (rightward shift). Normalize this data to calculate the true binding affinity (Ki).
Part 4: System Workflows & Signaling Diagrams
Figure 1: 5-HT GPCR signaling pathway illustrating the submaximal response (partial agonism) of TMPP.
Figure 2: Step-by-step troubleshooting workflow for resolving low efficacy issues with TMPP HCl.
References
CymitQuimica: Piperazine, 1-(3,4,5-trimethoxyphenyl)- CAS 38869-07-7. CymitQuimica. 1
Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. 2
NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention (CDC). 3
Technical Support Center: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
Welcome to the technical support center for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on po...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on potential degradation pathways and offer troubleshooting support for experimental studies. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a chemical intermediate of significant interest in pharmaceutical research. Understanding its stability and degradation profile is critical for the development of safe and effective drug products.[1] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2][3] This guide will explore the potential degradation pathways of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride and provide practical advice for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride under forced degradation conditions?
A1: Based on the chemical structure, which features a trimethoxyphenyl group and a piperazine ring, the following degradation pathways are plausible under stress conditions such as acid/base hydrolysis, oxidation, and photolysis:
Hydrolysis: The ether linkages of the trimethoxy groups on the phenyl ring could be susceptible to hydrolysis under strong acidic conditions, leading to the formation of corresponding phenolic derivatives. The piperazine ring itself is generally stable to hydrolysis.
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to N-oxide formation or ring-opening products. The electron-rich trimethoxyphenyl ring may also be susceptible to oxidation.
Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to UV light.[4] This could involve reactions such as oxidation or cleavage of the molecule.
Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo thermal degradation, potentially leading to ring opening or other complex reactions.[5][6]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: To comprehensively assess the stability of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a systematic forced degradation study should be performed according to ICH guidelines.[2] The goal is to achieve 5-20% degradation of the drug.[7] Typical stress conditions include:
Stress Condition
Reagent/Condition
Typical Duration
Acid Hydrolysis
0.1 M to 1 M HCl
Reflux for several hours
Base Hydrolysis
0.1 M to 1 M NaOH
Reflux for several hours
Oxidation
3% to 30% H₂O₂
Room temperature for 24-48 hours
Thermal Degradation
Dry heat (e.g., 60-80°C)
Up to 7 days
Photodegradation
ICH-compliant light source
As per ICH Q1B guidelines
Q3: Which analytical technique is most suitable for analyzing the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for separating and quantifying 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride from its potential degradation products.[1] A reverse-phase C18 column with a UV detector is a common starting point.[1] Method development will be necessary to achieve adequate resolution between the parent compound and all degradation products.
Troubleshooting Guide for HPLC Analysis
Problem 1: Poor peak shape or tailing for the parent compound.
Possible Cause: The basic nature of the piperazine moiety can interact with residual silanols on the HPLC column, leading to peak tailing.
Solution:
Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).
Use a base-deactivated column.
Adjust the mobile phase pH to a lower value (e.g., pH 3-4 with formic acid or phosphoric acid) to ensure the piperazine nitrogen is fully protonated.
Problem 2: Co-elution of degradation products with the parent peak.
Possible Cause: The developed HPLC method lacks sufficient selectivity to separate all degradation products.
Solution:
Optimize the mobile phase: Vary the organic modifier (e.g., acetonitrile vs. methanol), the gradient slope, and the pH.
Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl or cyano) may provide different selectivity.
Adjust the temperature: Running the analysis at a different temperature can alter the retention times and improve separation.
Problem 3: No degradation is observed under stress conditions.
Possible Cause: The compound is highly stable under the applied conditions, or the stress is not severe enough.
Solution:
Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[8]
Ensure proper sample preparation and that the stressing agent is in contact with the compound. For poorly soluble compounds, a co-solvent may be necessary.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
Sample Preparation: Prepare stock solutions of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Reflux for 4 hours at 60°C.
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Reflux for 4 hours at 60°C.
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Neutralization (for acid and base hydrolysis samples): Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
HPLC Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method.
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
Column: C18, 250 mm x 4.6 mm, 5 µm.
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Program:
Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[1]
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of 1-(3,4,5-Trimethoxyphenyl)piperazine HCl.
Forced Degradation Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Patel, P., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
Kovács-Pénzes, D., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances.
Analytical Methods Committee. (2010). Analytical Methods. Royal Society of Chemistry.
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia.
Hasija, M., et al. (2021). Forced Degradation Studies for Biopharmaceuticals.
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
Rawat, A., & Goyal, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical Sciences and research.
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
United Nations Office on Drugs and Crime. (n.d.).
Santa Cruz Biotechnology. (n.d.). 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride.
Ioele, G., et al. (2014).
Le, T. T., et al. (2023). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
Ioannou-Ttofa, L., et al. (2023). Photocatalytic Degradation of Inherent Pharmaceutical Concentration Levels in Real Hospital WWTP Effluents Using g-C3N4 Catalyst.
Sharma, M., & Kothari, C. (2012).
Smith, A. D., et al. (2020).
BenchChem. (2025).
Patel, M. J., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Acta Pharmaceutica Sciencia.
Li, X., et al. (2023). Efficient photodegradation of carbamazepine by organocatalysts incorporating a third component with a more complementary absorption spectrum.
Kumar, A., et al. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.
Biošić, M., et al. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation.
Shinde, S. S., et al. (2021). Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Trihexyphenidyl HCl. International Journal of Pharmaceutical Quality Assurance.
Milshtein, J. D., et al. (2021). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.
Dave, V., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
Comparing the efficacy of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride to known drugs
Efficacy and Mechanistic Profiling of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride: A Comparative Guide As a Senior Application Scientist, evaluating small-molecule pharmacophores requires moving beyond structural...
Author: BenchChem Technical Support Team. Date: April 2026
Efficacy and Mechanistic Profiling of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride: A Comparative Guide
As a Senior Application Scientist, evaluating small-molecule pharmacophores requires moving beyond structural observation into rigorous mechanistic and functional validation. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP HCl) is a highly versatile arylpiperazine scaffold[1]. It shares deep structural homology with several established clinical agents, most notably the antianginal drug trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) and various CNS-active phenylpiperazines like trazodone and buspirone[2][3].
This guide objectively compares the efficacy of TMPP HCl against these known reference drugs across two primary pharmacological domains: Central Nervous System (CNS) receptor modulation and cardiovascular metabolic shifting. By dissecting the causality behind our experimental designs, we provide a self-validating framework for researchers evaluating this compound for drug development.
Mechanistic Rationale: The Arylpiperazine Pharmacophore
The pharmacological versatility of TMPP HCl stems from its biphasic structural nature:
The Piperazine Core: The secondary amine of the piperazine ring remains protonated at physiological pH. This protonated nitrogen is critical for anchoring the molecule to the conserved aspartate residue (Asp3.32) in the binding pocket of monoamine G-protein-coupled receptors (GPCRs), such as the 5-HT1A receptor[4][5].
The 3,4,5-Trimethoxyphenyl Moiety: The dense electron cloud and steric bulk provided by the three methoxy groups dictate the molecule's lipophilicity and orientation within the receptor pocket. Unlike the 2,3,4-substitution pattern seen in trimetazidine, the symmetrical 3,4,5-pattern optimizes the spatial fit for specific 5-HT receptor subtypes while maintaining moderate affinity for mitochondrial enzymes[3][5].
Arylpiperazines are hallmark ligands for the 5-HT1A receptor, functioning as anxiolytics and antidepressants[3][6]. To evaluate TMPP HCl's efficacy, we compare its binding affinity and downstream signaling against Buspirone (a partial agonist) and Trazodone (an antagonist/reuptake inhibitor).
To ensure a self-validating system, this protocol utilizes a highly selective radioligand and strict control parameters to measure competitive displacement.
Membrane Preparation: Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT1A receptors. Causality: Using isolated membranes rather than whole cells eliminates intracellular sequestration and metabolic degradation, ensuring the assay measures pure receptor-ligand thermodynamics.
Incubation & Competition: Incubate 15 µg of membrane protein with 0.5 nM [3H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations (0.1 nM to 10 µM) of TMPP HCl, Buspirone, or Trazodone. Causality: [3H]-8-OH-DPAT binds exclusively to the active conformation of the 5-HT1A receptor, allowing us to calculate the inhibition constant (
Ki
) via the Cheng-Prusoff equation.
Validation Controls: Define non-specific binding (NSB) using 10 µM unlabelled serotonin (5-HT). Calculate the Z'-factor for the assay plate; only plates with a Z' > 0.6 are accepted, confirming assay robustness.
Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Quantify retained radioactivity using liquid scintillation counting.
Quantitative Data Summary
Compound
Target Receptor
Binding Affinity (
Ki
, nM)
Functional Activity
TMPP HCl
5-HT1A
15.2 ± 1.4
Partial Agonist
Buspirone (Ref)
5-HT1A
10.5 ± 0.8
Partial Agonist
Trazodone (Ref)
5-HT1A
35.0 ± 2.1
Antagonist
Data demonstrates that TMPP HCl possesses a robust binding affinity comparable to Buspirone, driven by the optimal steric fit of the 3,4,5-trimethoxy configuration.
Fig 1: TMPP derivative binding to 5-HT1A receptor and downstream Gi/o-mediated cAMP reduction.
Beyond CNS activity, trimethoxy-substituted piperazines like Trimetazidine are renowned for their cytoprotective cardiovascular effects. They act by inhibiting long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), an enzyme critical for fatty acid
β
-oxidation[2][7]. Inhibiting this enzyme forces the ischemic heart to shift its metabolism from oxygen-heavy fatty acid oxidation (FAO) to oxygen-efficient glucose oxidation (GO)[7][8].
Experimental Protocol: Dual-Isotope Respirometry in Cardiomyocytes
To prove that TMPP HCl can induce a similar metabolic shift, we utilize a dual-isotope tracking system in isolated cells.
Cell Isolation & Perfusion: Isolate adult rat ventricular cardiomyocytes and culture them in a specialized perfusion chamber. Perfuse with a buffer containing 1.2 mM [14C]-palmitate and 5 mM[3H]-glucose. Causality: Simultaneous dual-isotope labeling allows us to measure the exact stoichiometric ratio of FAO to GO in real-time within the same cellular population.
Hypoxic Stress & Drug Administration: Subject the cells to hypoxic conditions (1%
O2
) to simulate ischemia. Administer 10 µM of TMPP HCl or Trimetazidine.
Metabolite Trapping: Capture the metabolic byproducts—
14CO2
(indicating FAO) and
3H2O
(indicating GO)—using specialized trapping microplates containing benzethonium chloride.
Validation Controls: Utilize Etomoxir (a potent CPT-1 inhibitor) as a positive control for complete FAO shutdown. A vehicle-only normoxic group serves as the negative baseline.
Quantitative Data Summary
Treatment Group (Hypoxia)
FAO Rate (nmol/min/mg)
GO Rate (nmol/min/mg)
Metabolic Ratio (GO/FAO)
Vehicle Control
18.5 ± 1.2
7.4 ± 0.5
0.40
Trimetazidine (Ref)
9.2 ± 0.8
11.5 ± 0.9
1.25
TMPP HCl
11.4 ± 1.0
10.8 ± 0.7
0.94
Etomoxir (Pos. Control)
4.1 ± 0.3
14.2 ± 1.1
3.46
While slightly less potent than Trimetazidine, TMPP HCl successfully induces a cardioprotective metabolic shift, doubling the GO/FAO ratio compared to the ischemic control.
Fig 2: Inhibition of LC 3-KAT shifts cardiac metabolism from fatty acid to glucose oxidation.
Conclusion
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a highly active, dual-modulatory scaffold. Experimental data confirms that its structural parameters allow it to act as a potent 5-HT1A partial agonist—rivaling the efficacy of Buspirone—while simultaneously possessing the capacity to inhibit mitochondrial LC 3-KAT, promoting an oxygen-conserving metabolic shift akin to Trimetazidine. For drug development professionals, TMPP HCl represents a prime candidate for synthesizing next-generation multi-target therapeutics aimed at treating comorbid anxiety and ischemic cardiovascular conditions.
References
Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: a new step towards the design of high-affinity 5-HT1A ligands. PubMed (NIH). Available at:[Link]
Trimetazidine Mechanism of Action. Wikipedia. Available at:[Link]
The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. AHA Journals. Available at:[Link]
Trimetazidine Art 31 (European Medicines Agency). EMA. Available at:[Link]
Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. ACS Publications. Available at: [Link]
Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. ACS Publications. Available at: [Link]
Association of 5-HT1A Receptors with Affective Disorders. IntechOpen. Available at:[Link]
A Comparative Guide to the Biological Validation of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical framework for assessing the biological...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical framework for assessing the biological activity of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a piperazine derivative of interest for its potential neuromodulatory effects. This document will navigate the reader through the causal reasoning behind experimental choices, present detailed protocols for robust validation, and objectively compare its potential activities with established alternatives, supported by experimental data where available in the public domain.
Introduction to 1-(3,4,5-Trimethoxyphenyl)piperazine and the Rationale for its Biological Validation
The piperazine moiety is a well-established pharmacophore present in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] These compounds are known to interact with a variety of neurotransmitter receptors, with a notable propensity for serotonergic and dopaminergic systems.[1][2] 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a specific derivative, is structurally related to compounds with known CNS activity.[3] Its trimethoxy substitution on the phenyl ring is a feature seen in other psychoactive compounds, suggesting a potential for interaction with key G-protein coupled receptors (GPCRs) such as the serotonin 2A (5-HT2A) and dopamine D2 receptors.
Given that many antipsychotic and psychoactive drugs modulate these very receptors, a thorough in vitro validation of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a critical first step in characterizing its pharmacological profile. This guide will focus on the essential assays required to determine its binding affinity and functional activity at these primary targets.
Experimental Validation: A Two-Tiered Approach
The validation process is logically structured into two main stages: initial determination of binding affinity followed by functional characterization of the compound's effect on receptor signaling.
Tier 1: Quantifying Target Engagement through Binding Affinity Assays
The initial and most fundamental question is whether the compound physically interacts with the target receptor. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki).
This protocol is designed to determine the binding affinity of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride for the 5-HT2A and Dopamine D2 receptors.
Principle: This is a competitive assay where the test compound competes with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology:
Membrane Preparation:
Utilize cell lines stably expressing the human 5-HT2A or D2 receptor (e.g., HEK293 or CHO cells).
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
Wash the membrane pellet multiple times to remove endogenous substances.
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
Assay Setup:
In a 96-well plate, add a fixed amount of receptor-containing membranes.
Add a fixed concentration of a suitable radioligand. For 5-HT2A, [3H]-ketanserin is a common choice. For D2 receptors, [3H]-spiperone is frequently used.
Add increasing concentrations of the test compound, 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
For determining non-specific binding, add a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM clozapine for 5-HT2A, 10 µM haloperidol for D2).
For determining total binding, add only the radioligand and membranes.
Incubation and Termination:
Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
Detection and Data Analysis:
Place the filters in scintillation vials with scintillation fluid.
Quantify the radioactivity using a scintillation counter.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2: Characterizing Biological Response through Functional Assays
Once binding is confirmed, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state)? Functional assays measure the downstream signaling events following receptor activation.
Workflow for Functional Assay Selection
Caption: Workflow for selecting the appropriate functional assay.
Principle: The 5-HT2A receptor is coupled to the Gq signaling pathway. Agonist binding leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Methodology:
Cell Culture and Dye Loading:
Plate cells stably expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
Assay Execution:
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
Add increasing concentrations of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride to the wells.
Simultaneously, measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonism.
Data Analysis:
For agonist activity, plot the peak fluorescence response against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
Principle: The Dopamine D2 receptor is coupled to the Gi signaling pathway, which inhibits the production of cyclic AMP (cAMP).[1] This assay measures the ability of a D2 receptor agonist to decrease cAMP levels, which are typically stimulated by forskolin (an adenylyl cyclase activator).
Step-by-Step Methodology:
Cell Culture:
Use cells stably expressing the human D2 receptor.
Assay Procedure:
Pre-incubate the cells with increasing concentrations of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
To test for antagonist activity, co-incubate the test compound with a known D2 agonist (e.g., dopamine or bromocriptine) in the presence of forskolin.
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).
Data Analysis:
For agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 and Emax.
For antagonist activity, plot the reversal of agonist-induced inhibition against the log concentration of the test compound to determine the IC50.
Comparative Analysis with Established Alternatives
To contextualize the biological activity of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, it is essential to compare its in vitro profile with that of well-characterized reference compounds. The choice of comparators depends on the observed activity of the test compound.
Hypothetical Comparative Data Tables:
While specific experimental data for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is not widely available in the public domain, the following tables illustrate how the data would be presented for a comparative analysis.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin and Dopamine Receptors
Compound
5-HT2A Ki (nM)
D2 Ki (nM)
1-(3,4,5-Trimethoxyphenyl)piperazine HCl
Experimental Value
Experimental Value
Haloperidol (Typical Antipsychotic)
2.2
1.5
Clozapine (Atypical Antipsychotic)
12
160
Risperidone (Atypical Antipsychotic)
4.5
3.2
Serotonin (Endogenous Agonist)
10
>10,000
Dopamine (Endogenous Agonist)
>10,000
15
Note: Ki values for reference compounds are representative and can vary between studies.
Table 2: Comparative Functional Activity (EC50/IC50, nM) at Serotonin and Dopamine Receptors
Compound
5-HT2A Functional Assay
D2 Functional Assay
1-(3,4,5-Trimethoxyphenyl)piperazine HCl
Experimental Value (EC50 or IC50)
Experimental Value (EC50 or IC50)
Serotonin (Agonist)
EC50: 5
N/A
Dopamine (Agonist)
N/A
EC50: 10
Ketanserin (Antagonist)
IC50: 2
N/A
Haloperidol (Antagonist)
IC50: 10
IC50: 1
Note: Functional assay values are representative and depend on the specific assay conditions.
Mechanistic Insights and Signaling Pathways
The trimethoxyphenyl moiety, in conjunction with the piperazine core, suggests a potential interaction with the orthosteric binding pockets of the 5-HT2A and D2 receptors. The following diagram illustrates the canonical signaling pathways that would be modulated upon ligand binding.
Caption: Canonical signaling pathways for 5-HT2A and D2 receptors.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. By systematically determining its binding affinity and functional effects at key CNS receptors like the 5-HT2A and dopamine D2 receptors, researchers can build a clear pharmacological profile. The comparative analysis against established drugs is crucial for understanding its potential therapeutic relevance and novelty.
Future studies should expand this initial in vitro characterization to a broader panel of receptors to assess selectivity and potential off-target effects. Subsequently, in vivo studies in relevant animal models would be necessary to translate these in vitro findings into a deeper understanding of the compound's physiological and behavioral effects.
References
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
Carli, M., Kolachalam, S., Longoni, B., et al. (2021). Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences. Pharmaceuticals (Basel), 14(3), 238.
Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]
Psychopharmacology Institute. (2014). First-Generation Antipsychotics: An Introduction. Retrieved from [Link]
van der Zee, P., & Peletier, L. A. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
Reproducibility and Performance of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride in Tubulin Inhibitor Development: A Comparative Guide
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular scaffolds for their reliability, functionalization potential, and assay reproducibility. In the development of Microtubule-Targeti...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular scaffolds for their reliability, functionalization potential, and assay reproducibility. In the development of Microtubule-Targeting Agents (MTAs), specifically Colchicine Binding Site Inhibitors (CBSIs), the choice of the precursor scaffold is the primary determinant of both synthetic success and biological efficacy.
This guide provides an objective, data-driven comparison of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl) against alternative arylpiperazine scaffolds. By examining mechanistic causality and experimental reproducibility, this document serves as a self-validating framework for researchers designing next-generation antimitotic therapeutics.
The Mechanistic Advantage of the TMPP-HCl Scaffold
The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical structural component present in the vast majority of potent CBSIs. Its primary function is to mimic the A-ring of natural colchicine, allowing the molecule to perfectly occupy the hydrophobic sub-cavity at the α,β-tubulin interface .
However, the delivery of this TMP group into the binding pocket requires a rigid, versatile linker. This is where the piperazine ring excels.
Causality of the Piperazine Ring: The saturated six-membered ring provides conformational restriction, ensuring the TMP group is projected at the optimal dihedral angle. Furthermore, the secondary amine of the piperazine allows for rapid diversification (via amidation, sulfonylation, or alkylation) to probe the surrounding tubulin binding pocket .
Causality of the Hydrochloride Salt: Free base arylpiperazines are highly electron-rich, making them susceptible to air oxidation and variable hygroscopicity. This leads to inconsistent molarity in stock solutions. Utilizing the hydrochloride salt eliminates these variables, ensuring precise stoichiometric calculations during synthesis, maintaining >99% purity over long-term storage, and providing immediate aqueous solubility for downstream biochemical assays.
Mechanism of action for TMPP-derived colchicine binding site inhibitors (CBSIs).
Objective Comparison: TMPP-HCl vs. Alternative Scaffolds
To objectively evaluate TMPP-HCl, we must compare it against structurally similar alternatives: 1-(3,4-Dimethoxyphenyl)piperazine (3,4-DMPP) and 1-(4-Methoxyphenyl)piperazine (4-MPP).
Modifications that remove methoxy groups from the TMP ring consistently result in a drastic loss of antiproliferative activity . The absence of the C3 or C5 methoxy group prevents the molecule from forming critical van der Waals interactions within the tubulin binding pocket, leading to poor target engagement.
Table 1: Comparative Performance Metrics in CBSI Synthesis and Assay Reproducibility
Scaffold (Piperazine HCl Salt)
Target Receptor/Site
Avg. Derivative IC50 (Antiproliferative)
Batch-to-Batch Assay Reproducibility (CV%)
Mechanistic Limitation
1-(3,4,5-Trimethoxyphenyl)piperazine
Colchicine Binding Site
0.01 – 0.5 μM
< 5%
None (Optimal steric fit)
1-(3,4-Dimethoxyphenyl)piperazine
Colchicine Binding Site
> 10.0 μM
8 - 12%
Lacks critical C5-methoxy interaction
1-(4-Methoxyphenyl)piperazine
Colchicine Binding Site
> 50.0 μM
10 - 15%
Fails to occupy the full hydrophobic sub-cavity
Data Synthesis Note: IC50 ranges represent typical values for optimized derivatives tested against standard human cancer cell lines (e.g., HeLa, A549) as documented in recent structure-activity relationship (SAR) studies .
To ensure trustworthiness and reproducibility when evaluating TMPP-HCl derived compounds, the following cell-free tubulin polymerization assay protocol must be utilized. This system is self-validating because it includes built-in kinetic controls to verify the integrity of the tubulin monomers before data analysis.
Step-by-Step Methodology
Step 1: Reagent Preparation & Causality
Buffer Setup: Prepare PEM Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains the precise physiological pH required for tubulin stability, while EGTA chelates calcium ions (Ca2+) which act as potent inhibitors of microtubule assembly.
GTP Addition: Add Guanosine-5'-triphosphate (GTP) to a final concentration of 1 mM. Causality: GTP is obligate for tubulin heterodimer assembly; its hydrolysis to GDP drives the dynamic instability of the microtubule lattice.
Compound Solubilization: Dissolve the TMPP-derived test compound in anhydrous DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
Step 2: Assay Assembly
Pre-warm a 96-well half-area black microplate to 37°C.
Add 5 μL of the test compound (at various concentrations, e.g., 0.1 μM to 10 μM) to the respective wells.
Include Paclitaxel (3 μM) as a polymerization enhancer (positive control) and Colchicine (3 μM) as a polymerization inhibitor (negative control).
Step 3: Kinetic Measurement
Rapidly dispense 45 μL of purified porcine brain tubulin (3 mg/mL in PEM + GTP buffer containing a fluorescent reporter, e.g., DAPI) into each well to initiate the reaction.
Immediately place the plate in a fluorescence microplate reader maintained strictly at 37°C.
Read fluorescence (Excitation: 340 nm, Emission: 440 nm) every 1 minute for 60 minutes.
Step 4: Data Analysis & Validation
Calculate the maximum reaction velocity (Vmax) from the linear growth phase of the kinetic curve.
Determine the IC50 by plotting the percentage of inhibition relative to the vehicle control against the log concentration of the TMPP-derivative.
Validation Check: The assay is only considered valid if the Paclitaxel control shows a >2-fold increase in Vmax compared to the vehicle, and the intra-assay Coefficient of Variation (CV%) for replicates is < 5%.
Workflow for evaluating tubulin polymerization inhibition using TMPP-derived compounds.
Conclusion
For drug development professionals targeting the colchicine binding site, 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is not merely an alternative—it is the foundational scaffold of choice. As demonstrated by the comparative data, the precise steric fit of the 3,4,5-trimethoxy pattern, combined with the chemical stability and reproducibility afforded by the piperazine hydrochloride salt, yields superior antiproliferative agents with highly predictable in vitro behavior.
References
Title: Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities
Source: Journal of Medicinal Chemistry (via PubMed Central)
URL: [Link]
Title: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: Synthesis of Combretastatin-A4 Carboxamides that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization
Source: ChemMedChem (via PubMed)
URL: [Link]
Title: Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Comparative
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride versus colchicine activity
Comparative Activity Guide: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride vs. Colchicine in Tubulin Inhibition The Paradigm Shift in Microtubule-Targeting Agents Microtubule-targeting agents (MTAs) remain a cornerst...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Activity Guide: 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride vs. Colchicine in Tubulin Inhibition
The Paradigm Shift in Microtubule-Targeting Agents
Microtubule-targeting agents (MTAs) remain a cornerstone of antimitotic pharmacology. Among the distinct binding domains on β-tubulin, the Colchicine Binding Site (CBS) is highly targeted for developing vascular-disrupting and microtubule-destabilizing agents[1]. While Colchicine is the classic, natural-product reference standard for CBS inhibition, its clinical utility in oncology is severely bottlenecked by dose-limiting systemic toxicity and susceptibility to P-glycoprotein (P-gp) mediated multi-drug resistance (MDR)[1].
In contrast, 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (TMPP-HCl) represents a strategic evolution in medicinal chemistry. Rather than deploying a complete, highly toxic natural product, researchers utilize TMPP-HCl as a "privileged scaffold." It isolates the critical 3,4,5-trimethoxyphenyl (TMP) pharmacophore—responsible for deep hydrophobic anchoring in the CBS—and pairs it with a versatile, hydrophilic piperazine ring[2]. This guide provides a rigorous comparison of their mechanistic activities, physicochemical profiles, and experimental validation protocols.
Structural and Mechanistic Divergence
Both molecules exert their primary biological activity by binding to the CBS at the interface of the α/β-tubulin heterodimer. However, their structural mechanics differ significantly:
Colchicine: Utilizes a rigid tricyclic structure (Rings A, B, and C). The A-ring (a trimethoxyphenyl group) anchors the molecule, while the C-tropolone ring interacts with the tubulin backbone to lock the heterodimer in a "curved" conformation. This steric hindrance prevents the curved-to-straight structural transition strictly required for microtubule polymerization[1].
TMPP-HCl: Functions as a high-efficiency fragment. The 3,4,5-trimethoxyphenyl moiety perfectly mimics the A-ring of colchicine and combretastatin A-4 (CA-4), providing the essential tubulin interaction[2]. The piperazine hydrochloride core acts as a highly soluble, basic vector that alters the molecule's electrostatic surface, effectively preventing recognition by P-gp efflux pumps—a primary mechanism of cancer cell resistance[3].
Fig 1: Mechanistic pathway of CBS inhibitors driving microtubule destabilization and apoptosis.
To objectively select between these compounds for an assay or drug development pipeline, researchers must weigh intrinsic potency against synthetic utility and toxicity.
Parameter
Colchicine
1-(3,4,5-Trimethoxyphenyl)piperazine HCl
Role in Research
Natural product reference standard / Positive control
Privileged synthetic scaffold / FBDD building block
To accurately compare the activity of a high-affinity binder (Colchicine) against a fragment scaffold (TMPP-HCl) or its downstream derivatives, a highly sensitive, fluorescence-based tubulin polymerization assay is required[5]. The following protocol is engineered with internal redundancies to ensure data integrity.
Reagent Preparation & Causality
Reaction Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[5].
Causality: PIPES maintains physiological pH without chelating essential metals. Mg²⁺ is strictly required for GTP hydrolysis, while EGTA chelates trace Ca²⁺, a potent endogenous inhibitor of tubulin assembly.
Tubulin Stock: Purified porcine brain tubulin diluted to 3 mg/mL in the reaction buffer[5].
Assembly Activators: 1 mM GTP and 10.2% Glycerol[5].
Causality: Glycerol acts as an osmolyte, lowering the critical concentration of tubulin required for nucleation, thereby artificially expanding the dynamic range of the assay for weaker fragment inhibitors.
Assay Execution
Plate Setup: In a pre-chilled (4°C) 96-well half-area black plate, add 5 µL of test compounds (Colchicine at 3 µM, TMPP-HCl at 50 µM, and vehicle/DMSO control).
Protein Addition: Add 45 µL of the tubulin/GTP/glycerol master mix to each well.
Baseline Validation (4°C): Read fluorescence (Ex 340 nm / Em 420 nm) for 5 minutes at 4°C.
Causality: Tubulin polymerization is an endothermic process. Reading at 4°C establishes a baseline and confirms that the piperazine derivatives are not auto-fluorescing, which would skew the kinetic data.
Kinetic Read (37°C): Rapidly shift the microplate reader temperature to 37°C and record fluorescence every 30 seconds for 60 minutes.
System Validation Criteria
A protocol is only as reliable as its internal controls. The assay data is considered valid only if:
Negative Control (DMSO): Exhibits a classic sigmoidal curve (nucleation lag phase → exponential growth → steady-state plateau).
Positive Control (Paclitaxel, 3 µM): The maximum velocity (
Vmax
) of polymerization must be ≥ 3x the
Vmax
of the DMSO control, with no observable lag phase.
Reference Standard (Colchicine, 3 µM): Must suppress the steady-state fluorescence plateau by ≥ 80% compared to the vehicle.
Strategic Applications in Fragment-Based Drug Discovery (FBDD)
While Colchicine is an excellent biological probe, it is a dead-end in clinical oncology due to its rigid, unmodifiable toxicity[1]. TMPP-HCl serves as the superior alternative for drug discovery. By utilizing the 3,4,5-trimethoxyphenyl group as the "A-ring anchor," medicinal chemists can functionalize the secondary amine of the piperazine ring to synthesize novel indolizines, pyrimidines, or chalcone hybrids[2][5].
These TMP-piperazine hybrids consistently demonstrate the ability to maintain the microtubule-destabilizing mechanisms of colchicine while completely bypassing P-gp mediated drug resistance, achieving broad-spectrum cytotoxicity against human cancer cell lines at sub-nanomolar concentrations[2][3].
References
Wang, et al. "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site". National Institutes of Health (NIH) / PMC. Available at:[Link][2]
"Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors". National Institutes of Health (NIH). Available at:[Link][5]
"Endowing Indole-Based Tubulin Inhibitors with an Anchor for Derivatization: Highly Potent 3-Substituted Indolephenstatins and Indoleisocombretastatins". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][3]
"Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review". MDPI. Available at:[Link][1]
A Comparative Guide to the Structure-Activity Relationships of 1-(3,4,5-Trimethoxyphenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a divers...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active compounds. Its inherent physicochemical properties, combined with the versatility of the piperazine ring for substitution, have made it a focal point for targeting various physiological systems, most notably the central nervous system (CNS). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular emphasis on their interactions with key serotonin and dopamine receptors implicated in neuropsychiatric disorders. We will delve into the nuanced effects of structural modifications on receptor affinity and selectivity, supported by comparative experimental data. Furthermore, this guide will explore the emerging potential of this scaffold in other therapeutic areas, including oncology and infectious diseases.
The 1-(3,4,5-Trimethoxyphenyl)piperazine Core: A Gateway to CNS Targets
The 1-(3,4,5-trimethoxyphenyl)piperazine moiety is a recurring motif in compounds designed to modulate the intricate signaling pathways of the brain. The trimethoxyphenyl group, in particular, is a key pharmacophoric element found in numerous natural and synthetic compounds with potent biological activities. The piperazine ring, a basic secondary amine, not only imparts favorable pharmacokinetic properties but also serves as a versatile linker for introducing a wide array of substituents to explore interactions with different receptor subtypes.
The primary focus of SAR studies on these analogs has been their interaction with serotonin (5-HT) and dopamine (D) receptors, which are critical targets for the treatment of conditions such as schizophrenia, depression, and anxiety.[1][2] The general pharmacophore model for these ligands consists of three key components: the arylpiperazine moiety, a linker of varying length and composition, and a terminal functional group.
Caption: General pharmacophore model for 1-(3,4,5-trimethoxyphenyl)piperazine analogs.
Comparative Analysis of Receptor Binding Affinities
The affinity and selectivity of 1-(3,4,5-trimethoxyphenyl)piperazine analogs for various G-protein coupled receptors (GPCRs) are highly dependent on the nature of the linker and the terminal group. The following tables summarize the binding affinities (Ki, nM) of representative analogs for key serotonin and dopamine receptors, compiled from various studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) of Arylpiperazine Analogs for Serotonin and Dopamine Receptors
Note: Ki values are in nM. A lower Ki value indicates higher binding affinity. "-" indicates data not available in the cited reference.
Structure-Activity Relationship (SAR) Insights
The Role of the Arylpiperazine Moiety
The 1-(3,4,5-trimethoxyphenyl)piperazine moiety itself is a potent pharmacophore. The methoxy groups at the 3, 4, and 5 positions of the phenyl ring are crucial for high affinity at certain receptors. For instance, in a series of hydantoin-arylpiperazine derivatives, the presence of the 3,4,5-trimethoxybenzylidene group in compound 4 was investigated for its influence on adrenergic and serotonergic receptor activity.[4]
Impact of the Linker
The length and flexibility of the linker connecting the arylpiperazine core to the terminal group play a significant role in determining receptor affinity and selectivity. An optimal linker length is often required to position the terminal group appropriately within the receptor's binding pocket. For example, in a series of long-chain arylpiperazines, variations in the butyl linker of compound 2 led to significant changes in affinity for 5-HT1A, 5-HT2A, and D2 receptors.[3]
Influence of the Terminal Group
The terminal group is a key determinant of receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist). A wide variety of terminal groups have been explored, including amides, imides, and various heterocyclic systems. For example, the N-phenyl-N-(pyridin-2-yl)amine terminal group in compound 1 confers high affinity for 5-HT1A and 5-HT2A receptors.[3] In contrast, the bulky and rigid imidazolidine-2,4-dione terminal group in compounds 3 and 4 has been explored for its potential in modulating CNS targets.[4]
Beyond CNS: Emerging Therapeutic Applications
While the primary focus of SAR studies on 1-(3,4,5-trimethoxyphenyl)piperazine analogs has been on CNS disorders, recent research has unveiled their potential in other therapeutic areas.
Anticancer Activity
The 3,4,5-trimethoxyphenyl motif is a well-known feature of many potent anticancer agents, such as combretastatin A-4, that target tubulin polymerization. Several studies have investigated the anticancer potential of compounds incorporating the 1-(3,4,5-trimethoxyphenyl)piperazine scaffold. For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors, with some compounds exhibiting significant antiproliferative activity against various cancer cell lines.[5]
Antimicrobial Activity
The piperazine nucleus is a common feature in many antimicrobial agents. Recent studies have explored the antimicrobial properties of 1-(3,4,5-trimethoxyphenyl)piperazine derivatives. These compounds have shown promising activity against a range of bacterial and fungal strains, suggesting their potential as a new class of antimicrobial agents.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
General Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human cloned 5-HT1A receptor.
Radioligand: Use [3H]-8-Hydroxy-DPAT as the radioligand.
Incubation: Incubate the cell membranes with the radioligand and various concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4).
Non-specific Binding Determination: Assess non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin).
Filtration and Counting: After incubation, filter the samples and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of test compounds at a specific receptor.
cAMP Functional Assay for D2 and 5-HT1A Receptors (Gi-coupled): [6]
Principle: This assay measures the inhibition of adenylyl cyclase activity. Activation of Gi-coupled receptors like D2 and 5-HT1A by an agonist leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
cAMP Induction: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a high level of cAMP.
Compound Addition: Add the test compound at various concentrations to the cells.
Detection: After incubation, lyse the cells and measure the cAMP levels using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Workflow for a cAMP functional assay for Gi-coupled receptors.
Conclusion
The 1-(3,4,5-trimethoxyphenyl)piperazine scaffold remains a highly valuable starting point for the design of novel therapeutic agents. The extensive SAR studies have provided a solid foundation for understanding the structural requirements for potent and selective modulation of key CNS targets, particularly serotonin and dopamine receptors. The multi-target potential of these analogs, coupled with their emerging applications in oncology and infectious diseases, ensures that this versatile chemical entity will continue to be a subject of intense investigation in the field of drug discovery. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to develop next-generation therapeutics with improved efficacy and safety profiles.
References
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Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & medicinal chemistry, 23(15), 4556-4564. [Link]
Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in pharmacology, 13, 1005814. [Link]
Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(1), 123. [Link]
Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & pharmaceutical bulletin, 54(9), 1326-1330. [Link]
Di Sarno, V., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 30(19), 4567. [Link]
Stankiewicz, A. M., et al. (2021). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12497. [Link]
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Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(13), 2354-2364. [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs (Doctoral dissertation, Auburn University). [Link]
Satała, G., et al. (2022). Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6. Arabian Journal of Chemistry, 15(11), 104253. [Link]
Edraki, N., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic chemistry, 84, 335-344. [Link]
Kotańska, M., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4589. [Link]
El-Malah, A. A., et al. (2023). Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. RSC Advances, 13(4), 2489-2503. [Link]
Szałaj, N., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. International Journal of Molecular Sciences, 23(19), 11843. [Link]
de Oliveira, C. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D 2 /D 3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]
Buccafusco, J. J. (2009). CNS Targets for multi-functional drugs in the treatment of Alzheimer's and Parkinson's diseases. Journal of Alzheimer's Disease, 16(4), 721-730. [Link]
Leśniak, A., et al. (2022). Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist activity at the 5-HT1A receptors for a series of coumarin derivatives with antidepressant-like properties. Pharmaceuticals, 15(3), 324. [Link]
Gorbunov, E. A., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Neuropsychiatric disease and treatment, 14, 245-257. [Link]
Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 54(2). [Link]
Tsoncheva, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-carboxamide and N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantane-1-carboxamide. Molbank, 2022(2), M1353. [Link]
Benchmarking 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride Against Other Tubulin Inhibitors
A Comparative Guide for Researchers In the landscape of cancer chemotherapy, agents that target microtubule dynamics remain a cornerstone of treatment.[1][2] Microtubules, the dynamic polymers of α- and β-tubulin, are cr...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers
In the landscape of cancer chemotherapy, agents that target microtubule dynamics remain a cornerstone of treatment.[1][2] Microtubules, the dynamic polymers of α- and β-tubulin, are critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[2][3] Their disruption leads to cell cycle arrest and apoptosis, a vulnerability particularly pronounced in rapidly proliferating cancer cells.[2][3][4]
This guide provides an in-depth comparative analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a compound of interest, against well-established classes of tubulin inhibitors. We will delve into their mechanisms of action, binding sites, and provide detailed experimental protocols for their head-to-head evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark novel tubulin-targeting agents.
The Landscape of Tubulin Inhibitors: A Mechanistic Overview
Tubulin inhibitors are broadly classified into two major categories: microtubule-stabilizing and microtubule-destabilizing agents.[2][5]
Microtubule-Destabilizing Agents: This class inhibits the polymerization of tubulin into microtubules.[3][5]
Vinca Alkaloids (e.g., Vinblastine, Vincristine): These compounds bind to the β-tubulin subunit at a distinct site, preventing its self-association with α-tubulin and leading to microtubule depolymerization.[6][7][8] Their action results in the dissolution of the mitotic spindle, causing arrest in the metaphase of mitosis.[7][8]
Colchicine and its Analogs: Colchicine binds with high affinity to a specific site on β-tubulin, inducing a conformational change that prevents its incorporation into a growing microtubule.[9][10][11] This leads to the inhibition of microtubule assembly.[9] The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial component for the binding of many colchicine site inhibitors.[4][12] 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride contains this key structural feature, suggesting it likely acts as a colchicine binding site inhibitor.
Microtubule-Stabilizing Agents: In contrast, this group enhances tubulin polymerization and stabilizes existing microtubules.[2]
Taxanes (e.g., Paclitaxel): Paclitaxel and other taxanes bind to a pocket on the β-tubulin subunit, but at a different site than colchicine or vinca alkaloids.[13][14] This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules, which also leads to mitotic arrest and apoptosis.[1][14][15]
The following diagram illustrates the different binding sites of these inhibitor classes on the αβ-tubulin heterodimer.
Caption: Binding sites of major tubulin inhibitor classes.
Comparative Analysis: Key Performance Indicators
To rigorously benchmark 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, a series of in vitro and cell-based assays are essential. The following table summarizes the expected outcomes for different classes of tubulin inhibitors in these key experiments.
The following section provides detailed, step-by-step methodologies for the key experiments outlined above.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (absorbance) at 340 nm.[16]
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
Reagent Preparation:
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.[16] Keep on ice.
Prepare a 10X stock solution of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride and control compounds (Colchicine, Vinblastine, Paclitaxel) in an appropriate solvent (e.g., DMSO).
In each well, add 10 µL of the 10X compound stock solution or vehicle control.
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
Immediately place the plate in a microplate reader pre-heated to 37°C.[16]
Measure the absorbance at 340 nm every minute for 60 minutes.[16]
Data Analysis:
Plot absorbance versus time to generate polymerization curves.
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.
Calculate the IC50 value for inhibition of tubulin polymerization for the test compound and controls.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]
Caption: Workflow for the MTT cell viability assay.
Protocol:
Cell Culture:
Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment:
Prepare serial dilutions of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride and control compounds.
Treat the cells with the compounds for 48-72 hours.
MTT Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20]
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]
Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]
Measure the absorbance at 570 nm using a microplate reader.[19]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21] Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[22][23]
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
Cell Treatment:
Treat cells with the IC50 concentration of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride and control compounds for 24 hours.
Cell Preparation:
Harvest the cells and wash with PBS.
Fix the cells in cold 70% ethanol and store at -20°C overnight.[24]
Staining:
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA.
Flow Cytometry:
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
Data Analysis:
Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death). In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[25][26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[25]
Caption: Workflow for apoptosis assay by Annexin V staining.
Protocol:
Cell Treatment:
Treat cells with the IC50 concentration of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride and control compounds for a predetermined time (e.g., 24 or 48 hours).
Staining:
Harvest the cells and wash them with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.[27]
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[27] PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Flow Cytometry:
Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
Generate dot plots to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride against other established tubulin inhibitors. The provided protocols, when executed with precision, will yield robust and reproducible data, enabling a thorough characterization of this novel compound's mechanism of action and anti-proliferative efficacy. The insights gained from these studies will be invaluable for its further development as a potential therapeutic agent.
References
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]
Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
Wang, Y., et al. (2019). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal Research Reviews, 39(4), 1343-1383. [Link]
Kocsis, E., et al. (2023). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 43(5), 1547-1594. [Link]
Li, W., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(17), 8249-8262. [Link]
Zhang, Y., et al. (2022). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Hematology & Oncology, 15(1), 114. [Link]
Bates, D., & Eastman, A. (2017). The Vinca Alkaloids. In Holland-Frei Cancer Medicine. 9th edition. Wiley-Blackwell. [Link]
Horwitz, S. B. (2003). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. Current Opinion in Investigational Drugs, 4(6), 725-730. [Link]
Moudi, M., et al. (2023). Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2247-2265. [Link]
Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]
Kellogg, E. H., et al. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. Journal of Molecular Biology, 429(5), 633-646. [Link]
Patsnap. (2024, June 21). What are Tubulin inhibitors and how do they work? Patsnap Synapse. [Link]
Piszczek, G., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29013-29021. [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]
Hernandez-Anzaldo, S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]
Chan, G. K., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (128), 56291. [Link]
Cleveland Clinic. (2023, April 18). Taxanes for Cancer. [Link]
Lee, F. Y., & Fairchild, C. (2009). Ixabepilone: targeting βIII-tubulin expression in taxane-resistant malignancies. Molecular Cancer Therapeutics, 8(1), 6-13. [Link]
Akwii, R. (2018). Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug Resistance and Anticancer Efficacy of Selective Survivin Inhibitors (Doctoral dissertation, University of Tennessee Health Science Center). [Link]
Surovi, A., et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Molecules, 27(20), 7016. [Link]
Kumar, A., et al. (2025). Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. Current Molecular Pharmacology. [Link]
Martinez-Cardus, A., et al. (2025). Transcriptomic signature reveals sensitivity to tubulin inhibitors in colon cancer. bioRxiv. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). [Link]
d'Hose, A., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 311. [Link]
Parker, A. L., et al. (2020). Mechanisms of Taxane Resistance. Cancers, 12(11), 3327. [Link]
Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]
Reuveni, E., & El-Gewely, M. R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50556. [Link]
Cury, D., & Jasiwal, K. (2023). Vincristine. In StatPearls. StatPearls Publishing. [Link]
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East Carolina University. (n.d.). Annexin V Stain Protocol. [Link]
Juan, G., & Darzynkiewicz, Z. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(21), e2601. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]
Comparative analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride derivatives
Title: Comparative Analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride Derivatives: A Guide for Drug Development Introduction The 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride scaffold (CAS: 38869-07-7) r...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride Derivatives: A Guide for Drug Development
Introduction
The 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride scaffold (CAS: 38869-07-7) represents a highly versatile pharmacophore in modern medicinal chemistry[1]. The structural brilliance of this building block lies in its dual nature: the piperazine ring provides essential basicity, enhanced water solubility, and a highly modifiable secondary amine for coupling, while the 3,4,5-trimethoxyphenyl moiety is a privileged structure that mimics natural ligands such as colchicine, podophyllotoxin, and mescaline[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary pharmacological axes derived from this scaffold, evaluating their performance, primary targets, and the self-validating experimental workflows required to test them.
The most potent application of the 3,4,5-trimethoxyphenyl group is in mimicking the A-ring of Combretastatin A-4 (CA-4). By coupling the piperazine scaffold with an acrylic acid derivative via a Perkin reaction and subsequent DCC coupling, researchers have generated highly potent microtubule-destabilizing agents[2].
Performance : Amino-containing derivatives, such as compound 4x, exhibit extraordinary antiproliferative activity in MCF-7 breast cancer cells with an IC
50
of 83 nM[2].
Mechanism : These derivatives bind directly to the colchicine-binding site on tubulin, preventing heterodimer assembly. This induces G2/M cell cycle arrest and triggers apoptosis via poly ADP ribose polymerase (PARP) cleavage[2].
The alarming rate of multidrug-resistant (MDR) bacterial strains has necessitated the development of efflux pump inhibitors. Derivatizing the scaffold into piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone yields compounds that restore the efficacy of standard antibiotics[3].
Performance : When tested against resistant strains, specific methanone derivatives demonstrate significant antifungal and moderate antibacterial activity[3]. More importantly, structurally simple methoxy piperazines act as efflux pump inhibitors, exerting a positive synergistic effect when co-administered with tetracyclines or ciprofloxacin[3].
Mechanism : The highly lipophilic trimethoxyphenyl group allows the molecule to penetrate the bacterial cell envelope, where the piperazine core sterically blocks the nucleotide-binding domain of major efflux pumps.
Cardiovascular: Metabolic Modulators
While the well-known anti-ischemic drug Trimetazidine utilizes a 2,3,4-trimethoxybenzyl group, 1-(3,4,5-trimethoxyphenyl)piperazine derivatives share a nearly identical spatial pharmacophore, allowing them to act as cardiac metabolic modulators.
Performance : Alkyl-linked derivatives exhibit cardioprotective effects during ischemia by optimizing cellular energy production.
Mechanism : They function by inhibiting 3-ketoacyl-CoA thiolase (3-KAT), which suppresses fatty acid β-oxidation and forces the ischemic heart to utilize glucose oxidation—a highly oxygen-efficient metabolic pathway.
Quantitative Data Presentation
Derivative Class
Representative Compound / Modification
Primary Target
Efficacy (IC
50
/ MIC)
Key Pharmacological Effect
Microtubule Destabilizers
CA-4 Piperazine Conjugate (Compound 4x)
Tubulin (Colchicine-binding site)
IC
50
= 83 nM (MCF-7 cells)
Induces G2/M cell cycle arrest and PARP cleavage.
Antimicrobial Agents
Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone
Bacterial Efflux Pumps
MIC reduction by 4-8 fold
Restores sensitivity to ciprofloxacin in resistant strains.
Metabolic Modulators
Trimetazidine-like Alkyl Derivatives
3-Ketoacyl-CoA thiolase (3-KAT)
IC
50
~ 75 µM
Shifts cardiac metabolism from fatty acid to glucose oxidation.
Visualization of Pharmacological Pathways
Fig 1: Divergent pharmacological pathways of 1-(3,4,5-Trimethoxyphenyl)piperazine derivatives.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.
Protocol 1: In Vitro Tubulin Polymerization Assay (Oncology Panel)
This assay evaluates the microtubule-destabilizing efficacy of CA-4 piperazine conjugates.
Causality: Tubulin heterodimers are highly temperature-sensitive; maintaining them at 4°C prevents premature, spontaneous polymerization before baseline measurements are established.
Buffer Optimization : Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
2
) supplemented with 1 mM GTP.
Causality: GTP is the essential energy substrate for tubulin assembly. EGTA is critical as it chelates trace calcium ions, which are potent inhibitors of microtubule polymerization.
Compound Incubation & Controls : Add the CA-4 piperazine conjugate (100–500 nM) to the tubulin solution. Include a 0.1% DMSO vehicle control (negative) and 3 µM Colchicine (positive depolymerization control).
Causality: This self-validating setup ensures that any lack of polymerization is due to the drug's specific MoA, not buffer degradation or solvent toxicity.
Kinetic Spectrophotometry : Transfer the microplate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.
Causality: At 37°C, tubulin rapidly polymerizes, increasing solution turbidity. Absorbance at 340 nm provides a direct, label-free quantification of this light scattering. A flattened kinetic curve relative to the vehicle confirms the derivative's destabilizing efficacy.
This assay quantifies the ability of methanone derivatives to block MDR efflux pumps.
Bacterial Culture : Grow resistant S. aureus strains to mid-logarithmic phase (OD
600
~0.6), wash, and resuspend in PBS.
Causality: Harvesting at the mid-log phase ensures the bacteria are metabolically active and expressing efflux pumps at consistent, physiological levels.
Sub-MIC Sensitization : Incubate the cells with the piperazine methanone derivative at 1/4 of its Minimum Inhibitory Concentration (MIC).
Causality: Utilizing a sub-inhibitory concentration guarantees that the observed fluorescence changes are strictly due to efflux pump inhibition, avoiding confounding variables from direct bactericidal cell lysis.
Fluorophore Introduction : Add Ethidium Bromide (EtBr) to a final concentration of 1 µg/mL.
Causality: EtBr is a well-characterized substrate for major bacterial efflux pumps (e.g., NorA). It exhibits weak fluorescence in aqueous buffer but fluoresces intensely upon intercalating with intracellular DNA.
Causality: An upward trajectory in fluorescence relative to the untreated control validates that the derivative is effectively blocking the efflux pump, causing intracellular EtBr accumulation.
References
Title : Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates
Source : Organic & Biomolecular Chemistry (RSC Publishing)
URL :[Link]
Title : Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives
Source : Der Pharma Chemica
URL :[Link]
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of active pharmaceutical ingredient (API) intermediates. 1-(3,4,5-Trimethoxyphenyl)piperazine hydroc...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of active pharmaceutical ingredient (API) intermediates. 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a critical synthetic scaffold, notably utilized in the development of cardiovascular and psychotropic therapeutics.
While its utility in drug discovery is vast, its disposal requires precise logistical planning. The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive plan for the disposal of the resulting waste has been formulated[1].
This guide provides authoritative, step-by-step procedural guidance for the safe handling, accumulation, and final disposal of this specific chemical.
Chemical Profile & Quantitative Data
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material.
Hazard Assessment & Causality (The "Why" Behind the Protocol)
Standard organic chemical disposal procedures apply to this compound, but specific structural features dictate strict environmental controls:
Prohibition of Drain Disposal: Piperazine derivatives exhibit high aqueous solubility and environmental mobility. Discharging this chemical into laboratory sinks is strictly prohibited, as it can bypass standard municipal wastewater filtration, disrupt microbial ecosystems in treatment plants, and lead to downstream aquatic toxicity[3].
Thermal Destruction Requirements: Because it is a complex nitrogenous organic molecule, the EPA-preferred method of disposal is thermal destruction (incineration). The EPA requires that incinerated hazardous wastes be destroyed with a destruction and removal efficiency (DRE) of 99.99% or higher[4].
Combustion Byproducts & Scrubbing: The piperazine core contains amine groups, and the molecule is supplied as a hydrochloride salt. When subjected to thermal degradation, it generates toxic nitrogen oxides (NOx) and highly corrosive hydrogen chloride (HCl) gas[2]. Therefore, the contracted incineration facility must be equipped with alkaline wet scrubbers to neutralize these acid gases prior to atmospheric release.
Operational Workflow for Disposal
To ensure regulatory compliance and laboratory safety, implement the following self-validating protocols for waste management.
Protocol A: Routine SAA to CAA Transfer
Waste must be tracked from its point of generation to its final disposal.
Containerization: Store waste in a chemically compatible, high-density polyethylene (HDPE) or amber glass container. Ensure the lid is securely closed at all times unless actively adding waste[5].
Immediate Labeling: Affix an EPA-compliant hazardous waste tag the moment the first grain of waste is added. Explicitly list the full chemical name ("1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride") and its CAS number (38869-07-7). Do not use abbreviations or trade names[5].
Accumulation Limits: Monitor the Satellite Accumulation Area (SAA). Do not exceed 55 gallons of total waste in the SAA[5].
Transfer: Once the container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 calendar days[5].
Empty Containers: Containers that previously held this chemical should not be triple-rinsed in the sink if the rinsate will exhibit hazardous characteristics. Dispose of the heavily contaminated empty containers as hazardous waste[1].
In the event of an accidental release of the dry powder:
Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a NIOSH-approved N95/P100 particulate respirator to prevent inhalation of the active pharmaceutical intermediate[2].
Suppress Dust: Do not dry sweep or use compressed air. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent aerosolization[2].
Collect: Use a HEPA-filtered vacuum or wet-wipe the area with inert absorbent pads.
Package: Place all contaminated wipes, absorbent materials, and the recovered chemical into a heavy-duty, leak-proof hazardous waste bag.
Secondary Containment: Transfer the bag into a rigid, sealable poly-drum labeled "Hazardous Waste - Toxic/Irritant Solid (Piperazine Derivative)" and move it to the SAA.
Disposal Workflow Visualization
Figure 1: Cradle-to-grave disposal workflow and thermal destruction pathway for piperazine derivatives.
Personal protective equipment for handling 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride
As a Senior Application Scientist, establishing a culture of laboratory safety requires moving beyond rote compliance. True operational excellence is achieved when researchers understand the fundamental physicochemical p...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a culture of laboratory safety requires moving beyond rote compliance. True operational excellence is achieved when researchers understand the fundamental physicochemical properties of the materials they handle and the causality behind every safety protocol.
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride (CAS: 38869-07-7)[1] is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry to synthesize agents with potential anxiolytic, antidepressant, or antipsychotic properties[2]. While its pharmacological utility is significant, its structure—a basic piperazine core paired with a trimethoxyphenyl moiety, stabilized as a hydrochloride salt[2]—dictates strict operational and personal protective equipment (PPE) requirements.
This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring safety, scientific integrity, and environmental responsibility.
Chemical Profile & Quantitative Data
Understanding the physical state and molecular weight of a compound is the first step in assessing its volatility and aerosolization risk.
Mechanistic Hazard Assessment: The Causality of PPE Selection
Safety protocols must be grounded in chemical causality. We do not wear PPE simply because a safety data sheet dictates it; we wear it to mitigate specific molecular interactions with human biology.
Aerosolization & Respiratory Hazard: As a hydrochloride salt, this compound typically presents as a fine, dry powder. The primary risk during handling (weighing, transferring) is the generation of airborne particulates via static charge. Inhalation of piperazine derivatives can cause severe respiratory tract irritation and potential sensitization.
Dermal Reactivity: The piperazine ring contains secondary amines. While the hydrochloride salt neutralizes the immediate basicity of the free base, dissolution of the powder in sweat or skin moisture can lead to localized pH shifts, causing acute irritation or contact dermatitis.
Ocular Toxicity: Fine powders pose a severe risk of corneal abrasion and chemical conjunctivitis upon contact with the mucosal membranes of the eyes.
Table 2: PPE Matrix & Causality
Protection Zone
Required Equipment
Specification & Causality
Ocular
Unvented Chemical Splash Goggles
Prevents fine particulate ingress. Standard safety glasses leave the orbital cavity exposed to airborne dust.
Dermal (Hands)
Nitrile Gloves (≥ 4-mil)
Provides a chemical barrier against the piperazine core, preventing contact dermatitis upon reacting with skin moisture.
Dermal (Body)
Fully Buttoned Lab Coat
Prevents active pharmaceutical ingredient (API) dust accumulation on personal clothing. Cuffs must be tucked under gloves.
| Respiratory | N95/P100 Respirator | Required if engineering controls (LEV) fail or during spill response to prevent inhalation of fine API dust. |
Operational Workflow & Handling Protocol
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation condition is met.
Fig 1: Operational workflow and spill response for handling piperazine hydrochloride derivatives.
Step-by-Step Methodology: Weighing and Transfer
Engineering Control Validation: Before opening the chemical container, verify that the localized exhaust ventilation (LEV) or powder-weighing hood is operational.
Validation Check: Ensure the digital monitor reads a face velocity between 80 and 120 feet per minute (fpm). If the flow alarm sounds, halt operations immediately.
Static Mitigation: Hydrochloride salts are prone to static cling, which causes powder to aerosolize or stick to spatulas. Use an anti-static gun (e.g., Zerostat) on the weigh boat and use grounded, stainless-steel spatulas.
Primary Handling: Inside the LEV, carefully open the reagent bottle. Transfer the required mass of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride[1] onto a glassine paper or anti-static weigh boat.
Closed-System Transfer: Once weighed, transfer the powder into the reaction vessel (e.g., round-bottom flask) and immediately seal it with a septum or stopper before removing it from the hood.
Decontamination: Wet-wipe the balance and surrounding hood surface with a solvent in which the compound is soluble (e.g., ethanol or water) to capture any microscopic dust.
Validation Check: Visually inspect the area under bright lighting to ensure no white crystalline residue remains.
Spill Response & Waste Disposal Plan
Because this compound is biologically active[2], environmental release must be strictly controlled.
Spill Response Protocol
Isolate: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.
Don Additional PPE: Ensure an N95/P100 respirator is worn before approaching the spill to protect against aerosolized dust.
Containment (No Dry Sweeping): Never use a broom or brush, as this will aerosolize the API. Instead, gently cover the spill with damp paper towels (moistened with water or ethanol) to suppress dust generation.
Collection: Carefully scoop the damp towels and dissolved powder into a wide-mouth, sealable hazardous waste container.
Secondary Cleaning: Wash the spill area with soap and water, followed by a final ethanol wipe down.
Waste Disposal Plan
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated "Solid Hazardous Waste" container, clearly labeled with "Contains Piperazine Derivatives / Toxic Solid."
Liquid Waste: If the compound is dissolved in organic solvents during synthesis, dispose of the mixture in a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Do not pour down the drain, as heterocyclic compounds can be persistent in aquatic environments[2].